5-Bromo-2-isopropoxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390780 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-52-7 | |
| Record name | 5-bromo-2-isopropoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-isopropoxybenzonitrile CAS number
An In-depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 515832-52-7), a key intermediate in the pharmaceutical and specialty chemical industries. The document details the compound's physicochemical properties, provides a validated synthetic protocol via Williamson ether synthesis, explores its chemical reactivity, and outlines its applications in modern drug discovery. Furthermore, this guide includes detailed safety and handling protocols to ensure its proper use in a laboratory and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile building block.
Introduction and Compound Identification
This compound is a substituted aromatic nitrile that serves as a valuable scaffold in organic synthesis. Its molecular structure, featuring a bromine atom, a nitrile group, and an isopropoxy ether on a benzene ring, offers multiple points for chemical modification. This trifunctional nature makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[1][2][3]. Its precursor, 5-bromo-2-hydroxybenzonitrile, is utilized in the creation of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis, highlighting the significance of this chemical family in medicinal chemistry[1].
The compound is identified by the CAS Number: 515832-52-7 [4].
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 515832-52-7 | [4] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4] |
| Appearance | White crystal or crystalline solid | [5] |
| Melting Point | 77-80 °C (approx.) | [5] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [6] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [5] |
| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C#N | [1] |
Spectroscopic Profile
Spectroscopic data is essential for the quality control and structural confirmation of this compound. While raw spectra are lot-specific, the expected characteristic signals are described below. Commercially available analytical data includes ¹H NMR, IR, and Mass Spectrometry[7].
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the six equivalent methyl protons of the isopropoxy group, a septet for the single methine proton, and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR will display signals for the two distinct carbons of the isopropoxy group, the four unique aromatic carbons (two of which are quaternary), and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹). Other key signals include C-O-C stretching for the ether linkage and C-H stretching from the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanism
The most direct and widely used method for preparing this compound is the Williamson Ether Synthesis . This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 mechanism[8][9]. The synthesis involves the reaction of the phenoxide ion of 5-Bromo-2-hydroxybenzonitrile with an isopropyl halide.
Causality of Experimental Design
-
Choice of Precursor: 5-Bromo-2-hydroxybenzonitrile is the ideal starting material, as the phenolic hydroxyl group is acidic enough to be readily deprotonated by a suitable base[1].
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used. The base's role is to quantitatively deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This is the rate-determining step for the first phase of the reaction[10].
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane serves as the electrophile. As this is an Sₙ2 reaction, primary or secondary halides are required. Tertiary halides would lead to elimination as the major product[8][9].
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction[6].
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, leading to the precipitation of the crude product.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
Reactivity Profile
-
Nitrile Group (-C≡N): The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key vector for further functionalization.
-
Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds at this position. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).
-
Aromatic Ring: The electron-donating isopropoxy group is an ortho, para-director, while the electron-withdrawing nitrile group is a meta-director for electrophilic aromatic substitution[11]. The positions ortho to the isopropoxy group are activated, making them potential sites for further substitution, although steric hindrance from the isopropoxy group itself must be considered.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
This compound is primarily used as a pharmaceutical intermediate[2][3]. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. The strategic placement of its functional groups allows for the systematic exploration of chemical space during lead optimization in drug discovery programs. It is used in the research and development of "healing drugs" and various peptide-related products[12].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is available from suppliers, a summary of hazards based on the compound and structurally related molecules is provided below. This compound should be handled only by trained personnel familiar with its potential hazards.
-
Hazard Classification: Based on data for analogous nitriles, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation[13][14][15].
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[15].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[13][15].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell[14].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[14][16].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15].
-
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[13][16].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents[2].
-
Transportation: This compound is regulated for transport. The proper shipping name is "NITRILES, SOLID, TOXIC, N.O.S.", with a hazard class of 6.1 and packing group III[17].
References
-
The Williamson Ether Synthesis. (n.d.). Department of Chemistry & Biochemistry, University of Arizona. Retrieved from [Link]
-
Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved from [Link]
-
5-bromo-2-isopropoxy-benzonitrile cas no.515832-52-7. (n.d.). LookChem. Retrieved from [Link]
-
This compound, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific (Canada). Retrieved from [Link]
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- 7. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]
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5-Bromo-2-isopropoxybenzonitrile molecular weight
An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles and safety protocols.
Core Compound Profile and Physicochemical Properties
This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring functionalized with a nitrile (-C≡N) group. The presence of a bromine atom and an isopropoxy group makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can undergo hydrolysis, reduction, or cycloaddition, while the aromatic bromide is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
The compound's key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [2][3] |
| Molecular Weight | 240.10 g/mol | [1][2][3] |
| IUPAC Name | 5-bromo-2-propan-2-yloxybenzonitrile | [2][4] |
| CAS Number | 515832-52-7 | [2][3] |
| Appearance | White crystalline solid | |
| Melting Point | 77-80 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane). | |
| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C#N | [2][4] |
Synthesis Protocol: A Validated Approach
While several synthetic routes may exist, a reliable and commonly employed method for preparing this compound is via the Williamson ether synthesis. This approach is favored for its high efficiency and the ready availability of starting materials. The synthesis begins with 5-Bromo-2-hydroxybenzonitrile, which is deprotonated with a suitable base to form a phenoxide intermediate, followed by nucleophilic substitution with an isopropyl halide.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 5-Bromo-2-hydroxybenzonitrile.
Materials:
-
5-Bromo-2-hydroxybenzonitrile
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to create a stirrable suspension. The choice of solvent depends on the reaction scale and desired temperature; DMF allows for higher temperatures if needed but requires more rigorous aqueous workup.
-
Reagent Addition: Add 2-bromopropane (1.2-1.5 eq) to the suspension dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) or to a suitable temperature (e.g., 60-80°C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality and Experimental Choices:
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions. Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.
-
Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture and oxygen, ensuring the integrity of the reagents.
-
Aqueous Wash: The NaHCO₃ wash is crucial for removing any unreacted acidic starting material (5-Bromo-2-hydroxybenzonitrile), simplifying the final purification step.
Synthesis Workflow Diagram
Sources
5-Bromo-2-isopropoxybenzonitrile physical properties
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 5-Bromo-2-isopropoxybenzonitrile
Introduction
This compound is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a bromine atom, a nitrile group, and an isopropoxy ether on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This makes it a compound of interest for researchers in medicinal chemistry and materials science, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1] The strategic placement of the bromine atom allows for its use in cross-coupling reactions, while the nitrile and isopropoxy groups can be manipulated to introduce other functionalities or to fine-tune the steric and electronic properties of a target molecule.
This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data from commercial suppliers and predicted properties based on established chemical principles, designed to serve as a foundational resource for the safe handling, characterization, and application of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 515832-52-7 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2] |
| Appearance | White crystalline solid or powder | [1] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol and dichloromethane | [1] |
| Purity | Typically available at ≥97% | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While publicly available, peer-reviewed spectral data is limited, the expected spectroscopic features can be predicted based on the molecular structure. Commercial suppliers may provide lot-specific spectral data upon request.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and isopropoxy protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-7.8 ppm). The proton ortho to the nitrile group is expected to be the most downfield, while the proton ortho to the isopropoxy group will be the most upfield.
-
Isopropoxy Methine Proton (1H): The CH proton of the isopropoxy group will appear as a septet (a multiplet with seven lines) due to coupling with the six equivalent methyl protons. This signal is expected in the region of δ 4.6-4.8 ppm.
-
Isopropoxy Methyl Protons (6H): The two methyl groups of the isopropoxy moiety are equivalent and will appear as a doublet in the upfield region (typically δ 1.3-1.4 ppm), coupled to the methine proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the ten unique carbon atoms in the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the isopropoxy group will be the most downfield, while the carbon bearing the nitrile group will also be significantly downfield.
-
Nitrile Carbon (1C): The carbon of the C≡N group is expected to appear in the range of δ 115-120 ppm.
-
Isopropoxy Carbons (3C): The methine carbon (CH) of the isopropoxy group is expected around δ 70-72 ppm, and the two equivalent methyl carbons (CH₃) will appear in the upfield region, typically around δ 21-23 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹.
-
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether linkage will be present in the region of 1240-1280 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands from the carbon-carbon stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.
-
Sp² C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of bands above 3000 cm⁻¹.
-
Sp³ C-H Stretch: Aliphatic C-H stretching vibrations from the isopropoxy group will appear as strong bands just below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption band for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Characterization Workflow
A common and logical synthetic route to this compound is via a Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzonitrile.[6][7] The workflow for its synthesis and subsequent characterization is outlined below.
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- 6. 5-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropoxybenzonitrile
This guide provides a comprehensive technical overview of the solubility of 5-Bromo-2-isopropoxybenzonitrile (CAS No. 515832-52-7), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, predictive assessments based on molecular structure, and detailed experimental protocols for quantitative determination. In the absence of extensive public data, this guide empowers the user to generate reliable and reproducible solubility profiles.
Introduction: The Critical Role of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realm of pharmaceutical development, solubility is a critical determinant of a drug's bioavailability, influencing its absorption and therapeutic efficacy.[2][3] For synthetic chemists, understanding the solubility of intermediates like this compound is paramount for reaction optimization, purification, and formulation. Poorly soluble compounds can present significant challenges, leading to issues in achieving desired concentrations, precipitation during reactions, and difficulties in formulation.[2]
This guide will provide a robust framework for understanding and determining the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.
Physicochemical Properties and Structural Insights
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 515832-52-7 | [4] |
| Molecular Formula | C₁₀H₁₀BrNO | [4] |
| Molecular Weight | 240.10 g/mol | [4] |
| Appearance | White crystal or crystalline solid | [5] |
| Melting Point | 77-80 °C | [5] |
| Boiling Point (Predicted) | 308.5 ± 22.0 °C | [5] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [5] |
Structural Analysis and Solubility Prediction
The solubility of an organic compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]
The structure of this compound contains several key functional groups that influence its solubility:
-
Benzonitrile Group: The aromatic ring is nonpolar, while the nitrile group (-C≡N) introduces polarity.
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage adds some polarity but the alkyl portion is nonpolar.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity.
Based on its structure, this compound is predicted to be:
-
Insoluble in water: The large, nonpolar aromatic ring and the isopropoxy group are expected to dominate over the polar contributions of the nitrile and bromo groups, leading to poor aqueous solubility.[5]
-
Soluble in organic solvents: It is anticipated to be soluble in a range of organic solvents, particularly those with moderate to high polarity that can interact with the polar functional groups.[5] Qualitative reports indicate solubility in ethanol and dichloromethane.[5]
The following diagram illustrates the key structural features influencing solubility.
Caption: Key structural features of this compound influencing its solubility.
Thermodynamics of Dissolution
The process of dissolution is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. It is the net result of the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[7][8]
-
ΔS (Entropy of Solution): Represents the change in disorder of the system. Dissolution of a solid into a liquid typically leads to an increase in entropy.[7]
-
T: The absolute temperature in Kelvin.
The temperature dependence of solubility is dictated by the sign of the enthalpy of solution. For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[1][8] Conversely, if the process is exothermic (ΔH < 0), solubility will decrease as temperature rises.[7][8]
Experimental Determination of Solubility
Given the absence of quantitative solubility data in the public domain, this section provides a detailed, field-proven methodology for its determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[9][10][11]
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][11][12] The principle involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.
The following diagram outlines the workflow for the shake-flask method.
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5-Bromo-2-isopropoxybenzonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Introduction
This compound is a key substituted benzonitrile derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a strategically placed bromo-substituent for further functionalization (e.g., via cross-coupling reactions) and an isopropoxy group, makes it a valuable building block for constructing targeted molecular architectures. This guide provides a detailed exploration of the primary and most effective synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. The focus is on providing researchers and development professionals with a comprehensive understanding of the causality behind methodological choices, ensuring both scientific integrity and practical applicability.
Retrosynthetic Analysis
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis, which identifies the key bond disconnections. The most apparent disconnection is the ether linkage, suggesting two primary forward-synthesis strategies starting from commercially available or readily accessible precursors.
Caption: Retrosynthetic overview for this compound.
This analysis highlights two robust and widely employed methodologies: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr), which will be discussed in detail.
Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and highly reliable method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1] In this context, the synthesis involves the O-alkylation of 5-Bromo-2-hydroxybenzonitrile.
Mechanism and Scientific Rationale
The reaction proceeds in two fundamental steps. First, the phenolic proton of 5-Bromo-2-hydroxybenzonitrile is abstracted by a suitable base to form a potent nucleophile, the corresponding phenoxide. This phenoxide then attacks an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[2]
Choice of Base: The selection of the base is critical. A strong base is required to fully deprotonate the phenol (pKa ≈ 10). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). Potassium carbonate is often preferred in industrial settings due to its lower cost, safety, and ease of handling compared to sodium hydride.
Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are ideal for this SN2 reaction.[3] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.
Isopropyl Source and Competing Reactions: The alkylating agent is typically a secondary halide like 2-bromopropane or 2-iodopropane. A critical consideration when using secondary halides in SN2 reactions is the competing E2 elimination pathway, which is also favored by strong bases.[4][5] To minimize the formation of propene as a byproduct, it is crucial to maintain a controlled reaction temperature, typically in the range of 50-100 °C.[1] Using a more reactive leaving group, such as iodide or tosylate, can sometimes allow for milder reaction conditions, further favoring the desired substitution.
Caption: Williamson Ether Synthesis pathway for this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-hydroxybenzonitrile (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-dimethylformamide (DMF) (approx. 0.5 M concentration).
-
Reagent Addition: Add 2-bromopropane (1.2 equiv.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary: Williamson Ether Synthesis
| Reagent/Parameter | Molar Equiv. | Role | Typical Yield |
| 5-Bromo-2-hydroxybenzonitrile | 1.0 | Starting Material | 85-95% |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base | |
| 2-Bromopropane | 1.2 | Alkylating Agent | |
| N,N-Dimethylformamide (DMF) | - | Solvent | |
| Temperature | - | Condition | 80 °C |
| Reaction Time | - | Condition | 4-8 hours |
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative and highly effective route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. For this synthesis, 5-Bromo-2-fluorobenzonitrile serves as an excellent starting material.
Mechanism and Scientific Rationale
The SNAr mechanism is distinct from SN2 and is characteristic of aryl systems bearing strong electron-withdrawing groups. The nitrile group (-CN) ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.
The reaction proceeds in two steps:
-
Nucleophilic Attack: The isopropoxide anion, generated by reacting isopropanol with a strong base like sodium hydride, attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.
Causality of Reactivity: The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon more electrophilic. The synthesis of the 5-bromo-2-fluorobenzonitrile starting material is typically achieved by the bromination of 2-fluorobenzonitrile.[6]
Caption: SNAr pathway for this compound synthesis.
Experimental Protocol: SNAr Reaction
-
Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath. Slowly add isopropanol (1.5 equiv.) and stir until hydrogen evolution ceases.
-
Reaction Setup: To the freshly prepared sodium isopropoxide solution, add a solution of 5-Bromo-2-fluorobenzonitrile (1.0 equiv.) in THF.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Data Summary: SNAr Reaction
| Reagent/Parameter | Molar Equiv. | Role | Typical Yield |
| 5-Bromo-2-fluorobenzonitrile | 1.0 | Starting Material | 90-98% |
| Sodium Hydride (NaH) | 1.2 | Base | |
| Isopropanol | 1.5 | Nucleophile Precursor | |
| Tetrahydrofuran (THF) | - | Solvent | |
| Temperature | - | Condition | 0 °C to RT |
| Reaction Time | - | Condition | 2-6 hours |
Comparative Analysis and Alternative Pathways
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 5-Bromo-2-hydroxybenzonitrile | 5-Bromo-2-fluorobenzonitrile |
| Key Reagents | K₂CO₃, 2-Bromopropane | NaH, Isopropanol |
| Primary Side Reaction | E2 Elimination | None significant |
| Conditions | Higher temperature (80 °C) | Milder temperature (0 °C to RT) |
| Advantages | Avoids use of NaH | Higher yields, cleaner reaction, faster |
| Disadvantages | Potential for elimination byproduct | Requires anhydrous conditions and handling of NaH |
Other Potential Synthetic Approaches
-
Ullmann Condensation: A copper-catalyzed coupling of 5-bromo-2-iodobenzonitrile with isopropanol could also yield the target product.[7] Traditional Ullmann reactions require harsh conditions (high temperatures), though modern protocols with specific ligands can make this route more feasible.[8][9] This method is generally considered less efficient for this specific transformation than the two primary pathways discussed.
-
Sandmeyer Reaction: A multi-step route could be devised starting from 4-bromo-2-isopropoxyaniline. Diazotization of the amine followed by a copper(I) cyanide-mediated Sandmeyer reaction would install the nitrile group.[10][11][12] This approach is significantly longer and more complex, making it less practical unless the specific aniline precursor is readily available for other reasons.
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National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
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An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Introduction
5-Bromo-2-isopropoxybenzonitrile is a key substituted benzonitrile derivative widely utilized as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the unique arrangement of its functional groups—a nitrile, a bromine atom, and an isopropoxy ether—allows for a variety of subsequent chemical transformations.
This technical guide provides a comprehensive analysis of the most efficient and logical synthetic pathways to this compound, with a primary focus on the selection of optimal starting materials. The narrative is grounded in the principles of retrosynthetic analysis and mechanistic causality, offering field-proven insights for researchers, chemists, and professionals in drug development. By deconstructing the target molecule, we can identify the most strategic bond formations and, consequently, the most practical starting materials and intermediates. A retrosynthetic analysis logically points to the ether linkage as a key disconnection point, identifying 5-bromo-2-hydroxybenzonitrile as the pivotal precursor.
Part 1: The Primary Synthetic Pathway via 2-Cyanophenol
The most scientifically sound and efficient route to this compound commences with an inexpensive and readily available starting material: 2-cyanophenol (also known as 2-hydroxybenzonitrile). This pathway is favored due to its high regioselectivity in the critical bromination step, followed by a reliable etherification reaction.
The overall workflow is a two-step process:
-
Regioselective Bromination: Introduction of a bromine atom onto the 2-cyanophenol ring to form the key intermediate, 5-bromo-2-hydroxybenzonitrile.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to install the isopropoxy moiety.
Caption: High-level overview of the primary synthetic route.
Synthesis of the Key Intermediate: 5-Bromo-2-hydroxybenzonitrile
The synthesis of 5-bromo-2-hydroxybenzonitrile from 2-cyanophenol is a classic example of a highly regioselective electrophilic aromatic substitution.
Causality Behind Experimental Choices:
The choice of 2-cyanophenol as the starting material is strategic. The aromatic ring possesses two directing groups: a hydroxyl group (-OH) and a cyano group (-CN).
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Cyano (-CN) Group: This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
When an electrophile (like Br⁺) is introduced, the positions ortho and para to the powerful hydroxyl activator are highly favored. The position para to the -OH group (C5) is the most sterically accessible and electronically enriched site. This position is also conveniently meta to the deactivating cyano group, further reinforcing its selection. This synergistic directing effect leads to the preferential formation of the 5-bromo isomer with high purity and yield.
Experimental Protocol: Bromination of 2-Cyanophenol
This protocol describes the synthesis of 5-bromo-2-hydroxybenzonitrile using N-Bromosuccinimide (NBS), a safe and effective source of electrophilic bromine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically conducted in the dark to prevent the initiation of radical side reactions.
-
Reaction Monitoring: Stir the mixture for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by washing the mixture with water and then a saturated brine solution. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-2-hydroxybenzonitrile. A reported yield for a similar reaction is approximately 73%.
| Parameter | Details | Source(s) |
| Starting Material | 2-Cyanophenol | [1] |
| Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | Acetonitrile or Dichloromethane | |
| Temperature | Room Temperature | |
| Key Advantage | High regioselectivity due to directing groups | |
| Reported Yield | ~73% |
Synthesis of this compound via Williamson Ether Synthesis
With the key intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the most reliable and widely used method for this transformation.
Causality Behind Experimental Choices:
This reaction proceeds via a classic SN2 mechanism.[2]
-
Deprotonation: The phenolic proton of 5-bromo-2-hydroxybenzonitrile is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an isopropylating agent (e.g., 2-bromopropane).
-
Displacement: The attack occurs from the backside, displacing the bromide leaving group and forming the C-O ether bond.
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation (K⁺ or Na⁺) without solvating the nucleophile, thus enhancing its reactivity. While 2-bromopropane is a secondary halide and can undergo a competing E2 elimination reaction, for this specific substrate, substitution is generally the major pathway.
Caption: Step-by-step workflow for the final etherification.
Experimental Protocol: Isopropylation of 5-Bromo-2-hydroxybenzonitrile
-
Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq.).
-
Reagent Addition: Add the isopropylating agent, such as 2-bromopropane (1.2-1.5 eq.), to the suspension.
-
Reaction Conditions: Heat the reaction mixture (typically to 60-80 °C) and stir for several hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. An organic product should precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.
-
Isolation & Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Details | Source(s) |
| Starting Material | 5-Bromo-2-hydroxybenzonitrile | [3] |
| Reagents | 2-Bromopropane, Potassium Carbonate (K₂CO₃) | [4][5] |
| Solvent | DMF or Acetonitrile | [5] |
| Temperature | 60-80 °C | |
| Mechanism | SN2 Nucleophilic Substitution | [2] |
| Expected Yield | High |
Part 2: Alternative Starting Materials and Synthetic Routes
While the pathway from 2-cyanophenol is the most direct, a comprehensive guide must consider alternative starting materials that may be viable under different economic or availability constraints.
Route Starting from 4-Bromophenol
One can envision a synthesis starting from 4-bromophenol. However, this route is considerably more complex. It would require the introduction of a cyano group ortho to the hydroxyl group. A direct cyanation is not feasible. A more plausible, albeit multi-step, approach would be:
-
Ortho-Formylation: Introduce a formyl (-CHO) group at the position ortho to the hydroxyl group using a reaction like the Reimer-Tiemann or Duff reaction. This would yield 5-bromo-2-hydroxybenzaldehyde.
-
Nitrile Formation: Convert the aldehyde to the nitrile. This is typically done by first forming an aldoxime with hydroxylamine (NH₂OH) and then dehydrating the oxime to the nitrile.
This route involves more steps and potentially lower overall yields compared to the primary pathway.
Route Starting from 2-Chlorobenzonitrile
An alternative route, potentially suitable for industrial scale-up, begins with 2-chlorobenzonitrile. A patent describes the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile.[6] The final step would involve a nucleophilic aromatic substitution (SNAr) reaction, where sodium isopropoxide displaces the chloride. This SNAr reaction is viable because the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing cyano group.
Conclusion
For the laboratory-scale synthesis of This compound , the most logical and efficient strategy is a two-step sequence starting from 2-cyanophenol . This pathway leverages a highly regioselective electrophilic bromination to produce the key intermediate, 5-bromo-2-hydroxybenzonitrile , followed by a robust Williamson ether synthesis to install the final isopropoxy group. This approach is underpinned by fundamental principles of organic chemistry, ensuring high yields and product purity. Alternative routes from starting materials like 4-bromophenol or 2-chlorobenzonitrile exist but typically involve more synthetic steps or require more specialized reaction conditions, making them less ideal for general research and development purposes.
References
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University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at: [Link]
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YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
-
Uniparts. (n.d.). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. Available at: [Link]
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-
ChemBK. (2024). This compound. Available at: [Link]
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
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Oh, H., & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at: [Link]
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A Comprehensive Technical Guide to 5-Bromo-2-isopropoxybenzonitrile: Properties, Synthesis, and Applications in Research and Development
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It details the chemical identity, physicochemical properties, synthetic routes, and strategic applications of 5-Bromo-2-isopropoxybenzonitrile, a versatile intermediate in modern organic synthesis.
Section 1: Chemical Identity and Properties
This compound is a substituted aromatic compound featuring a strategically positioned bromine atom, a nitrile group, and an isopropoxy ether moiety. This unique combination of functional groups makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of pharmaceutical agents and fine chemicals.[1][2]
Nomenclature and Identifiers
A clear identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)benzonitrile[3] |
| Common Name | This compound |
| CAS Number | 515832-52-7[1][4][5][6] |
| Molecular Formula | C₁₀H₁₀BrNO[1][3][4] |
| Molecular Weight | 240.10 g/mol [1][4] |
| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is a stable solid under standard conditions.
| Property | Value | Source |
| Appearance | White crystalline solid or powder | [1][6] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[1] | |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place.[1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.
Principle Synthetic Pathway: Williamson Ether Synthesis
This pathway is favored due to the high availability of the starting materials, 5-bromo-2-hydroxybenzonitrile and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), and the generally high yields of the SN2 reaction.
The mechanism involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzonitrile by a mild base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic secondary carbon of the isopropyl halide to displace the halide and form the desired ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of starting phenol).
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the final product as a white solid.
Section 3: Applications in Synthetic Chemistry and Drug Discovery
The true value of this compound lies in its capacity as a multifunctional intermediate. Its distinct functional groups can be selectively transformed, providing access to a wide array of more complex molecules. It is often used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1]
A Hub for Molecular Elaboration
The bromine atom, nitrile group, and isopropoxy group each offer unique handles for synthetic modification, making this compound a powerful platform for building molecular diversity.
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other substituents at the C5 position.
-
Suzuki Coupling: Reaction with boronic acids or esters creates a new C-C bond, forming biaryl structures common in many drug scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines provides a direct route to substituted anilines, another critical pharmacophore.
-
Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and alkynes, respectively, adding further complexity and functionality.
Transformation of the Nitrile Group
The nitrile group is a versatile precursor to other important functional groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.
-
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative), providing a key site for further functionalization or for altering the physicochemical properties of the molecule, such as solubility and basicity.
Section 4: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet for this compound should always be consulted, data from closely related compounds can inform a robust safety assessment.[7][8][9][10][11]
Hazard Identification
Based on analogous structures, this compound is expected to be hazardous.
| Hazard Class | GHS Classification (Anticipated) |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[10][12] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin.[10] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled.[10] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[10] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[10][12] |
| Transport | Class 6.1, Packing Group III (Toxic Solid)[5] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][11]
-
Hygiene: Avoid breathing dust.[8][11] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][10]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Section 5: Conclusion
This compound is more than a simple chemical; it is a key enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its multifunctional nature make it an exceptionally valuable intermediate. For researchers and drug development professionals, understanding the reactivity and potential of this compound opens doors to novel molecular designs and accelerates the discovery of new chemical entities.
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Topic: Potential Applications of 5-Bromo-2-isopropoxybenzonitrile in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
5-Bromo-2-isopropoxybenzonitrile is a strategically substituted aromatic scaffold poised for significant utility in modern medicinal chemistry. This technical guide delves into the core attributes of this molecule, dissecting the strategic importance of its distinct functional groups: the versatile benzonitrile core, the reactive 5-bromo handle, and the modulating 2-isopropoxy group. We will explore plausible synthetic routes for its preparation and, more critically, its derivatization into novel chemical entities. By drawing logical parallels from well-established benzonitrile-containing pharmaceuticals, this guide outlines potential therapeutic applications, from kinase inhibition in oncology to novel antiviral and antimicrobial agents. Detailed experimental protocols and workflow visualizations are provided to equip researchers with the practical knowledge required to leverage this promising building block in drug discovery programs.
Introduction: The Benzonitrile Scaffold in Drug Design
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, recognized for its unique combination of physicochemical properties and synthetic versatility.[1][2] The nitrile group (-C≡N) is a potent electron-withdrawing group, a capable hydrogen bond acceptor, and a bioisostere for various functionalities, including carbonyls and hydroxyls.[2][3] Its metabolic stability and ability to be transformed into other critical functional groups, such as primary amines or carboxylic acids, make it an invaluable component in the drug designer's toolbox.[4]
Within this important class of compounds, This compound emerges as a particularly compelling starting material. It is a pharmaceutical intermediate[5][6] whose architecture is pre-configured for selective, high-yield modifications, enabling the rapid generation of diverse compound libraries for biological screening.
Physicochemical Properties of this compound
A foundational understanding of a molecule's properties is critical for its application in synthesis and drug development.
| Property | Value | Reference |
| CAS Number | 515832-52-7 | [6][7][8] |
| Molecular Formula | C₁₀H₁₀BrNO | [6][7] |
| Molecular Weight | 240.10 g/mol | [6][7] |
| Appearance | Typically a powder or solid | |
| Purity | Commercially available up to 97% | [6] |
| Predicted Boiling Point | ~327.2 °C | [9] |
| Predicted Density | ~1.36 g/cm³ | [9] |
The Strategic Triad: Deconstructing the Key Functional Groups
The potential of this compound lies in the synergistic interplay of its three key functional components. Each group offers a distinct handle for synthetic manipulation and contributes uniquely to the potential pharmacokinetic and pharmacodynamic profile of its derivatives.
-
The Nitrile Group: As the core functionality, the nitrile's strong dipole moment allows it to act as a key interaction point with biological targets, often engaging in hydrogen bonding with amino acid residues like serine or arginine within a protein's active site.[3]
-
The 5-Bromo Position: The bromine atom is the primary site for synthetic diversification. Its presence on the aromatic ring makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of aryl, heteroaryl, alkyl, and amine substituents, which is fundamental to structure-activity relationship (SAR) studies.[10] The C-Br bond is sufficiently reactive for these transformations while ensuring the parent molecule is stable under typical storage conditions.[6]
-
The 2-Isopropoxy Group: The ortho-isopropoxy ether serves multiple roles. It sterically influences the conformation of adjacent substituents, which can be crucial for achieving the correct geometry for target binding. Furthermore, this lipophilic group can enhance membrane permeability and modulate metabolic stability by shielding the ortho position from enzymatic degradation.
Synthesis and Derivatization: A Practical Guide
The true value of a building block is realized through its synthetic accessibility and the ease with which it can be elaborated into a diverse library of analogs.
Proposed Synthesis of this compound
A logical and efficient route to the title compound begins with the commercially available 5-Bromo-2-hydroxybenzonitrile. The synthesis proceeds via a standard Williamson ether synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: While stirring at room temperature, add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Key Derivatization Pathways
The bromine atom at the 5-position is the gateway to molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this diversification strategy.
Caption: Key cross-coupling reactions for derivatization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for introducing a new aryl group, a common strategy in medicinal chemistry to probe pockets in target proteins.[10]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the residue via flash column chromatography to isolate the desired biaryl product.
Potential Therapeutic Applications: An Evidence-Based Outlook
While direct biological data for this compound is sparse, the extensive history of related benzonitrile derivatives in drug development allows for well-founded projections of its potential.[1][2]
Oncology: Kinase Inhibitors
Rationale: Many approved and investigational kinase inhibitors feature a substituted benzonitrile scaffold.[1] The nitrile group often serves as a crucial hydrogen bond acceptor in the hinge region of the kinase active site. The 5-position provides an ideal vector for introducing substituents that can target the solvent-exposed region, enhancing potency and selectivity.
Caption: Pathway to developing potential kinase inhibitors.
Antiviral Agents
Rationale: Benzonitrile derivatives have been identified as potent inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV).[1] The mechanism often involves blocking the interaction between viral glycoproteins and host cell receptors. The lipophilic isopropoxy group and the potential for diverse substitutions at the 5-position make this scaffold suitable for optimizing interactions at protein-protein interfaces.
Antimicrobial Agents
Rationale: Novel benzonitrile derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1] The mechanism can involve the inhibition of essential bacterial enzymes. The ability to rapidly generate a library of derivatives from this compound would facilitate screening for new antimicrobial leads with novel mechanisms of action, a critical need in an era of growing antibiotic resistance.
Metabolic and CNS Disorders
Rationale: The versatility of the benzonitrile core is evident in its application across a wide spectrum of diseases. For example, 4-fluoro-2-methylbenzonitrile is a key precursor for the type II diabetes drug trelagliptin succinate.[11] This highlights the role of substituted benzonitriles as foundational intermediates. The unique substitution pattern of this compound offers a novel starting point for exploring chemical space relevant to G-protein coupled receptors (GPCRs), ion channels, and other targets implicated in neurological and metabolic conditions.[2]
Conclusion and Future Perspectives
This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into novel chemical matter. Its pre-activated handle for cross-coupling, combined with the modulating effects of the nitrile and isopropoxy groups, makes it an exceptionally valuable tool for medicinal chemists.
The logical next step for research teams is the systematic exploration of the chemical space accessible from this scaffold. The creation of a focused library of derivatives, guided by the principles outlined in this guide, followed by screening against key biological targets (e.g., a panel of kinases, viral proteins, or bacterial enzymes), holds significant promise for the discovery of next-generation therapeutic agents.
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-
Al-Mousawi, S. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(8), 6419-6429. Retrieved from [Link]
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ResearchGate. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]
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ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
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5-Bromo-2-isopropoxybenzonitrile as a building block in organic synthesis
An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile intermediate, particularly within the realms of medicinal chemistry and materials science.[1] Its utility stems from a unique combination of structural features: a substituted benzene ring, a sterically influential and metabolically robust isopropoxy group, and two distinct, orthogonally reactive functional groups—the nitrile (C≡N) and the bromo (C-Br) moieties. This guide offers a comprehensive exploration of the chemical properties, synthetic utility, and practical applications of this powerful building block, providing researchers and drug development professionals with the insights needed to leverage its full potential.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Physicochemical Properties
The key physical and chemical characteristics of this compound are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 515832-52-7 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2][3] |
| Appearance | White crystal or crystalline solid/powder | [4][5] |
| Melting Point | Approx. 77-80 °C | [4] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [4] |
Safety, Handling, and Storage
As with many nitrile- and bromide-containing compounds, proper handling of this compound is critical. It is classified as a toxic solid and requires careful management in a laboratory setting.[3]
-
General Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Handling : Avoid generating dust.[4] Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6] Recommended storage temperature is often between 2-8°C.[4]
-
Spills and Disposal : In case of a spill, avoid breathing dust and wear appropriate PPE.[8] Collect the spilled material into a sealable, labeled container for disposal.[8] Dispose of contents and container in accordance with local, regional, and national regulations.[6]
The Synthetic Versatility: A Tale of Two Reactive Handles
The synthetic power of this compound lies in its two primary reactive sites, which can be addressed selectively to build molecular complexity in a controlled, stepwise manner. The aryl bromide serves as a classic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, while the nitrile group is a versatile precursor to amines, carboxylic acids, and ketones.
Transformations at the Carbon-Bromine Bond
The aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[9] This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[9][10] The isopropoxy group's electron-donating nature can influence the reactivity of the C-Br bond, making the choice of an appropriate electron-rich phosphine ligand beneficial for facilitating the oxidative addition step.[11]
Workflow: Suzuki-Miyaura Coupling
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The Emerging Therapeutic Potential of 5-Bromo-2-isopropoxybenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Pharmacological Promise of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and specific functional groups into aromatic scaffolds is a cornerstone of rational drug design. The 5-Bromo-2-isopropoxybenzonitrile core represents a compelling, albeit underexplored, platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, and putative biological activities of derivatives of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental data for this compound derivatives are nascent in publicly available literature, this guide will synthesize data from structurally analogous compounds to forecast their therapeutic potential and provide robust experimental frameworks for their evaluation.
The core structure combines three key features that are of significant interest in medicinal chemistry: a benzonitrile group, a bromine substituent, and an isopropoxy ether linkage. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, while the bromine atom can form halogen bonds, influencing binding affinity and metabolic stability.[1] The isopropoxy group can modulate lipophilicity and steric interactions. This unique combination of functionalities suggests a rich potential for these derivatives to interact with a variety of biological targets, including those implicated in cancer, microbial infections, and inflammatory processes.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of this compound derivatives can be strategically approached through the functionalization of the readily available precursor, 5-bromo-2-hydroxybenzonitrile. A key synthetic route is the Williamson ether synthesis, a reliable and versatile method for forming ethers.[2][3] This reaction involves the deprotonation of the hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Further derivatization can be achieved through modification of the nitrile group or by leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce a diverse array of substituents.[4]
Anticipated Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related brominated and benzonitrile-containing compounds, derivatives of this compound are anticipated to exhibit a range of therapeutic effects.
Anticancer Potential: Targeting Key Signaling Pathways
The benzonitrile and brominated aromatic moieties are present in numerous compounds with demonstrated anticancer activity.[5][6] Two plausible mechanisms of action for this compound derivatives are the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.
1. Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2):
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Structurally similar brominated heterocyclic compounds have shown potent inhibitory activity against VEGFR-2.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway.
2. Disruption of Tubulin Polymerization:
Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[5] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Certain 2-phenylacrylonitrile derivatives, which share the nitrile functional group, have demonstrated potent tubulin polymerization inhibitory activity.[9]
Quantitative Data for Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one | Derivative 1 | HepG2 (Liver) | 2.357 | [2] |
| 5-Bromo-7-azaindolin-2-one | Derivative 2 | A549 (Lung) | 3.012 | [2] |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [9] |
| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [9] |
| Benzofuran | Brominated Derivative | K562 (Leukemia) | 5 | [10] |
| Benzofuran | Brominated Derivative | HL60 (Leukemia) | 0.1 | [10] |
| Coumarin | 6-brominated hydrazide-hydrazone | Panc-1 (Pancreatic) | 2.02 | [11] |
Antimicrobial Activity: A Potential New Class of Antibiotics
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Brominated compounds have been shown to possess significant antibacterial and antifungal properties.[12] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data for Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromosalicylaldehyde | Derivative 3a | Staphylococcus aureus | 39.06 | [13] |
| 5-Bromosalicylaldehyde | Derivative 8 | Staphylococcus aureus | 9.77 | [13] |
| Nitrogen-based heterocyclic | Brominated derivative | Pseudomonas aeruginosa | 0.0125 | [11] |
| Nitrogen-based heterocyclic | Bromo-substituted derivative | Bacillus subtilis | 0.0120 | [11] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of novel this compound derivatives, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of a test compound against VEGFR-2.[7]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
Plate Setup: Add the master mix to each well of the 96-well plate. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Enzyme Addition: Dilute the VEGFR-2 enzyme in 1x Kinase Buffer and add to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Signal Generation: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the blank values from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to measure the effect of a test compound on the assembly of purified tubulin into microtubules.[5]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test Compound
-
Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare serial dilutions of the test compound and control compounds. Prepare a polymerization buffer containing General Tubulin Buffer and glycerol.
-
Reaction Mix Preparation: In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, GTP, and the test/control compounds to the appropriate wells.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance versus time for each concentration. The rate of polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition or enhancement of polymerization relative to the vehicle control.
Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.[14]
Materials:
-
Test Compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. While direct biological data is currently limited, the analysis of structurally related compounds provides a strong rationale for the synthesis and evaluation of derivatives of this core structure. The experimental protocols detailed in this guide offer a robust framework for characterizing their anticancer and antimicrobial activities. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the assays described herein to elucidate their structure-activity relationships and identify lead compounds for further preclinical development.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
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- Antimicrobial activity of compounds 1–20 (minimum inhibitory concentration (MIC) μg mL). (n.d.).
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Safety and handling of 5-Bromo-2-isopropoxybenzonitrile
An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-isopropoxybenzonitrile
This technical guide is intended for researchers, scientists, and drug development professionals who handle this compound. It provides a detailed overview of the compound's properties, associated hazards, and comprehensive protocols for its safe use, storage, and disposal. The causality behind each procedural step is explained to ensure a deep understanding of the safety measures, fostering a self-validating system of laboratory safety.
Core Compound Analysis: Understanding the Reagent
This compound is a substituted aromatic nitrile, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the reactive nitrile group and the bromo- and isopropoxy-substituents on the benzene ring, which allow for a variety of chemical transformations. However, these same features necessitate careful handling.
Table 1: Physicochemical and Identification Data
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 515832-52-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Appearance | White crystal or crystalline solid | [1] |
| Melting Point | ~77-80 °C | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [1] |
Hazard Identification and Risk Mitigation
Understanding the specific hazards of this compound is the foundation of its safe handling. The primary risks are associated with its toxicological profile upon exposure.
GHS Classification and Health Effects
Based on data for closely related substituted benzonitriles, the compound is classified with the following hazards. These classifications demand stringent adherence to safety protocols to prevent harmful exposure.
Table 2: GHS Hazard Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
-
Mechanism of Irritation: The nitrile functional group and its metabolites can interfere with cellular processes, while the aromatic halogen can contribute to skin and respiratory tract irritation. The powdered nature of the solid increases the risk of inhalation, leading to respiratory irritation.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[4]
-
Causality: By maintaining a negative pressure environment, the fume hood ensures that any airborne particles of the compound are drawn away from the user and into the exhaust system, providing a critical barrier against respiratory exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and must not be compromised.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This prevents contact with the mucous membranes of the eyes, which are highly susceptible to irritation.[3]
-
Skin Protection: Impervious gloves, such as nitrile gloves, must be worn. Contaminated gloves should be disposed of immediately, and hands washed thoroughly. A flame-resistant lab coat protects the skin on the arms and body.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator (e.g., an N95 dust mask for powders) is necessary to prevent inhalation of harmful dust.[3]
Caption: A three-phase workflow for the safe handling of powdered chemical reagents.
Standard Operating Procedures: From Storage to Disposal
A systematic approach to the entire lifecycle of the chemical in the lab is essential for safety.
Storage Protocol
-
Requirement: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container must be kept tightly closed to prevent atmospheric moisture absorption and sublimation.
-
Causality: Proper storage prevents degradation of the compound and reduces the risk of accidental release. Storing away from incompatible materials prevents potentially hazardous reactions.
Experimental Handling Protocol (General Synthesis)
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all engineering controls and PPE are in place as described in Section 2.
-
Aliquotting: Conduct all weighing and transfers of the solid compound inside a chemical fume hood. Use a spatula for transfers and weigh the material onto creased weigh paper or directly into a tared vessel to minimize the generation of dust.
-
Reaction Setup: If adding to a solvent, do so slowly and under controlled conditions (e.g., with stirring) to manage any potential exotherms. Ensure the reaction vessel is properly vented.
-
Post-Reaction: Quench the reaction appropriately before workup. All contaminated glassware must be decontaminated with a suitable solvent before being removed from the fume hood.
Waste Disposal
-
Requirement: Dispose of this compound and any contaminated materials as hazardous chemical waste in a clearly labeled, sealed container.[4] Do not pour down the drain.
-
Causality: This prevents environmental contamination and ensures compliance with institutional and regulatory waste disposal protocols.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure PPE is worn.
-
Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.
-
Place the collected material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the contaminated area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Caption: Decision-making flowchart for first-aid response to chemical exposure.
References
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This compound - ChemBK. [Link]
-
5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. [Link]
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Emergency Procedures for Incidents Involving Chemicals - University of Kentucky. [Link]
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This compound, 97% - Regent Chemicals. [Link]
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5-Bromo-2-isopropoxybenzonitrile structural formula and properties
An In-Depth Technical Guide to 5-Bromo-2-isopropoxybenzonitrile
Abstract
This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a nitrile group, a bromine atom, and an isopropoxy ether on a benzene ring—renders it a versatile synthetic intermediate. The bromine atom serves as a strategic handle for various cross-coupling reactions, while the nitrile and isopropoxy groups modulate the molecule's electronic properties and steric profile. This guide provides a comprehensive overview of the chemical's structural formula, physicochemical properties, a validated synthesis protocol, key applications, and essential safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is a precisely substituted aromatic molecule. Understanding its fundamental identifiers is the first step in its application.
Nomenclature and Chemical Identifiers
The compound is systematically named and registered under several identifiers crucial for database searches and procurement.
| Identifier | Value | Reference |
| IUPAC Name | 5-bromo-2-(propan-2-yloxy)benzonitrile | [1] |
| CAS Number | 515832-52-7 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO | [2] |
| Molecular Weight | 240.10 g/mol | [2] |
| Synonyms | 5-Bromo-2-(1-methylethoxy)benzonitrile, Benzonitrile, 5-bromo-2-(1-methylethoxy)- | [1] |
| InChI Key | YRPPYKWHWKFYGJ-UHFFFAOYSA-N | [3] |
Molecular Structure Diagram
The spatial arrangement of atoms dictates the molecule's reactivity and physical properties. The structure consists of a central benzene ring substituted at position 1 with a nitrile (-C≡N) group, position 2 with an isopropoxy (-OCH(CH₃)₂) group, and position 5 with a bromine (-Br) atom.
Caption: 2D Structural formula of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a compound are critical for its handling, purification, and structural confirmation.
Physical Properties
This compound is a stable solid under standard laboratory conditions.
| Property | Value | Reference |
| Appearance | White crystal or crystalline solid | [1] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 140.4 °C | [1] |
Solubility Profile
The compound's solubility dictates the choice of solvents for reactions and purification processes.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Other Organic Solvents | Generally soluble in common organic solvents | [4] |
Spectroscopic Profile
-
¹H NMR: Doublet signals for the aromatic protons, a septet for the isopropoxy CH group, and a doublet for the isopropoxy methyl groups.
-
¹³C NMR: Signals corresponding to the nitrile carbon, the aromatic carbons (with distinct shifts for those bonded to Br, O, and CN), and the isopropoxy carbons.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹), C-Br stretch, C-O ether linkage, and aromatic C-H bonds.
Synthesis and Purification
The most common and logical synthesis of this compound is via a Williamson ether synthesis, starting from the commercially available 5-Bromo-2-hydroxybenzonitrile.
Recommended Synthetic Protocol
This protocol details a reliable method for the preparation and purification of the title compound.
Reaction Scheme: 5-Bromo-2-hydroxybenzonitrile + 2-Bromopropane → this compound
Materials and Reagents:
-
2-Bromopropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the starting material).
-
Reagent Addition: Add 2-bromopropane (1.5 eq) to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and inorganic salts.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Rationale for Experimental Design
-
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is sufficiently strong to deprotonate the phenolic hydroxyl group of the starting material, forming the reactive phenoxide, but mild enough to prevent side reactions like elimination of 2-bromopropane.
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction between the phenoxide and 2-bromopropane. Its high boiling point is also suitable for heating the reaction.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions involving atmospheric oxygen or moisture, ensuring a cleaner reaction profile.
-
Aqueous Work-up: The extensive washing with water and brine is critical for completely removing the high-boiling DMF solvent, which can be challenging to remove by evaporation alone.[8]
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting materials to the final, purified compound.
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Applications
This compound is a valuable building block due to the distinct reactivity of its functional groups.
Key Reaction Pathways
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is susceptible to a variety of powerful C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups at this position, serving as a key diversification point in a synthetic route.[9][10]
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This functional group interconversion is fundamental in creating analogs for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry and Drug Discovery
While specific drugs containing the exact this compound moiety are not prominently documented, its structural motifs are highly relevant. Bromo-substituted aromatic intermediates are critical in the synthesis of numerous pharmaceutical agents. For example, related structures are key intermediates in the manufacturing of SGLT2 inhibitors for diabetes therapy.[11] The overall scaffold is used to build complex molecules for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases, where substituted benzonitriles often exhibit potent biological activity.[12]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on its classification and data from structurally related compounds, the following hazards are identified.
| Hazard Category | Classification | Reference |
| UN Number | UN3439 | [1] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [1][13] |
| Packing Group | III | [1][13] |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. (Inferred from related compounds) | [14][15][16] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
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ChemBK. This compound. [Link]
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PubChemLite. This compound (C10H10BrNO). [Link]
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ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. [Link]
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Methodological & Application
Synthesis of 5-Bromo-2-isopropoxybenzonitrile from 2-hydroxybenzonitrile
Introduction
5-Bromo-2-isopropoxybenzonitrile is a valuable substituted benzonitrile derivative frequently utilized as a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its bifunctional nature, featuring a reactive nitrile group and a synthetically versatile aryl bromide, makes it an attractive intermediate for constructing diverse molecular architectures.
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2-hydroxybenzonitrile. The synthetic strategy involves:
-
Regioselective Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the 2-hydroxybenzonitrile ring.
-
Williamson Ether Synthesis: O-alkylation of the intermediate phenolic hydroxyl group with an isopropyl moiety.
Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic rationale, ensuring a deep understanding of the chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic method.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps, starting with the bromination of 2-hydroxybenzonitrile to form the key intermediate, 5-bromo-2-hydroxybenzonitrile. This intermediate is then subjected to Williamson ether synthesis to yield the final product.
Caption: Overall two-step synthesis workflow.
Part 1: Electrophilic Bromination of 2-Hydroxybenzonitrile
Mechanism and Rationale
The first step of the synthesis is the regioselective bromination of 2-hydroxybenzonitrile. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[1][2] This activation is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring.[1]
The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In the case of 2-hydroxybenzonitrile, the para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the hydroxyl and nitrile groups. Furthermore, the nitrile (-CN) group is a deactivating, meta-directing group, which further disfavors substitution at the ortho and para positions relative to the hydroxyl group. The combined electronic and steric effects strongly favor the selective introduction of the bromine atom at the C5 position.
N-Bromosuccinimide (NBS) is chosen as the brominating agent. It serves as a source of electrophilic bromine (Br+) and is often preferred over elemental bromine (Br₂) for its ease of handling and its ability to provide a low, steady concentration of Br₂, minimizing side reactions. Acetonitrile is an excellent solvent for this reaction, as it can facilitate the reaction, often leading to cleaner products and faster reaction times compared to non-polar solvents like carbon tetrachloride.[3]
Caption: Simplified mechanism of electrophilic bromination.
Detailed Protocol: Synthesis of 5-Bromo-2-hydroxybenzonitrile
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol).
-
Solvent Addition: Add acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (15.6 g, 87.7 mmol, 1.05 eq.) portion-wise over 15 minutes. The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a hot ethanol/water mixture to afford 5-bromo-2-hydroxybenzonitrile as a white to off-white crystalline solid.
Characterization of 5-Bromo-2-hydroxybenzonitrile
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 158-163 °C.[6]
-
Purity (by HPLC): >97%.
Part 2: Williamson Ether Synthesis of this compound
Mechanism and Rationale
The second step is the O-alkylation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism.[7][8][9]
The first phase of the reaction involves the deprotonation of the weakly acidic phenolic proton by a base to form a more nucleophilic phenoxide ion.[8][10] A moderately weak base like potassium carbonate (K₂CO₃) is sufficient for this purpose, offering advantages over stronger bases like sodium hydride (NaH) in terms of safety and ease of handling.[11][12]
The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent, in this case, 2-iodopropane.[9][13] The iodide ion is an excellent leaving group, facilitating the Sɴ2 reaction. The reaction is best performed with primary or secondary alkyl halides; tertiary halides are prone to elimination reactions.[7][14] Acetonitrile is a suitable polar aprotic solvent that can dissolve the ionic intermediates and reactants, promoting the Sɴ2 pathway.
Detailed Protocol: Synthesis of this compound
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol).
-
Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (10.5 g, 75.8 mmol, 1.5 eq.) and acetonitrile (100 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-iodopropane (7.6 mL, 75.8 mmol, 1.5 eq.) via a syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (4:1 Hexanes:Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Characterization of this compound
-
Appearance: White crystalline solid or powder.[15]
-
Molecular Formula: C₁₀H₁₀BrNO.[16]
-
Molecular Weight: 240.10 g/mol .[16]
-
Melting Point: 77-80 °C.[15]
-
¹H NMR: Data should be consistent with the structure.[17]
-
Purity (by GC/HPLC): >97%.
Data Summary and Troubleshooting
Table 1: Summary of Reaction Parameters and Results
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | NBS (1.05 eq.) | Acetonitrile | Room Temp. | 2-4 | 85-95 |
| 2 | Etherification | 2-Iodopropane (1.5 eq.), K₂CO₃ (1.5 eq.) | Acetonitrile | Reflux (~82) | 4-6 | 80-90 |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Reaction | Insufficient NBS or reaction time. | Add a small additional amount of NBS (0.1 eq.) and continue stirring. Ensure NBS is of good quality. |
| Step 1: Formation of Di-bromo Product | Excess NBS or prolonged reaction time. | Use the specified stoichiometry of NBS (1.05 eq.). Monitor the reaction closely by TLC and stop when the starting material is consumed. |
| Step 2: Incomplete Reaction | Inactive K₂CO₃ (absorbed moisture), insufficient heating, or poor quality 2-iodopropane. | Use freshly dried, finely powdered K₂CO₃. Ensure the reaction reaches and maintains reflux. Use freshly distilled or high-purity 2-iodopropane. |
| Step 2: Low Yield | Competing elimination reaction. | While less likely with a secondary halide, ensure the temperature does not significantly exceed the reflux temperature of acetonitrile. |
| Purification Difficulties | Close-running impurities. | For column chromatography, use a long column and a shallow solvent gradient for better separation. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.[18] It is also an oxidizer and may intensify fire.[19] Keep away from combustible materials.[20]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation and skin irritation.[21][22][23][24][25] May cause respiratory irritation.[22][24][25]
-
2-Iodopropane: Flammable liquid and vapor.[26][27][28] Harmful if swallowed.[26][27][28] Causes skin and serious eye irritation.[26][27][28] Light sensitive.[27]
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
Consult the Safety Data Sheet (SDS) for each reagent before use.[18][19][21][23][26][29]
References
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- Cole-Parmer. Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper.
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- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
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Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-2-isopropoxybenzonitrile via Williamson Ether Synthesis
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 5-Bromo-2-isopropoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework that combines a step-by-step experimental procedure with a thorough explanation of the underlying chemical principles, potential challenges, and troubleshooting strategies.
Foundational Principles: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers.[1][3] The reaction is a cornerstone of organic synthesis due to its broad scope and operational simplicity.[1] At its core, the synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][3]
The synthesis of this compound from 5-bromo-2-hydroxybenzonitrile and an isopropyl halide is a classic example of this reaction's application in the preparation of aryl ethers. The process is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4]
The SN2 Mechanism in Focus
The reaction proceeds via a two-step sequence that is mechanistically straightforward but requires careful control of conditions to ensure optimal outcomes.
-
Deprotonation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile is acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion.[5] The choice of a relatively weak base like potassium carbonate is often sufficient for phenols and avoids the harsher conditions required with stronger bases like sodium hydride.[6]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent (in this case, 2-bromopropane). This attack occurs from the "backside" relative to the leaving group (bromide), proceeding through a pentacoordinate transition state in a single, concerted step.[7][8] This backside attack leads to the formation of the new carbon-oxygen bond, creating the ether, and the simultaneous displacement of the bromide leaving group.[4][8]
Caption: Figure 1: The two-stage mechanism of the Williamson ether synthesis.
Strategic Reactant Selection
For the synthesis of an unsymmetrical ether like this compound, there are two theoretical pathways. The chosen pathway—reacting a phenoxide with an alkyl halide—is strategically superior. The alternative, reacting an aryl halide with an isopropoxide, is not viable under standard SN2 conditions because aryl halides are resistant to nucleophilic attack at the sp²-hybridized carbon of the aromatic ring.[4][9]
However, the use of a secondary alkyl halide like 2-bromopropane introduces a competing reaction pathway: elimination (E2).[9][10] The phenoxide is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (propene) as a byproduct.[2][11] Careful control of reaction temperature is crucial to favor the desired SN2 substitution over the E2 elimination side reaction.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents
The following table summarizes the key reagents and their relevant properties for this synthesis.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | M.P. (°C) | Role |
| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | 198.02 | 158-163 | Starting Material |
| 2-Bromopropane | 75-26-3 | 122.99 | -89 | Alkylating Agent[12] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 891 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | -61 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | -83.6 | Extraction Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 0 | Wash |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | Wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 1124 | Drying Agent |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[12][13]
-
Reagent Handling:
-
5-Bromo-2-hydroxybenzonitrile is harmful if swallowed and causes serious eye irritation.[15] Avoid inhalation of dust and direct contact.[13][16]
-
2-Bromopropane is a highly flammable liquid and is harmful if inhaled or swallowed.[12] It may also damage fertility.[12] Keep away from heat and open flames.
-
DMF is a combustible liquid and a potential skin irritant.
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (5.00 g, 25.2 mmol, 1.0 equiv.), potassium carbonate (5.24 g, 37.9 mmol, 1.5 equiv.), and N,N-dimethylformamide (DMF, 50 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Add 2-bromopropane (3.53 mL, 37.9 mmol, 1.5 equiv.) to the suspension using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C using an oil bath. Maintain this temperature and allow the reaction to proceed for 4-6 hours.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progression.
-
Work-up:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.[17]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude product, typically a light-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes.
-
Alternatively, for higher purity, the crude material can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 77-80 °C.[18]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals will correspond to the aromatic protons and the characteristic septet and doublet of the isopropoxy group.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and C-O-C stretches for the ether linkage. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction.
Troubleshooting and Process Optimization
Even robust reactions can present challenges. Understanding potential pitfalls is key to successful synthesis.
Caption: Figure 2: A decision-making workflow for common synthesis issues.
Common Issues and Solutions:
-
Low or No Conversion: If TLC analysis shows a significant amount of unreacted 5-bromo-2-hydroxybenzonitrile, the cause could be insufficient or inactive base. Potassium carbonate can be hygroscopic; ensure it is dry. Alternatively, reaction time or temperature may need to be increased.
-
Formation of Elimination Byproduct: The presence of side products, likely from E2 elimination, suggests the reaction temperature may be too high. Reducing the temperature can favor the SN2 pathway.[10] The rate of both reactions will decrease, so a longer reaction time may be necessary.
-
Phase Transfer Catalysis: For reactions that are sluggish or require milder conditions, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be beneficial.[1][20] A PTC helps shuttle the phenoxide nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[20][21][22]
Conclusion
The Williamson ether synthesis provides an effective and high-yielding pathway to this compound. By understanding the SN2 mechanism, carefully selecting reagents, and controlling reaction conditions to minimize the competing E2 elimination reaction, researchers can reliably produce this valuable chemical intermediate. The protocol described herein, coupled with the troubleshooting guide, offers a comprehensive resource for the successful synthesis and purification of the target compound.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
Chemistry For Everyone. (2025). What Is The Role Of SN2 In Ether Synthesis? YouTube. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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Wikipedia. SN2 reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Todd Bronson. (2020). Williamson Ether Synthesis. YouTube. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
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-
ChemBK. This compound - Introduction. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Olson, W. T., et al. (1946). The Synthesis and Purification of Ethers. Journal of the American Chemical Society. [Link]
-
PubChem. 5-Bromo-2-hydroxybenzonitrile. [Link]
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Blouin, M., & Frenette, R. (2005). A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry. [Link]
-
IntechOpen. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]
-
European Patent Office. Process for removing an ester impurity from an ether. [Link]
- Google Patents. Process for the preparation of alkyl aryl ethers containing carboxyl groups.
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Application Notes and Protocols for the Synthesis of 5-Bromo-2-isopropoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Bromo-2-isopropoxybenzonitrile (CAS No: 515832-52-7[1]), a valuable intermediate in organic synthesis. The protocol described herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide explains the causal factors behind the selection of reagents and conditions, offering a self-validating protocol grounded in established chemical principles.
Introduction and Synthetic Strategy
This compound is a substituted aromatic compound featuring three key functional groups: a nitrile, a bromo substituent, and an isopropoxy ether. This combination makes it a versatile building block, particularly in medicinal chemistry and agrochemical research, where the bromine atom can be functionalized via cross-coupling reactions and the nitrile group can be transformed into other functionalities.[2]
The most direct and efficient synthetic route to this target molecule is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core of this strategy involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then attacks an alkyl halide to displace the halide and form the ether linkage.
The chosen retrosynthetic approach is as follows:
-
Target: this compound
-
Key Transformation: Formation of the aryl-ether bond.
-
Precursors: 5-Bromo-2-hydroxybenzonitrile (a phenol) and an isopropyl halide (e.g., 2-bromopropane).
This approach is favored due to the ready availability of the starting materials and the high efficiency of the Williamson ether synthesis for this class of compounds.
Mechanistic Insight and Rationale for Conditions
The synthesis proceeds in two conceptual steps, which occur in a single pot:
-
Deprotonation: The weakly acidic phenolic proton of 5-Bromo-2-hydroxybenzonitrile is abstracted by a base to form the corresponding sodium or potassium phenoxide. This step is critical as the phenoxide is a significantly stronger nucleophile than the neutral phenol.[4]
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of 2-bromopropane. This is a classic SN2 reaction where the C-O bond is formed concurrently with the cleavage of the C-Br bond.[5]
Diagram: General Mechanism of Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Rationale for Reagent and Solvent Selection:
-
Starting Material: 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5) is the logical precursor, containing the required aromatic core, nitrile, and bromo-substituent.[6]
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 8-10) but is not so harshly basic as to promote significant side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration or aqueous workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.[7]
-
Alkylating Agent: 2-Bromopropane is a suitable source of the isopropyl group. While 2-iodopropane would be more reactive, 2-bromopropane offers a good balance of reactivity and cost. It is important to note that secondary halides can undergo a competing E2 elimination reaction, especially with sterically hindered or strong bases.[3] However, with a phenoxide nucleophile, the SN2 pathway is generally favored.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.[7] Acetone is another viable, albeit less polar, alternative.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment:
| Material/Equipment | Purpose |
| 5-Bromo-2-hydroxybenzonitrile | Starting Material |
| Potassium Carbonate (K₂CO₃), fine powder | Base |
| 2-Bromopropane | Alkylating Agent |
| N,N-Dimethylformamide (DMF), anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Brine (saturated NaCl solution) | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle with controller | Temperature Control |
| Condenser | Prevent solvent loss |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin-Layer Chromatography (TLC) plate | Reaction monitoring |
Quantitative Data Summary:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| 5-Bromo-2-hydroxybenzonitrile | 198.02 | 10.0 | 1.98 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | 1.5 |
| 2-Bromopropane | 123.00 | 12.0 | 1.1 mL (d=1.31) | 1.2 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-hydroxybenzonitrile (1.98 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (1.1 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water. A precipitate may form.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a solid.
Diagram: Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF is a potential reproductive toxin; handle with care.
-
2-Bromopropane is a volatile and flammable liquid.
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK website: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
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LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from LibreTexts Chemistry: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Application and Protocol for the Purification of 5-Bromo-2-isopropoxybenzonitrile via Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 5-Bromo-2-isopropoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, using silica gel column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles to ensure robust and reproducible results. This guide covers all stages of the purification process, from the preparation of the crude material to the final isolation of the purified product, including thin-layer chromatography (TLC) for reaction monitoring and fraction analysis, column packing, sample loading, elution, and solvent removal. A troubleshooting guide is also provided to address common challenges encountered during the purification process.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The most common route to its synthesis involves the Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzonitrile with an isopropyl halide in the presence of a base. A primary impurity in this synthesis is the unreacted starting material, 5-bromo-2-hydroxybenzonitrile, which is significantly more polar than the desired product due to the presence of a hydroxyl group. This difference in polarity is the fundamental principle upon which the following chromatographic separation is based.[1][2] Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4]
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Polarity |
| This compound | C₁₀H₁₀BrNO | 240.10 | White crystalline solid | ~77-80 | Less Polar |
| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | White to pale yellow powder | 130-135 | More Polar |
Principles of Separation
The purification of this compound from its common precursor, 5-bromo-2-hydroxybenzonitrile, is achieved by exploiting their differing polarities. The stationary phase, silica gel, is a highly polar adsorbent.[3] The mobile phase, a mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate), competes with the compounds for binding sites on the silica gel.
This compound, being less polar due to the ether linkage, will have a weaker interaction with the silica gel and will be more soluble in the less polar mobile phase. Consequently, it will travel down the column more quickly. In contrast, the more polar 5-bromo-2-hydroxybenzonitrile, with its hydroxyl group capable of hydrogen bonding, will adsorb more strongly to the silica gel and will require a more polar mobile phase to elute.
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated with UV254 indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Rotary evaporator
-
Collection tubes or flasks
-
UV lamp (254 nm)
Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, which generally provides the best separation in a column.[5][6]
Procedure:
-
Prepare a stock solution of the crude reaction mixture in a volatile solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 9:1 hexane:ethyl acetate).
-
Visualize the developed plate under a UV lamp.
-
The less polar product, this compound, will have a higher Rf value than the more polar starting material, 5-bromo-2-hydroxybenzonitrile.
-
Adjust the solvent system to achieve the target Rf of ~0.2-0.3 for the product spot. Increasing the proportion of ethyl acetate will increase the Rf values of both spots.
Table 2: Example TLC Data
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Product) | Rf of 5-Bromo-2-hydroxybenzonitrile (Starting Material) |
| 95:5 | 0.15 | 0.02 |
| 90:10 | 0.30 | 0.05 |
| 80:20 | 0.50 | 0.15 |
Based on this example data, a 90:10 hexane:ethyl acetate mixture would be a suitable starting eluent for the column.
Column Chromatography Protocol
The following protocol details the "wet-packing" method, which is generally preferred for achieving a homogenous column bed.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
-
Packing the Column:
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate or pure hexane).
-
Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a good choice).
-
For "dry loading" (recommended for better resolution), add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
For "wet loading," carefully add the concentrated solution of the crude product directly to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent (e.g., 90:10 hexane:ethyl acetate as determined by TLC) to the top of the column.
-
Begin collecting fractions in numbered test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
If the product elutes too slowly, the polarity of the mobile phase can be gradually increased (gradient elution). For example, after collecting the product, a more polar solvent mixture can be used to elute any remaining starting material.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Spot each fraction on a TLC plate alongside a spot of the crude mixture for comparison.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product as a white crystalline solid.
-
Determine the yield and characterize the product (e.g., by melting point, NMR, or mass spectrometry).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A shallower solvent gradient during elution may also improve resolution. |
| Column overloading. | Use a larger column or reduce the amount of crude material. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking or tailing of spots on TLC/column | Compound is interacting strongly with the acidic silica gel. | While less likely for this compound, adding a very small amount (e.g., 0.1-0.5%) of a neutralizer like triethylamine to the eluent can sometimes help. |
| Cracked or channeled column bed | Improper packing or the column ran dry. | This will lead to poor separation. The column must be repacked. |
Logical Diagram for Elution:
Caption: Elution order based on compound polarity.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and adhering to proper chromatographic techniques, researchers can obtain a high-purity product, which is essential for subsequent applications in drug discovery and development. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately polar organic compounds.
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University of Colorado, Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Column Chromatography. Chemistry and Biochemistry. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). 5-Bromo-2-hydroxybenzonitrile. PubChem Compound Summary for CID 2757014. Retrieved from [Link].
-
Chemistry LibreTexts. (2021). More on Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2021). Polarity of molecules with aromatic ring. r/Mcat. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxybenzonitrile
Abstract
This comprehensive guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-isopropoxybenzonitrile. The targeted transformation is the synthesis of 5-Amino-2-isopropoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. This document delves into the mechanistic underpinnings of the reaction, explains the causal relationships behind the selection of reagents and conditions, and offers a detailed, step-by-step experimental procedure. It is designed for researchers, chemists, and drug development professionals seeking to implement this powerful C-N bond-forming reaction with reliability and efficiency.
Introduction and Strategic Importance
The Buchwald-Hartwig amination stands as one of the most significant advancements in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Goldberg reaction or nucleophilic aromatic substitution largely obsolete for many applications.[1]
This application note focuses on the specific amination of this compound. The cyano and isopropoxy groups present on the substrate require a carefully optimized catalytic system to achieve high yields while avoiding side reactions. We will describe a protocol for the coupling with an ammonia surrogate, specifically an ammonium salt, to yield 5-Amino-2-isopropoxybenzonitrile. Using an ammonium salt circumvents the practical challenges and safety hazards associated with handling gaseous ammonia while providing a reliable source of the -NH2 moiety.[4]
The Catalytic Cycle: A Mechanistic Rationale
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] The key steps are outlined below.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated 14-electron Pd(0) complex, which is the active catalytic species. This step, often rate-determining, forms a Pd(II)-aryl-halide intermediate.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially for less reactive aryl halides.[8]
-
Amine Coordination & Deprotonation: The amine (or ammonia, in this case) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][9] The efficacy of the base is highly dependent on the solvent system; anionic bases like sodium tert-butoxide are generally required in nonpolar solvents.[10][11]
-
Reductive Elimination: This final step involves the formation of the C-N bond and the desired aryl amine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5]
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Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-isopropoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract & Introduction
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. Central to this effort is the role of versatile chemical building blocks that enable the efficient construction of complex molecular architectures with tailored pharmacological profiles.
5-Bromo-2-isopropoxybenzonitrile has emerged as a key intermediate in this field, valued for its unique combination of reactive and modulatory functional groups.[3][4][5] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound. We will provide in-depth protocols, explain the causality behind experimental choices, and illustrate its pivotal role in the synthesis of potent kinase inhibitors, with a specific focus on the pathway toward Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib.[6][7]
The structure of this compound is uniquely suited for kinase inhibitor synthesis:
-
The Bromine Atom: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of crucial carbon-carbon bonds to construct biaryl scaffolds.[8][9][10]
-
The Isopropoxy Group: This moiety often enhances metabolic stability and lipophilicity, and can form critical hydrophobic interactions within the ATP-binding pocket of the target kinase.
-
The Nitrile Group: Can act as a hydrogen bond acceptor or a precursor for other functional groups, contributing to the molecule's overall binding affinity and selectivity.
Physicochemical Properties & Handling
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 515832-52-7 | [3][11] |
| Molecular Formula | C₁₀H₁₀BrNO | [3][12][13] |
| Molecular Weight | 240.10 g/mol | [3][11] |
| Appearance | Off-white to light yellow solid | - |
| Boiling Point | ~308.5 °C (Predicted) | [12] |
| Storage | Store at 2-8°C away from oxidizing agents | [3][12] |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid direct contact with skin, eyes, and respiratory tract.[12]
Core Application: Suzuki-Miyaura Coupling in BTK Inhibitor Synthesis
The most prominent application of this compound is in the synthesis of Ibrutinib and its analogues. Ibrutinib is a potent, covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor kinase essential for B-cell receptor (BCR) signaling.[7][14] Dysregulation of this pathway is central to the survival of various B-cell malignancies.
The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction to forge the bond between the this compound fragment and a heterocyclic core, typically a substituted pyrazolo[3,4-d]pyrimidine. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[9][10]
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for constructing a key biaryl intermediate.
Caption: High-level workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a representative pyrazolopyrimidine boronic acid derivative.
Materials & Reagents:
-
This compound (1.0 eq)
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Intermediate for Ibrutinib synthesis) coupled with a boronic acid or ester pinacol ester (1.1 eq)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a ligand like Xantphos (0.03 eq catalyst, 0.06 eq ligand)[15]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvents: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Nitrogen or Argon
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the pyrazolopyrimidine boronic ester (1.1 eq), the base (2.5 eq), and the palladium catalyst/ligand.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents (1,4-dioxane and water) via syringe. The solvent mixture is crucial for dissolving both the organic reagents and the inorganic base.[8]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The base is essential for the transmetalation step of the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]
The Catalytic Cycle Explained
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle, which is critical to understanding the role of each component.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Reaction Parameters
The following table provides illustrative data for the Suzuki coupling step, which should be optimized for specific substrates.
| Parameter | Condition | Rationale |
| Aryl Bromide | This compound | Key building block |
| Boronic Ester | Heterocyclic boronic ester | Coupling partner |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost/residual metal |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Stronger bases can accelerate transmetalation |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Biphasic system to dissolve all components |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers |
| Typical Yield | 65 - 95% | Dependent on substrate and conditions[15] |
| Purity (Post-Chroma) | >98% | Achievable with standard purification[6] |
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its strategically positioned functional groups provide a robust platform for constructing complex kinase inhibitors through reliable and high-yielding synthetic routes like the Suzuki-Miyaura coupling. The successful application of this building block in the synthesis of blockbuster drugs like Ibrutinib underscores its value to the drug discovery community. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can effectively utilize this compound to accelerate the development of the next generation of targeted therapeutics.
References
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This compound - ChemBK. (2024). ChemBK. Available at: [Link]
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- METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 A1. (2016). Google Patents.
- CN104557945A - Synthesis method of ibrutinib - Google Patents. (2015). Google Patents.
-
This compound (C10H10BrNO) - PubChemLite. (n.d.). PubChem. Available at: [Link]
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Kriegelstein, M., Hroch, M., & Marek, A. (2021). Synthesis of [¹³C₆]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
- WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents. (2017). Google Patents.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research.
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2021). Journal of Natural Products. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]
-
Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (2022). Physical Chemistry Chemical Physics. Available at: [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences. Available at: [Link]
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Application Notes and Protocols for the Utilization of 5-Bromo-2-isopropoxybenzonitrile in Agrochemical Synthesis
Introduction: The Strategic Value of 5-Bromo-2-isopropoxybenzonitrile in Modern Agrochemical Design
In the competitive landscape of agrochemical research and development, the identification and strategic utilization of versatile chemical intermediates are paramount to the discovery of novel, effective, and sustainable crop protection agents. This compound (CAS No: 515832-52-7) has emerged as a key building block in this domain.[1] Its unique structural features—a reactive bromine atom, a synthetically malleable nitrile group, and a lipophilic isopropoxy moiety—provide a powerful scaffold for the synthesis of a new generation of herbicides, fungicides, and insecticides.
This comprehensive guide is intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry. It will provide an in-depth exploration of the application of this compound, focusing on its role as a precursor in the synthesis of potential fungicidal agents. We will delve into the causality behind experimental choices, provide a detailed, field-proven synthetic protocol, and offer insights into the logical framework for its application.
Core Physicochemical Properties and Synthetic Rationale
Before delving into specific applications, it is crucial to understand the inherent chemical characteristics of this compound that underpin its utility.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₀BrNO | Provides the foundational scaffold. |
| Molecular Weight | 240.10 g/mol | Relevant for stoichiometric calculations. |
| Appearance | White crystalline solid | Indicates purity and ease of handling.[1] |
| Melting Point | 77-80 °C | Useful for reaction temperature considerations and purity assessment.[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | Dictates solvent choices for reactions and work-up procedures.[1] |
The synthetic potential of this compound is primarily derived from two key reactive sites:
-
The Bromine Atom: Positioned at the 5-position of the benzene ring, it is susceptible to a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution. This allows for the introduction of diverse functionalities, including aryl, heteroaryl, and amino groups, which are common in bioactive agrochemicals.
-
The Nitrile Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, among other transformations. These transformations are instrumental in modulating the biological activity and physicochemical properties of the final product.
The isopropoxy group at the 2-position is generally stable under many reaction conditions and contributes to the lipophilicity of the molecule, which can be crucial for its uptake and transport within the target pest or plant.
Application in the Synthesis of a Novel Triazole-Containing Fungicide Candidate
Triazole fungicides are a cornerstone of modern disease management in agriculture, primarily acting as demethylation inhibitors (DMIs) in fungal sterol biosynthesis. The 5-bromo-2-isopropoxyphenyl moiety can serve as a valuable building block for novel triazole fungicides.
Below is a detailed protocol for a representative synthesis of a potential triazole fungicide candidate, demonstrating the application of this compound as a key intermediate.
Overall Synthetic Workflow
The proposed synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution: The bromine atom of this compound is displaced by the nucleophilic nitrogen of 1,2,4-triazole in the presence of a suitable base and catalyst.
-
Product Isolation and Purification: The resulting triazole-substituted benzonitrile is isolated and purified to yield the final product.
Caption: Synthetic workflow for the preparation of a triazole fungicide candidate.
Detailed Experimental Protocol
Reaction: Synthesis of 2-Isopropoxy-5-(1H-1,2,4-triazol-1-yl)benzonitrile
Materials:
-
This compound (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1,2,4-triazole (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Causality: Potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, making it a more potent nucleophile. Copper(I) iodide is a common catalyst for Ullmann-type coupling reactions, facilitating the substitution of the aryl bromide.
-
-
Solvent Addition and Reaction:
-
Under a nitrogen atmosphere, add anhydrous dimethylformamide to the flask. The amount of solvent should be sufficient to ensure good stirring (approximately 5-10 mL per gram of the starting bromide).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Causality: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine to remove any remaining DMF and inorganic impurities.
-
Causality: The aqueous work-up is a standard procedure to separate the organic product from the polar solvent and inorganic byproducts. Ethyl acetate is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the product.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Isopropoxy-5-(1H-1,2,4-triazol-1-yl)benzonitrile.
-
Causality: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the final product is free from unreacted starting materials and byproducts.
-
Expected Results and Data Presentation
| Parameter | Expected Value |
| Yield | 65-80% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of 2-Isopropoxy-5-(1H-1,2,4-triazol-1-yl)benzonitrile |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product |
Trustworthiness and Self-Validation
The protocol described above is based on well-established and widely published methodologies for nucleophilic aromatic substitution and Ullmann coupling reactions. The trustworthiness of this protocol is ensured by:
-
Stoichiometric Control: The use of a slight excess of the nucleophile (1,2,4-triazole) and a stoichiometric amount of base ensures the complete consumption of the limiting reagent (this compound).
-
Catalytic Cycle: The use of a catalytic amount of copper(I) iodide is a well-understood process in organic synthesis.
-
Standard Purification Techniques: The work-up and purification steps are standard laboratory procedures that have been validated over decades of chemical research.
-
Analytical Verification: The final product can be unequivocally identified and its purity confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Authoritative Grounding and Mechanistic Insights
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism, often referred to as an Ullmann condensation. The key steps are illustrated below:
Sources
Application Note and Protocol: Regioselective Nitration of 5-Bromo-2-isopropoxybenzonitrile
Abstract
This document provides a comprehensive guide for the regioselective nitration of 5-Bromo-2-isopropoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in the principles of electrophilic aromatic substitution. We delve into the mechanistic rationale for the observed regioselectivity, address critical safety considerations inherent to nitration reactions, and provide a systematic workflow for product isolation and purification.
Introduction: Mechanistic Insights and Strategic Considerations
Electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings.[1][2] The nitration of an aromatic compound involves the introduction of a nitro group (–NO₂) onto the aromatic nucleus, typically through the reaction with a nitrating agent such as a mixture of concentrated nitric and sulfuric acids.[3] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4]
The regiochemical outcome of the nitration of a substituted benzene is dictated by the electronic nature of the substituents already present on the ring.[3][5] These substituents can be broadly classified as either activating or deactivating groups, which in turn direct the incoming electrophile to specific positions.[1][2][6]
In the case of this compound, the aromatic ring is trisubstituted:
-
Isopropoxy group (–OCH(CH₃)₂): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring.[1][7] It is an ortho, para-director.[8][9][10][11]
-
Bromo group (–Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate for ortho and para attack.[12]
-
Nitrile group (–CN): The cyano group is a strongly deactivating group through both inductive and resonance effects, and it is a meta-director.[1][6][9]
The directing influence of these substituents is a crucial factor in predicting the structure of the product. The potent activating and ortho, para-directing effect of the isopropoxy group is expected to dominate over the deactivating effects of the bromine and nitrile groups. Therefore, the nitro group will preferentially add to the positions ortho and para to the isopropoxy group. Given that the para position is occupied by the bromine atom, the nitration is anticipated to occur at one of the two available ortho positions. Steric hindrance from the bulky isopropoxy group may influence the ratio of the possible ortho isomers.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | [e.g., Sigma-Aldrich, Santa Cruz Biotechnology] | 515832-52-7[13] |
| Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent | 7664-93-9 |
| Nitric Acid (HNO₃) | 70% | ACS Reagent | 7697-37-2 |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | - | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) aq. | - | - | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | - | 7757-82-6 |
| Ethanol | 95% | - | 64-17-5 |
| Crushed Ice | - | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
WARNING: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[14][15] Nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents.[16][17][18] This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[16][17][18] Have an emergency plan and spill kits readily available.[16]
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 15 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add 5 mL of concentrated nitric acid (70%) dropwise using a dropping funnel. This mixture should be prepared fresh before use.
-
Dissolution of the Starting Material: In a separate beaker, dissolve 2.40 g (10.0 mmol) of this compound in 10 mL of concentrated sulfuric acid. This may require gentle warming, but the solution should be cooled back to room temperature before proceeding.
-
Nitration Reaction: Cool the freshly prepared nitrating mixture in the ice-water bath to 0-5 °C. Slowly add the solution of this compound dropwise to the cold, stirred nitrating mixture over a period of 20-30 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to prevent over-nitration and side reactions.[19]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Quenching the Reaction: Prepare a 400 mL beaker containing approximately 100 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the crushed ice.[19][15] This process is highly exothermic and should be done with caution. A precipitate of the crude product should form.
-
Isolation of the Crude Product: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[19] Wash the collected solid with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Purification:
-
Aqueous Work-up: Transfer the crude solid to a separatory funnel containing 50 mL of dichloromethane and 50 mL of water. Shake the funnel, releasing pressure frequently. Separate the organic layer. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitrated product.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the purified nitro-aromatic compound.[19]
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Data and Expected Results
The primary product is expected to be one of the two possible mono-nitro isomers formed by substitution ortho to the isopropoxy group. The exact isomer ratio and yield will depend on the precise reaction conditions.
| Parameter | Expected Value |
| Starting Material Mass | 2.40 g |
| Moles of Starting Material | 10.0 mmol |
| Theoretical Yield | ~2.85 g |
| Appearance of Product | Pale yellow solid |
| Expected Melting Point | To be determined |
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction; decomposition of starting material | Ensure the nitrating mixture is freshly prepared and potent. Strictly maintain the low reaction temperature. Extend the reaction time. |
| Formation of a dark, tarry substance | Over-nitration or side reactions due to excessive temperature | Improve temperature control; ensure slow, dropwise addition of the substrate to the nitrating mixture.[20] |
| Product is an oil, not a solid | Presence of impurities or isomeric mixture | Purify by column chromatography.[21] Ensure thorough washing to remove acidic byproducts. |
| Violent reaction during quenching | Quenching too rapidly at elevated temperature | Ensure the reaction mixture is cooled before quenching. Pour the reaction mixture slowly onto a large excess of ice with vigorous stirring.[15] |
Conclusion
This application note provides a robust and detailed protocol for the nitration of this compound. By understanding the directing effects of the substituents and adhering to strict temperature control and safety protocols, researchers can achieve a successful and regioselective synthesis. The methodologies described are scalable and can be adapted for the synthesis of analogous compounds, making this a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
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- Nitric Acid Safety. University of Washington.
- Technical Support Center: Safe Quenching of Nitr
- US1297524A - Process of purifying nitro-aromatic compounds.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). Chemistry Stack Exchange.
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- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.
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- A Comparative Analysis of Activating and Deactivating Groups on Benzene Rings in Electrophilic Arom
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
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- Nitration of Bromobenzene. Savita Pall and Chemistry.
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- Ortho/Para Directors: Navig
- Nitration of Bromobenzene by Electrophilic Arom
- This compound. Santa Cruz Biotechnology.
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- Nitr
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022, April 20). YouTube.
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- Ortho-para directors I. Khan Academy.
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- US3221062A - Nitration process.
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Application Note: High-Throughput LC-MS/MS Analysis of 5-Bromo-2-isopropoxybenzonitrile and its Key Reaction Products
Abstract
This application note presents a comprehensive guide for the robust analysis of 5-Bromo-2-isopropoxybenzonitrile and its primary reaction-related products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in pharmaceutical synthesis, rigorous monitoring of this compound and its potential impurities is critical for process optimization and quality control. This document provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the causality behind the methodological choices, ensuring scientific integrity and enabling researchers to adapt and validate this approach for their specific drug development workflows.
Introduction: The Analytical Imperative
This compound (MW: 240.10 g/mol , Formula: C₁₀H₁₀BrNO) is a substituted aromatic nitrile widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The purity and consistency of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Chemical reactions, whether for synthesis or as part of degradation studies, can yield a variety of related substances, including starting materials, byproducts, and degradants.
The primary analytical challenge lies in the simultaneous separation, identification, and quantification of the parent compound and its structurally similar analogues. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed, making it indispensable in modern drug development.[3][4][5]
This guide will focus on the analysis of this compound along with three key potential reaction products:
-
5-Bromo-2-isopropoxybenzamide: The product of nitrile group hydrolysis.
-
5-Bromo-2-isopropoxybenzoic acid: The subsequent hydrolysis product of the amide.
-
5-Bromo-2-hydroxybenzonitrile: A potential impurity from synthesis or a degradant resulting from the cleavage of the isopropoxy ether linkage.[6]
Understanding the degradation pathways of benzonitriles, which often involve enzymatic or chemical hydrolysis to the corresponding amide and then to benzoic acid, is crucial for identifying these target analytes.[3][7][8]
Foundational Principles: Methodological Rationale
The development of a robust LC-MS/MS method requires careful consideration of the physicochemical properties of the analytes and the sample matrix.
Chromatographic Strategy: Achieving Baseline Separation
The choice of a reversed-phase C18 column is predicated on its wide applicability and effectiveness in separating small, moderately polar aromatic compounds.[9] The use of a gradient elution with acetonitrile and water, both acidified with formic acid, serves multiple purposes:
-
Enhanced Peak Shape: Formic acid improves the peak shape of acidic compounds like 5-Bromo-2-isopropoxybenzoic acid by suppressing their ionization in the mobile phase.
-
Improved Ionization Efficiency: The acidic mobile phase promotes protonation of the analytes, which is favorable for positive mode Electrospray Ionization (ESI).[10]
The gradient elution, starting with a lower organic phase concentration and ramping up, allows for the effective separation of compounds with varying polarities, from the more polar benzoic acid derivative to the less polar parent benzonitrile. Ultra-Performance Liquid Chromatography (UPLC) systems, with their sub-2 µm particle columns, are recommended for achieving sharper peaks and significantly faster analysis times, which is critical for high-throughput environments.[6][11]
Mass Spectrometric Detection: Specificity and Sensitivity
A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantitative analysis.[3][12]
-
Ionization: Electrospray Ionization (ESI) is the chosen technique as it is a "soft" ionization method well-suited for the analysis of small molecules, typically producing protonated molecular ions [M+H]⁺ with minimal in-source fragmentation.[13]
-
MRM Transitions: For each analyte, a specific precursor ion (typically [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process ensures that only the analyte of interest is detected, even if other compounds co-elute chromatographically. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) can be leveraged to confirm the presence of bromine-containing compounds.[13]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound, 5-Bromo-2-isopropoxybenzamide, 5-Bromo-2-isopropoxybenzoic acid, 5-Bromo-2-hydroxybenzonitrile (Reference Standards, >98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methanol (LC-MS grade).
-
Sample Preparation: 0.22 µm Syringe filters (hydrophilic PTFE).
Standard and Sample Preparation Workflow
The primary goal of sample preparation is to ensure the sample is free of particulates and dissolved in a solvent compatible with the LC-MS system, while minimizing analyte degradation.[9][10][11]
Caption: Workflow for sample and standard preparation.
Protocol:
-
Stock Solutions: Accurately weigh and dissolve each reference standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standards: Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Create a calibration curve by serially diluting this mixed standard to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Reaction Sample Preparation:
-
Quench the reaction if necessary.
-
Take a representative aliquot of the reaction mixture.
-
Perform a 1:100 dilution (adjust as necessary based on expected concentration) with a 50:50 acetonitrile/water mixture.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an LC vial.[9]
-
UPLC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development and can be optimized as needed.
Table 1: UPLC Parameters
| Parameter | Value | Rationale |
| System | Waters ACQUITY UPLC or equivalent | High pressure capability for sub-2 µm particles, leading to better resolution and speed.[6] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase for better peak shape and ESI+ ionization.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-4.5 min: 10% B | A rapid gradient to ensure elution of all analytes and cleaning of the column within a short run time. |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| System | Triple Quadrupole Mass Spectrometer | Ideal for high-sensitivity quantitative MRM analysis.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for protonating the target analytes. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Gentle heating to aid desolvation without degrading analytes. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| Cone Gas Flow | 50 L/Hr | Helps in nebulization and ion formation. |
| Desolvation Gas | 800 L/Hr | High flow of nitrogen to assist in solvent evaporation. |
| Dwell Time | 5 ms | Sufficient time for data acquisition on each transition while maintaining a high number of data points across narrow UPLC peaks.[14] |
MRM Transitions for Target Analytes
The following MRM transitions should be optimized for the specific instrument being used. The collision energy (CE) values provided are typical starting points.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | CE (eV) |
| This compound | 240.0 / 242.0 | 198.0 / 200.0 | 5 | 30 | 15 |
| 5-Bromo-2-isopropoxybenzamide | 258.0 / 260.0 | 216.0 / 218.0 | 5 | 30 | 18 |
| 5-Bromo-2-isopropoxybenzoic acid | 259.0 / 261.0 | 217.0 / 219.0 | 5 | 30 | 12 |
| 5-Bromo-2-hydroxybenzonitrile | 198.0 / 200.0 | 169.9 / 171.9 | 5 | 35 | 20 |
Note: The two precursor ions for each compound represent the [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively. Monitoring both provides an additional layer of confirmation.
Method Validation and System Suitability
For use in regulated environments, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[14]
Caption: Key parameters for method validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). This is demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample.
-
Linearity: Assessed using a calibration curve over the desired concentration range. A linear regression should yield a correlation coefficient (r²) of >0.99.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. Results are reported as percent recovery.
-
Precision: The closeness of agreement between a series of measurements. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the LC-MS/MS analysis of this compound and its key reaction-related products. The detailed protocols for sample preparation, UPLC separation, and triple quadrupole MS detection are designed for high-throughput environments common in drug development and quality control laboratories. By explaining the rationale behind key experimental choices and outlining a clear path for method validation, this guide empowers researchers to generate accurate, reliable, and reproducible data for critical process and safety decisions.
References
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- Benchchem. (n.d.). Benzonitrile Degradation Pathways: A Technical Support Guide.
- Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Eawag. (n.d.). Benzonitrile Degradation Pathway.
- PubMed. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
- Vertex AI Search. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments.
- Santa Cruz Biotechnology. (n.d.). This compound.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Benchchem. (n.d.). A Comparative Purity Analysis of Commercially Available 5-Bromo-2-isobutoxybenzonitrile.
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- SelectScience. (2015). Top Tips for LC-MS Sample Preparation.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
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- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.
- PubMed. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats.
- PubMed. (2018). An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching.
- Benchchem. (n.d.). Mass Spectrometry Analysis of 3-Bromopropionitrile Derivatives: A Comparative Guide.
- ResearchGate. (n.d.). | (A) Multiple reaction monitoring (MRM) chromatograms (Section... | Download Scientific Diagram.
- Shimadzu. (n.d.). Application News.
- ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
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Application Notes: Strategic Derivatization of the Nitrile Moiety in 5-Bromo-2-isopropoxybenzonitrile
Introduction
5-Bromo-2-isopropoxybenzonitrile is a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and agrochemical sectors. Its strategic importance lies in the versatile reactivity of its three key functional groups: the nitrile, the bromine atom, and the isopropoxy group. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective derivatization of the nitrile group. Mastery of these transformations unlocks access to critical molecular scaffolds, including carboxylic acids, primary amines, and tetrazoles, each with distinct properties and applications.
The nitrile group, while stable, can be transformed into other valuable functional groups through well-established chemical reactions.[1] This guide will elucidate the mechanistic underpinnings and provide robust, field-proven protocols for three primary transformations:
-
Hydrolysis to 5-Bromo-2-isopropoxybenzoic acid.
-
Reduction to (5-Bromo-2-isopropoxyphenyl)methanamine.
-
Cycloaddition to 5-(5-Bromo-2-isopropoxyphenyl)-1H-tetrazole.
Hydrolysis: Accessing the Carboxylic Acid Moiety
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate.[2][3][4][5] The choice between acidic and basic hydrolysis often depends on the overall stability of the starting material and the desired workup procedure. For this compound, both methods are viable, yielding 5-Bromo-2-isopropoxybenzoic acid, a valuable building block for esterification and amidation reactions.[6]
Mechanistic Rationale
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[2][5] A water molecule then acts as a nucleophile, attacking the activated carbon. Subsequent proton transfers lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion under the reaction conditions.[2][7]
Base-Catalyzed Hydrolysis: In this pathway, a hydroxide ion directly attacks the electrophilic nitrile carbon.[2][4] Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the more stable amide.[4] The amide is then hydrolyzed under basic conditions to form a carboxylate salt, which upon acidic workup, furnishes the final carboxylic acid.[3]
Experimental Protocols
1.2.1. Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To synthesize 5-Bromo-2-isopropoxybenzoic acid via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8, which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
1.2.2. Protocol 2: Base-Catalyzed Hydrolysis
Objective: To synthesize 5-Bromo-2-isopropoxybenzoic acid via base-catalyzed hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a solution of sodium hydroxide (2.5 eq) in a 3:1 mixture of ethanol and water.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 by the careful addition of concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
Data Summary
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | H₂SO₄, Acetic Acid, Water | NaOH, Ethanol, Water |
| Temperature | 110-120°C (Reflux) | Reflux |
| Reaction Time | 4-6 hours | 8-12 hours |
| Workup | Neutralization with NaHCO₃ | Acidification with HCl |
| Typical Yield | 85-95% | 80-90% |
Workflow Diagram
Caption: Comparative workflow for acid and base-catalyzed hydrolysis.
Reduction: Formation of the Primary Amine
The reduction of a nitrile to a primary amine is a crucial transformation for introducing a basic nitrogenous center into a molecule. This is often desirable in the synthesis of pharmaceuticals where such groups can interact with biological targets. The resulting (5-Bromo-2-isopropoxyphenyl)methanamine is a versatile intermediate for further functionalization. Common methods for this reduction involve catalytic hydrogenation or the use of metal hydride reagents.[8]
Mechanistic Rationale
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). The nitrile is adsorbed onto the catalyst surface, and the triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.
Metal Hydride Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction. The reaction proceeds via nucleophilic attack of the hydride ion on the nitrile carbon, followed by coordination of the nitrogen to the aluminum species. Subsequent workup with water hydrolyzes the intermediate metal-amine complexes to yield the primary amine. Milder reducing agents like sodium borohydride can also be used, often in the presence of a catalyst.[8][9]
Experimental Protocol
2.2.1. Protocol 3: Catalytic Hydrogenation
Objective: To synthesize (5-Bromo-2-isopropoxyphenyl)methanamine via catalytic hydrogenation.
Materials:
-
This compound
-
Raney Nickel (or 10% Pd/C)
-
Ethanol (or Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
In the reaction vessel of a Parr hydrogenator, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight). A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Heat the mixture to 40-60°C and shake or stir vigorously.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete (pressure stabilizes), cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
Data Summary
| Parameter | Catalytic Hydrogenation |
| Reagents | H₂, Raney Ni (or Pd/C) |
| Solvent | Ethanol (with optional NH₃) |
| Pressure | 50-100 psi H₂ |
| Temperature | 40-60°C |
| Reaction Time | 2-8 hours |
| Workup | Filtration through Celite® |
| Typical Yield | 75-90% |
Workflow Diagram
Caption: Workflow for the catalytic reduction of the nitrile group.
Cycloaddition: Constructing the Tetrazole Ring
The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[10][11] The most common method for this synthesis is the [3+2] cycloaddition of an azide source with the nitrile.
Mechanistic Rationale
The formation of a tetrazole from a nitrile and an azide is a formal [3+2] cycloaddition reaction. The mechanism can be complex and is influenced by the reaction conditions.[10] A widely accepted and safe method, developed by Sharpless and coworkers, utilizes sodium azide in the presence of a zinc salt catalyst in water.[12][13] The zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen and activating it for nucleophilic attack by the azide ion.[14] This is followed by an intramolecular cyclization to form the tetrazole ring. This method is advantageous as it avoids the use of potentially explosive hydrazoic acid and toxic organotin reagents.[12][13]
Experimental Protocol
3.2.1. Protocol 4: Zinc-Catalyzed Cycloaddition
Objective: To synthesize 5-(5-Bromo-2-isopropoxyphenyl)-1H-tetrazole.
Materials:
-
This compound
-
Sodium Azide (NaN₃) - CAUTION: Highly toxic and potentially explosive.
-
Zinc Bromide (ZnBr₂)
-
Water (deionized)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
CAUTION: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid.
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.1 eq), and water.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
To quench any residual azide, add a solution of sodium nitrite in water dropwise until a starch-iodide paper test indicates an excess of nitrous acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Summary
| Parameter | Zinc-Catalyzed Cycloaddition |
| Reagents | NaN₃, ZnBr₂ |
| Solvent | Water |
| Temperature | 100°C (Reflux) |
| Reaction Time | 24-48 hours |
| Workup | Acidification, Azide Quench, Extraction |
| Typical Yield | 70-85% |
Workflow Diagram
Caption: Workflow for the synthesis of the tetrazole derivative.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the derivatization of the nitrile group in this compound. By following these procedures, researchers can efficiently synthesize key chemical intermediates—carboxylic acids, primary amines, and tetrazoles—thereby expanding the synthetic utility of this versatile starting material. The choice of derivatization pathway should be guided by the specific synthetic goals and the desired properties of the final target molecule. Adherence to proper laboratory safety practices is paramount, especially when working with hazardous reagents such as sodium azide.
References
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JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
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Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983–9987. Retrieved from [Link]
-
Bauer, J. O., et al. (2022). B(C6F5)3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. Organic Letters, 24(16), 3021-3025. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]
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Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PubChem. Retrieved from [Link]
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Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research, 1(4), 807-811. Retrieved from [Link]
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Collins, C. J., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(9), 3447-3453. Retrieved from [Link]
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ResearchGate. (n.d.). An efficient synthesis of 1-substituted 5-bromo-1 H -tetrazoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
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National Center for Biotechnology Information. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
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LookChem. (n.d.). 5-bromo-2H-tetrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Retrieved from [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile. PubChem. Retrieved from [Link]
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MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
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Application Note: A Scalable and Efficient Synthesis of 5-Bromo-2-isopropoxybenzonitrile via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-bromo-2-isopropoxybenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is based on the robust and widely applicable Williamson ether synthesis, reacting 5-bromo-2-hydroxybenzonitrile with 2-bromopropane in the presence of a strong base. This guide offers in-depth technical insights, a step-by-step experimental protocol, safety considerations for scale-up, and methods for purification and characterization, ensuring a reproducible and efficient process.
Introduction
This compound is a valuable intermediate in organic synthesis, with its utility stemming from the presence of three key functional groups: a bromine atom, an isopropoxy ether, and a nitrile group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The isopropoxy group can enhance lipophilicity and metabolic stability of target molecules, while the nitrile moiety can be transformed into other functional groups or act as a crucial pharmacophore.
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and the Williamson ether synthesis remains one of the most reliable and straightforward methods for their preparation.[1][2] This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide ion.[2] In the context of this application note, the synthesis proceeds via the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane to form the desired ether product.
This document provides a detailed, scalable protocol for this synthesis, with a focus on practical considerations for researchers in an industrial setting.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is achieved through a classic Williamson ether synthesis, which follows an SN2 mechanism.
Step 1: Deprotonation
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile using a strong base, such as sodium hydride (NaH). This acid-base reaction generates a sodium phenoxide intermediate, which is a potent nucleophile.[3] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions. The reaction with NaH also produces hydrogen gas, which must be safely vented.[4]
Step 2: Nucleophilic Attack
The resulting phenoxide ion then undergoes a nucleophilic attack on the electrophilic carbon atom of 2-bromopropane.[5] This is a bimolecular nucleophilic substitution (SN2) reaction, where the carbon-oxygen bond is formed concurrently with the cleavage of the carbon-bromine bond.[2]
dot
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a laboratory scale-up synthesis. Appropriate modifications and risk assessments are necessary for larger-scale production.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 5-Bromo-2-hydroxybenzonitrile | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive with water and air.[6] |
| 2-Bromopropane | ≥99% | Commercially Available | Flammable liquid.[7] |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Anhydrous solvent is crucial. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
Equipment:
-
Three-necked round-bottom flask of appropriate size
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Step-by-Step Procedure
dot
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried to prevent reaction with sodium hydride.
-
Charging Reactants: Under a positive pressure of inert gas, charge the flask with 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting material).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 10 °C. The addition of NaH will result in the evolution of hydrogen gas, which should be safely vented to a fume hood.
-
Formation of Phenoxide: After the addition of NaH is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
-
Addition of Alkylating Agent: Slowly add 2-bromopropane (1.5 eq) to the reaction mixture via an addition funnel over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2 x volume of DMF) and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a pure crystalline solid.[8]
-
Column Chromatography: For smaller scales or to remove closely related impurities, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.[9]
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C≡N, C-O-C).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]
Safety and Scale-up Considerations
Scaling up chemical reactions requires careful consideration of safety and process parameters.
-
Sodium Hydride Handling: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[11] It should be handled under an inert atmosphere in a dry environment. For large-scale reactions, consider using commercially available NaH dispersions in oil, which are safer to handle.[4] Ensure adequate ventilation and have appropriate fire extinguishing media (e.g., dry powder, sand) readily available. Do not use water or carbon dioxide extinguishers on a sodium hydride fire.[11]
-
2-Bromopropane: 2-Bromopropane is a flammable liquid and a suspected carcinogen and reproductive toxin.[7][12] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. On a larger scale, the rate of addition of reagents must be carefully controlled to manage the heat generated. A jacketed reactor with a cooling system is recommended for large-scale production.
-
Hydrogen Gas Evolution: The reaction of sodium hydride with the phenol and any residual moisture will produce hydrogen gas, creating a potential explosion hazard. The reaction vessel must be equipped with a vent to a fume hood or a scrubbing system to safely manage the off-gassing.
-
Solvent Choice: While DMF is an excellent solvent for this reaction due to its polar aprotic nature, its high boiling point can make it difficult to remove during work-up. On a larger scale, consider alternative solvents like acetonitrile or investigate solvent recycling procedures. The thermal stability of NaH in DMF can also be a concern at elevated temperatures.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, inactive alkyl halide, or insufficient reaction time/temperature. | Use fresh, anhydrous reagents. Ensure complete deprotonation before adding the alkyl halide. Increase reaction time or temperature. |
| Low Yield | Side reactions (elimination), incomplete reaction, or loss during work-up/purification. | Use a less hindered alkyl halide if possible. Optimize reaction temperature to favor substitution over elimination.[5] Ensure efficient extraction and careful purification. |
| Formation of Impurities | Reaction with residual water, side reactions (e.g., C-alkylation), or impurities in starting materials. | Use anhydrous solvents and reagents. Purify starting materials if necessary. Optimize reaction conditions to favor O-alkylation. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound using the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently and safely produce this valuable chemical intermediate for applications in drug discovery and materials science. The provided rationale and troubleshooting guide will aid in the successful implementation and optimization of this synthesis on a laboratory scale and beyond.
References
- Apollo Scientific. (n.d.).
-
CPAChem. (2025, January 16). Safety data sheet: 2-Bromopropane. [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. [Link]
-
SIELC Technologies. (2018, May 16). 5-Bromo-2-hydroxybenzonitrile. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
-
ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]
- BenchChem. (2025). Improving product selectivity in 5-Bromo-2-isobutoxybenzonitrile reactions.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
ChemBK. (2024, April 9). This compound. [Link]
-
MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ACS Publications. (2022, March 30). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. [Link]
-
Green Chemistry. (2017). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
Speciality Chemicals Magazine. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (2012). Analytical Methods. [Link]
- BenchChem. (2025). A Comparative Purity Analysis of Commercially Available 5-Bromo-2-isobutoxybenzonitrile.
-
National Institutes of Health. (2012). 5-Bromo-2-hydroxybenzonitrile. [Link]
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Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-isopropoxybenzonitrile
Introduction
5-Bromo-2-isopropoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods for its characterization are essential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols detailed herein are designed to ensure scientific integrity and are grounded in established principles of analytical chemistry and regulatory guidelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 77-80 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [3] |
| Chemical Structure |
Analytical Workflow
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This ensures the unambiguous identification, purity assessment, and structural elucidation of the compound. The following diagram illustrates the proposed analytical workflow.
Caption: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is a robust and widely used technique for determining the purity and assay of pharmaceutical intermediates. The method's specificity, sensitivity, and accuracy make it ideal for quantitative analysis.[4]
Rationale for Method Selection
A C18 column is chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the non-polar aromatic structure of this compound.[4] The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength is chosen based on the UV absorbance maximum of the benzonitrile chromophore.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.
Data Analysis:
-
Purity: The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Assay: The assay is calculated by comparing the peak area of the sample solution to the peak area of the standard solution.
Method Validation
The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from any impurities and degradation products. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for identifying potential impurities that may not be resolved by HPLC.
Rationale for Method Selection
A non-polar capillary column is suitable for the separation of the relatively non-polar this compound and its potential impurities. The use of a temperature program allows for the efficient elution of compounds with a range of boiling points. Electron ionization (EI) is a robust ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for compound identification.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (split ratio 50:1) |
MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Analysis: The identification of the main component and any impurities is achieved by comparing their mass spectra with entries in a commercial mass spectral library (e.g., NIST).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons of the isopropoxy group.
Expected ¹H NMR Data (in CDCl₃): A 1H NMR spectrum is available for this compound.[6] The expected signals would be in the regions typical for aromatic protons (around 7.0-7.8 ppm), the methine proton of the isopropoxy group (septet, around 4.6 ppm), and the methyl protons of the isopropoxy group (doublet, around 1.4 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7]
Characteristic IR Absorptions: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) stretch | ~2230 (sharp, strong) |
| C-O (Ether) stretch | ~1250 |
| C-Br stretch | ~600-500 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic feature for the nitrile group.[1]
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable identification, purity assessment, and structural confirmation of this important synthetic intermediate. Adherence to the principles of method validation, as outlined by the ICH, is crucial for ensuring the quality and reliability of the analytical data generated.
References
-
This compound - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved January 11, 2026, from [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved January 11, 2026, from [Link]
-
This compound (C10H10BrNO) - PubChemLite. (n.d.). Retrieved January 11, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved January 11, 2026, from [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8235. Retrieved January 11, 2026, from [Link]
-
A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
-
Benzonitrile. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Principles of HPLC (5) Qualitative and quantitative analysis. (2025). JASCO. Retrieved January 11, 2026, from [Link]
-
Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
-
FTIR – Fourier Transform Infrared Spectroscopy. (n.d.). Dynalene. Retrieved January 11, 2026, from [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. dynalenelabs.com [dynalenelabs.com]
Application Notes and Protocols for the Spectroscopic Analysis of Benzonitrile Derivatives
Introduction: The Analytical Significance of Benzonitrile Derivatives
Benzonitrile and its derivatives represent a cornerstone class of compounds in modern chemistry. Characterized by a cyano (-C≡N) group attached to a benzene ring, these molecules serve as versatile precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The inherent polarity and electronic properties of the nitrile group, coupled with the diverse functionalities that can be introduced onto the aromatic ring, impart a rich and varied chemical behavior that is pivotal to their application.
Consequently, the precise and unambiguous structural characterization of these derivatives is a critical step in research, development, and quality control. Spectroscopic analysis provides a powerful, non-destructive toolkit for elucidating molecular structure, confirming identity, and assessing purity. This guide offers a detailed, experience-driven approach to the multi-technique spectroscopic analysis of benzonitrile derivatives, designed for researchers, scientists, and professionals in drug development. Our focus is not merely on procedural steps, but on the causal logic behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules.[2][3] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The "Why": Causality in NMR of Benzonitriles
The benzonitrile scaffold presents a distinct electronic landscape. The cyano group is strongly electron-withdrawing and anisotropic, which significantly influences the chemical shifts of nearby protons and carbons.
-
¹H NMR: Protons on the aromatic ring are deshielded, typically appearing in the δ 7.0-8.0 ppm range. The specific chemical shift and coupling patterns are highly sensitive to the position and electronic nature of other substituents on the ring. For instance, an electron-donating group (e.g., -OCH₃) ortho or para to a proton will shield it (shift to lower ppm), while an electron-withdrawing group (e.g., -NO₂) will deshield it further (shift to higher ppm).
-
¹³C NMR: The nitrile carbon itself has a characteristic chemical shift in the δ 115-125 ppm range.[4][5] The carbon atom to which the nitrile is attached (the ipso-carbon) is significantly shielded and appears at a lower chemical shift than might be expected, often around δ 110-120 ppm. The other aromatic carbons are spread out based on substituent effects, providing a unique fingerprint for each derivative.
Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for small-molecule benzonitrile derivatives.
Sample Preparation: The Foundation of a Good Spectrum
-
Analyte Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the benzonitrile derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[6] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming the magnetic field.[6][7]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[8] For more polar derivatives, DMSO-d₆ or Acetone-d₆ may be necessary.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring it to the NMR tube.[8][9] This ensures homogeneity. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[9]
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If TMS is reactive with the sample, a capillary insert containing TMS can be used.[6]
Experimental Protocol: Data Acquisition
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |
| Spectral Width | ~12-16 ppm | ~220-240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more, depending on concentration) |
| Temperature | 298 K (Room Temperature) | 298 K (Room Temperature) |
Data Interpretation: Decoding the Spectra
-
Chemical Shift (δ): Use the position of the peaks to identify the types of protons/carbons.
-
Integration: In ¹H NMR, the area under each peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a ¹H signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, governed by the n+1 rule.
-
Coupling Constants (J): The distance between the lines in a split signal provides information about the connectivity and geometry (e.g., ortho, meta, para coupling in the aromatic ring).
Table 1: Typical NMR Chemical Shift Ranges for Benzonitrile Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 | Highly dependent on substituent position and nature. |
| ¹³C | Nitrile Carbon (-C≡N) | 115 - 125 | Sharp, moderately intense signal. |
| ¹³C | Ipso-Carbon (C-CN) | 110 - 120 | Carbon directly attached to the nitrile group. |
| ¹³C | Aromatic Carbons (Ar-C) | 125 - 150 | Substituent effects cause a wide range of shifts. |
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For benzonitrile derivatives, it provides an unmistakable signature for the nitrile group.
The "Why": The Nitrile Stretch as a Diagnostic Marker
The carbon-nitrogen triple bond (C≡N) in benzonitriles has a strong, sharp, and characteristic stretching vibration that appears in a relatively "quiet" region of the IR spectrum.[11][12]
-
Frequency: For aromatic nitriles, this peak is typically found in the 2240-2220 cm⁻¹ range.[10] Conjugation with the benzene ring slightly lowers this frequency compared to saturated aliphatic nitriles (which appear at 2260-2240 cm⁻¹).[12] The electronic nature of other ring substituents can fine-tune this position.
-
Intensity: The C≡N stretch is usually of medium to strong intensity due to the significant change in dipole moment during the vibration.[12]
Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid or solid benzonitrile derivatives as it requires minimal to no sample preparation.[13][14]
Experimental Workflow
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly set up. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol and a lint-free wipe.[10]
-
Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.[10]
-
Sample Application: Place a small amount of the benzonitrile derivative directly onto the center of the ATR crystal. For liquids, one or two drops is sufficient. For solids, use enough powder to cover the crystal and apply pressure using the built-in press to ensure good contact.[13]
-
Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high signal-to-noise spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal to prevent cross-contamination.
Data Interpretation: The Spectroscopic Fingerprint
Beyond the nitrile peak, the FTIR spectrum provides a complete fingerprint of the molecule.
Table 2: Key IR Absorption Frequencies for Benzonitrile Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp |
| Nitrile C≡N Stretch | 2240 - 2220 | Strong, sharp (diagnostic) [11] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak, multiple sharp bands |
| Aromatic C-H Bend | 900 - 675 | Strong, indicates ring substitution pattern |
Section 3: UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy state.[15] For benzonitrile derivatives, this technique is particularly sensitive to the conjugated π-system of the aromatic ring.
The "Why": π→π Transitions in Aromatic Systems*
The absorption of UV light by benzonitriles is dominated by π→π* transitions within the benzene ring.[16][17] The position of the maximum absorbance (λₘₐₓ) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the substituents attached to the ring.
-
Substituent Effects: Electron-donating groups (e.g., -NH₂, -OH) tend to cause a bathochromic (red) shift to longer wavelengths. Electron-withdrawing groups (like the -CN group itself) can cause a hypsochromic (blue) shift to shorter wavelengths relative to benzene.[16] The overall λₘₐₓ is a result of the combined electronic effects of all substituents.
Protocol: UV-Vis Spectrum Acquisition
Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically >220 nm). Ethanol, methanol, and acetonitrile are common choices.
-
Concentration: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the benzonitrile derivative. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 for optimal accuracy, in accordance with the Beer-Lambert Law.
-
Cuvettes: Use quartz cuvettes, as glass and plastic absorb UV radiation.[18]
Experimental Protocol
-
Instrument Warm-up: Allow the spectrophotometer lamps (deuterium and tungsten) to warm up for at least 15-30 minutes for stable output.
-
Baseline Correction: Fill two cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[19]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.
-
Acquire Spectrum: Start the scan. The instrument will record absorbance as a function of wavelength.
Data Interpretation
The primary piece of information is the λₘₐₓ, the wavelength at which maximum absorption occurs. This value is characteristic of the compound's electronic structure and can be used for identification and to track changes in conjugation. For example, the λₘₐₓ for benzonitrile in ethanol is around 224 nm.[16]
Section 4: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The "Why": Ionization and Fragmentation Pathways
-
Ionization: For small, relatively volatile molecules like many benzonitrile derivatives, Electron Ionization (EI) is a common technique. However, EI is a "hard" ionization method that often causes extensive fragmentation, and the molecular ion peak (M⁺˙) may be weak or absent.[20] "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for clearly determining the molecular weight, as they typically produce the protonated molecule [M+H]⁺ with minimal fragmentation.[21][22]
-
Fragmentation: In EI-MS, the fragmentation of the molecular ion provides a structural fingerprint. For benzonitriles, characteristic fragmentation patterns include:
-
Loss of HCN: A common pathway is the elimination of a neutral hydrogen cyanide molecule (27 Da) from the molecular ion.
-
Loss of H˙: Formation of a stable [M-1]⁺ ion is also frequently observed.[20]
-
Cleavage of Substituents: Side chains attached to the aromatic ring will fragment according to established rules (e.g., benzylic cleavage).
-
Protocol: General MS Analysis (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the class of compound.
-
Infusion: Introduce the sample solution into the ion source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed should correspond to the [M+H]⁺ ion, confirming the molecular weight.
Section 5: Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopy lies in the integration of data from multiple techniques.[23] No single method provides all the answers, but together they allow for the unambiguous elucidation of a complete chemical structure.
The Self-Validating Workflow
A logical workflow ensures that information from one technique is used to confirm or clarify findings from another, creating a self-validating system.
Case Study Logic:
-
Start with MS: Obtain the molecular formula (from high-resolution MS) or at least the molecular weight. This immediately constrains the possibilities.
-
Consult IR: Identify the key functional groups. The presence of a sharp peak at ~2230 cm⁻¹ is strong evidence for the benzonitrile core. Other peaks will identify substituents (e.g., a broad peak at ~3300 cm⁻¹ for an -OH group).
-
Analyze ¹³C NMR: Count the number of unique carbon signals to check for symmetry. Identify the characteristic nitrile and aromatic carbon signals.
-
Interpret ¹H NMR: This is the final and most detailed step. Use chemical shifts, integrations, and coupling patterns to piece together the fragments and determine the precise substitution pattern on the aromatic ring.
-
Final Verification: Ensure the proposed structure is consistent with all the data collected. The molecular weight must match the MS, the functional groups must match the IR, and the ¹H and ¹³C environments must match the NMR spectra. This cross-validation is the hallmark of trustworthy structural analysis.
References
-
Holčapek, M., & Jirásko, R. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University. Available at: [Link]
-
Hofstadler, S. A., & Sannes-Lowery, K. A. (2000). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Li, Y., et al. (2020). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters. Available at: [Link]
-
Chrominfo. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from Chrominfo. Available at: [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from ResearchGate. Available at: [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from UCL Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
International Journal of Engineering Research & Management Technology. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. Available at: [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. Available at: [Link]
-
Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from Pharmaguideline. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). UV-Vis SOP. Retrieved from University of Illinois Urbana-Champaign. Available at: [Link]
-
Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. Available at: [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. Available at: [Link]
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eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from eGyanKosh. Available at: [Link]
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Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from Mettler Toledo. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. Available at: [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from Spectroscopy Online. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. Available at: [Link]
-
Ghosh, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. Available at: [Link]
-
University of Washington. (n.d.). Operating Procedure for UV-Vis Spectroscope. Retrieved from University of Washington. Available at: [Link]
-
ResearchGate. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Retrieved from ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from YouTube. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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The Organic Chemist. (2023). Structure Elucidation of Organic Compounds. Retrieved from YouTube. Available at: [Link]
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University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from University of Notre Dame. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Retrieved from ResearchGate. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. Available at: [Link]
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PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Retrieved from PharmaTutor. Available at: [Link]
-
SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. Available at: [Link]
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The Journal of Chemical Physics. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. Available at: [Link]
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Interpretation of mass spectra. (n.d.). Presentation. Available at: [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info. Available at: [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
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Organic Spectrometry. (n.d.). Chapter. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support guide for the synthesis of 5-Bromo-2-isopropoxybenzonitrile, a key intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers optimize their synthetic outcomes. The primary synthetic route discussed is the Williamson ether synthesis, a powerful yet nuanced method for forming aryl ethers.
The core challenge in this specific transformation is the inherent competition between the desired nucleophilic substitution (SN2) and a yield-reducing elimination (E2) side reaction. This guide is structured to address this challenge head-on, providing you with the mechanistic understanding and practical steps required to favor the formation of the desired product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the starting material, 5-Bromo-2-hydroxybenzonitrile, to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropylating agent, such as 2-bromopropane or 2-iodopropane, via an SN2 mechanism to form the target ether.[2]
Q2: Why is this particular Williamson ether synthesis prone to low yields?
The primary cause of low yields is the structure of the isopropylating agent (e.g., 2-bromopropane). It is a secondary alkyl halide. The phenoxide ion formed in the first step is not only a good nucleophile for the desired SN2 reaction but also a strong base. This basicity can promote a competing E2 elimination reaction with the secondary halide, producing propene gas as a byproduct instead of the desired ether.[3][4] Effectively managing this SN2 vs. E2 competition is the key to improving the yield.[5]
Q3: What reaction conditions are typically recommended?
For the O-alkylation of phenols, which are relatively acidic, moderately strong inorganic bases are preferred over extremely strong bases like sodium hydride. Potassium carbonate (K₂CO₃) is a common and effective choice. The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, as these solvents favor the SN2 pathway.[1][3] Reaction temperatures typically range from room temperature to a moderately elevated temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate without excessively favoring the elimination pathway.[1]
Q4: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6][7] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., a 4:1 or 3:1 ratio). Spot the starting material (5-Bromo-2-hydroxybenzonitrile) and the reaction mixture on the same plate. The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Problem: Extremely Low or No Product Yield
This is the most frequent issue, almost always pointing to the SN2/E2 competition.
Potential Cause A: E2 Elimination is the Dominant Reaction Pathway
The strongly basic phenoxide nucleophile is abstracting a proton from the isopropyl halide, leading to the formation of propene, which escapes the reaction mixture. This is particularly problematic with secondary alkyl halides.[2][5]
Solution:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at the lowest temperature that allows for a reasonable rate (e.g., 40-60 °C) can significantly favor the SN2 pathway.
-
Choose a Milder Base: While the phenoxide must be formed, using an excessively strong base or a high concentration of it can increase the rate of E2 elimination. Potassium carbonate (K₂CO₃) is often a better choice than sodium hydroxide (NaOH) or potassium hydroxide (KOH) because it is a weaker base and has lower solubility in organic solvents, moderating the basicity of the mixture.
-
Select an Alkylating Agent with a Better Leaving Group: Consider using 2-iodopropane instead of 2-bromopropane. Iodide is a better leaving group than bromide, which can increase the rate of the SN2 reaction relative to the E2 reaction.[4]
Caption: Competing SN2 (desired) and E2 (undesired) pathways.
Potential Cause B: Ineffective Deprotonation
The starting phenol is not being converted to the nucleophilic phenoxide, so no reaction can occur.
Solution:
-
Ensure Anhydrous Conditions: Water can consume the base and inhibit the formation of the phenoxide. Ensure your solvent (DMF) is anhydrous and the starting materials are dry.
-
Check Base Quality: Ensure your base (e.g., K₂CO₃) is finely powdered and has been stored properly to avoid deactivation by atmospheric moisture.
-
Allow Sufficient Time for Deprotonation: It can be beneficial to stir the phenol and base together in the solvent for a period (e.g., 30-60 minutes) before adding the alkylating agent to ensure complete formation of the phenoxide.
Problem: Reaction Stalls or Shows Incomplete Conversion
The reaction starts but fails to proceed to completion after a standard reaction time.
Potential Cause: Insufficient Activation Energy or Reagent Stoichiometry
The reaction conditions are not vigorous enough to drive the reaction to completion, or a key reagent is limiting.
Solution:
-
Modest Temperature Increase: If the reaction is proceeding cleanly but slowly at a lower temperature, a modest increase in temperature (e.g., from 50 °C to 70 °C) can increase the rate. Monitor carefully by TLC to ensure the E2 byproduct does not begin to dominate.
-
Increase Reaction Time: Some reactions simply require longer times. Continue monitoring by TLC for up to 24 hours.[1]
-
Use a Slight Excess of the Alkylating Agent: Using 1.2 to 1.5 equivalents of the isopropyl halide can help drive the reaction to completion. Avoid a large excess, as this will complicate purification.
Problem: Final Product is Impure
The desired product is obtained, but it is contaminated with other substances.
Potential Cause A: Unreacted Starting Material
The workup procedure has failed to remove the acidic 5-bromo-2-hydroxybenzonitrile.
Solution:
-
Aqueous Base Wash: During the workup, after diluting the reaction mixture with water and extracting with an organic solvent (like ethyl acetate), wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). This will deprotonate the unreacted phenol, pulling it into the aqueous layer and separating it from your neutral ether product.[8][9]
Potential Cause B: C-Alkylation Byproduct
In some cases, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom, leading to isomeric impurities.
Solution:
-
Solvent Choice is Key: C-alkylation is more common in protic solvents. The use of polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.[10] If you suspect C-alkylation, ensure your solvent is of high quality and strictly aprotic.
Part 3: Experimental Protocols & Optimization
Protocol 1: Standard Synthesis of this compound
This protocol uses standard, reliable conditions known to favor the SN2 pathway.
Materials:
-
5-Bromo-2-hydroxybenzonitrile (1.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
2-Iodopropane or 2-Bromopropane (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) and anhydrous DMF (to make a ~0.5 M solution).
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq.) to the solution.
-
Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes.
-
Alkylation: Add the isopropyl halide (1.5 eq.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x). To remove any unreacted phenol, a wash with 1M NaOH can be performed before the brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is 10-20% Ethyl Acetate in Hexane, which should give the product an Rf value of ~0.3-0.4.
-
Column Preparation: Pack a glass column with silica gel using the determined eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound, which should be a white solid.[11]
Advanced Optimization: Phase-Transfer Catalysis (PTC)
For reactions that are sluggish or give poor yields due to the E2 side reaction, Phase-Transfer Catalysis offers a powerful alternative. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the solid base surface or an aqueous phase into the organic phase, often allowing the reaction to proceed under milder conditions and with higher selectivity.[10][12]
Modification to Protocol 1 for PTC:
-
Add tetrabutylammonium bromide (TBAB) (0.1 eq.) to the initial reaction mixture along with the phenol and base.
-
The reaction may proceed efficiently at a lower temperature (e.g., room temperature to 40 °C), which further suppresses the E2 pathway.
Part 4: Data & Visualization
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Starting Phenol | 5-Bromo-2-hydroxybenzonitrile | Key starting material. |
| Alkylating Agent | 2-Iodopropane > 2-Bromopropane | Secondary halide is required, but iodide is a better leaving group, favoring SN2.[4] |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong base, effective for phenols and minimizes E2 side reactions.[6] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent stabilizes the transition state of the SN2 reaction.[3] |
| Catalyst (Optional) | TBAB (0.1 eq.) | Phase-transfer catalyst can increase rate and selectivity under milder conditions.[8] |
| Temperature | 40 - 70 °C | A balance between achieving a reasonable rate and minimizing the E2 side reaction. |
| Stoichiometry | 1.2-1.5 eq. of Alkylating Agent | A slight excess drives the reaction to completion. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Suggested Solution(s) |
| Low/No Yield | E2 Elimination | Lower temperature; use 2-iodopropane; use K₂CO₃; consider PTC. |
| Poor Deprotonation | Use anhydrous solvent; check base quality; pre-stir phenol and base. | |
| Incomplete Reaction | Low Reactivity | Increase temperature moderately; increase reaction time; use a slight excess of alkylating agent. |
| Impure Product | Unreacted Phenol | Perform an aqueous base wash (1M NaOH) during workup. |
| C-Alkylation | Ensure a high-quality polar aprotic solvent (DMF) is used. |
Table 3: Product Characterization
| Property | Value / Description | Source(s) |
| CAS Number | 515832-52-7 | [13] |
| Molecular Formula | C₁₀H₁₀BrNO | [13] |
| Molecular Weight | 240.10 g/mol | [13] |
| Appearance | White Powder | [11] |
| ¹H NMR Spectrum | Key signals expected: an isopropyl septet (~4.6-4.8 ppm), an isopropyl doublet (~1.4 ppm, 6H), and three aromatic protons in the 7-8 ppm region. | [14] |
References
-
(synarchive.com)
-
(chemicalbook.com)
-
(utahtech.edu)
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(masterorganicchemistry.com)
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(iajpr.com)
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(benchchem.com)
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(masterorganicchemistry.com)
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(chem-consult.com)
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(rsc.org)
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(pubchemlite.org)
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(researchgate.net)
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(researchgate.net)
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(benchchem.com)
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(khanacademy.org)
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(ncbi.nlm.nih.gov)
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Technical Support Center: Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and direct route to synthesizing this compound is via a Williamson ether synthesis.[1] This method involves the O-alkylation of 5-bromo-2-hydroxybenzonitrile with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, formed by deprotonation of the starting phenol, acts as a nucleophile.[3]
Reaction Scheme:
Caption: General Williamson ether synthesis for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this synthesis?
A1: The primary side reaction is the E2 elimination of the isopropyl halide, which is promoted by the basicity of the phenoxide.[4] This is particularly relevant when using secondary alkyl halides like 2-bromopropane.[2] Another potential, though less common, side reaction is C-alkylation of the aromatic ring, where the isopropyl group attaches to a carbon atom of the benzene ring instead of the oxygen.[4]
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Base: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. Ensure you are using an adequate amount of a sufficiently strong base.
-
Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more reactive.[4]
-
Low Reaction Temperature: While higher temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction.
-
Moisture: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the base. Ensure all reagents and glassware are dry.
Q3: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
A3: The formation of propene is a clear indicator of the competing E2 elimination pathway.[4] To favor the desired SN2 reaction, consider the following:
-
Choice of Halide: While 2-bromopropane is commonly used, 2-iodopropane is a better leaving group and may allow for lower reaction temperatures, which generally favors substitution over elimination.[5]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of elimination.[4]
-
Choice of Base: While a strong base is necessary, using a bulkier, less nucleophilic base might slightly disfavor the E2 pathway, although this is a more nuanced optimization.
Q4: How can I effectively purify the crude this compound?
A4: The most common purification methods for this solid compound are recrystallization and column chromatography.[6]
-
Recrystallization: This is often effective if the impurities have significantly different solubilities than the product. A solvent system like ethanol/water or ethyl acetate/hexanes can be explored.[6]
-
Column Chromatography: For separating impurities with similar polarities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Low reaction temperature. 4. Poor quality starting materials. | 1. Use a fresh, anhydrous base (e.g., K₂CO₃, NaH). Ensure at least 1.5-2.0 equivalents are used. 2. Dry all glassware and use anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. 4. Verify the purity of 5-bromo-2-hydroxybenzonitrile and the isopropyl halide by NMR or other analytical techniques. |
| Significant Alkene (Propene) Formation | 1. High reaction temperature. 2. Strong, sterically unhindered base. 3. Use of a secondary alkyl halide. | 1. Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions.[4] 2. While challenging to change in this specific reaction, be mindful of the base's role in promoting elimination. 3. This is inherent to using an isopropyl group. Focus on optimizing temperature and reaction time. |
| Presence of Unreacted Starting Material (5-bromo-2-hydroxybenzonitrile) | 1. Insufficient reaction time. 2. Incomplete deprotonation of the phenol. 3. Insufficient amount of isopropyl halide. | 1. Monitor the reaction by TLC and extend the reaction time if necessary. 2. Ensure an adequate amount of a suitable base is used. 3. Use a slight excess (1.1-1.2 equivalents) of the isopropyl halide. |
| Formation of a Colored, Impure Product | 1. Decomposition at high temperatures. 2. Formation of azo dyes if starting from an aniline precursor via a Sandmeyer-type reaction.[7] | 1. Avoid excessive heating. If the reaction requires high temperatures, ensure it is conducted under an inert atmosphere. 2. If using a Sandmeyer route, ensure an excess of the copper salt is present to trap the diazonium salt.[7] |
Troubleshooting Workflow
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Technical Support Center: Suzuki Coupling of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-isopropoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific substrate. The unique structural features of this molecule—namely the sterically demanding ortho-isopropoxy group and the coordinating nitrile functionality—present specific challenges that can lead to low yields or reaction failure if not properly addressed.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve successful coupling outcomes.
Troubleshooting at a Glance: A Logical Workflow
Before diving into specific issues, this workflow provides a high-level decision tree for diagnosing a problematic reaction.
Caption: A decision tree for troubleshooting Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of this compound. What are the most likely causes?
A1: This is the most common issue and typically points to a slow or inhibited oxidative addition step, which is often rate-determining in the Suzuki catalytic cycle.[1][2] The structure of this compound presents two specific hurdles:
-
Steric Hindrance: The bulky isopropoxy group ortho to the bromine atom physically obstructs the palladium catalyst from inserting into the carbon-bromine bond.[3][4]
-
Electronic Effects: The isopropoxy group is electron-donating, which increases the electron density of the C-Br bond, making it stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst.[1][5]
Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for this type of substrate.[1]
Solution: You must use a catalyst system designed for sterically hindered and electron-rich aryl halides. This involves employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][6][7] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species that is better able to overcome the steric and electronic barriers to oxidative addition.[3]
-
Recommended Starting Point: Switch to a Buchwald-type biarylphosphine ligand such as SPhos or XPhos , paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Alternatively, use a pre-formed palladacycle precatalyst like SPhos Pd G3 .
Q2: The nitrile group on my starting material is hydrolyzing to an amide or carboxylic acid. How can I prevent this?
A2: Nitrile hydrolysis is a well-known transformation that can occur under either acidic or basic conditions, particularly at elevated temperatures in the presence of water.[8][9][10][11] In the context of a Suzuki coupling, this is almost always caused by the base.
Cause: The use of strong hydroxide bases (e.g., NaOH, KOH) or even running the reaction at high temperatures for extended periods with weaker bases in aqueous solvents can promote this unwanted side reaction.[12][13]
Preventative Measures:
-
Avoid Strong Hydroxide Bases: Do not use NaOH or KOH.
-
Select a Milder, Non-Hydrolytic Base: The most effective bases for this substrate are anhydrous inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to facilitate the transmetalation step without promoting significant nitrile hydrolysis.[1][14]
-
Minimize Water: While a small amount of water can sometimes be beneficial for Suzuki couplings, for this substrate it is best to use anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene) to suppress hydrolysis.[7]
-
Control Temperature and Time: Do not overheat the reaction or let it run for an excessive amount of time once the starting material is consumed.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I stop this?
A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[15] This consumes your nucleophilic coupling partner and is a common cause of low yields.
Cause: This side reaction is often facilitated by the presence of a proton source (water) and is accelerated by certain bases.[14][15] For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on the specific reaction conditions.[15]
Solutions:
-
Use Stabilized Boron Reagents: If your boronic acid is particularly unstable, consider converting it to a more robust derivative. Potassium trifluoroborate salts or MIDA boronates are bench-stable and release the boronic acid slowly into the reaction medium, keeping the instantaneous concentration low and minimizing side reactions.[13][16]
-
Switch to Anhydrous Conditions: Removing water, the primary proton source, can significantly reduce protodeboronation.[7] Using a base like potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous solvent is a common strategy.
-
Optimize the Base: Weaker bases like K₂CO₃ or KF are often less prone to causing protodeboronation than stronger bases like K₃PO₄, though this may come at the cost of a slower reaction rate.[7]
Q4: My crude mixture shows significant amounts of a homocoupled byproduct from my boronic acid. What causes this?
A4: Homocoupling is the formation of a symmetrical biaryl from two molecules of the boronic acid. This reduces the yield of your desired product and can complicate purification.
Causes & Solutions:
-
Presence of Oxygen: The most common cause is inadequate degassing of the reaction mixture. Oxygen can facilitate a competing catalytic cycle that leads to homocoupling.[17][18]
-
Issues with Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction is the homocoupling of two boronic acid molecules.[17][19]
-
Solution: Using a Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed, air-stable palladacycle can often minimize this side reaction.[7]
-
In-Depth Technical Guide: Catalyst & Ligand Selection
The single most critical parameter for successfully coupling this compound is the choice of catalyst and ligand. The goal is to select a system that accelerates the difficult oxidative addition step to outcompete any potential side reactions.
The Rationale: Overcoming Steric and Electronic Barriers
The catalytic cycle for the Suzuki-Miyaura coupling is shown below. For challenging substrates like ours, the initial oxidative addition of the Pd(0) catalyst to the aryl bromide is the bottleneck. Bulky, electron-rich ligands are essential because they favor the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species, which is necessary to overcome the high activation energy of this step.[3]
Caption: The Suzuki-Miyaura Catalytic Cycle.[2][17]
Recommended Catalyst Systems
The following table provides a starting point for ligand screening. For this specific substrate, Buchwald biaryl phosphine ligands are strongly recommended.
| Catalyst/Ligand System | Palladium Source | Typical Loading (mol%) | Recommended Base | Solvent | Temperature (°C) | Key Advantages & Comments |
| SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3% Pd, 2-6% Ligand | K₃PO₄ | Toluene or Dioxane | 80-110 | Excellent general-purpose ligand for hindered substrates. Often a first choice.[3][20] |
| XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3% Pd, 2-6% Ligand | K₃PO₄ | Toluene or Dioxane | 80-110 | More electron-rich and bulky than SPhos; highly effective for challenging aryl chlorides and bromides.[1] |
| RuPhos | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3% Pd, 2-6% Ligand | K₃PO₄, Cs₂CO₃ | Toluene or Dioxane | 80-110 | Particularly effective for heteroaromatic substrates but also shows high reactivity for hindered systems.[3] |
| SPhos Pd G3 (Precatalyst) | N/A | 1-3% | K₃PO₄ | Toluene or Dioxane | 80-110 | Air-stable, reliable precatalyst that rapidly forms the active monoligated Pd(0) species. Simplifies reaction setup.[7][21] |
Appendix: General Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[3]
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)[3]
-
Anhydrous, degassed 1,4-Dioxane or Toluene (to make a ~0.1 M solution)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, finely powdered K₃PO₄, Pd(OAc)₂, and SPhos to a dry Schlenk flask.[1]
-
Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[22]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[22]
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Trends in the Rates of Reductive Elimination from Palladium(II) Complexes. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Arkat USA, Inc. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
National Institutes of Health (NIH). (2011). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
National Institutes of Health (NIH). (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]
-
National Institutes of Health (NIH). (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
National Institutes of Health (NIH). (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
ResearchGate. (2001). Hydrolysis of nitriles with microwave irradiation. [Link]
-
National Institutes of Health (NIH). (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
ACS Publications. (2014). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Purification of 5-Bromo-2-isopropoxybenzonitrile
Introduction
5-Bromo-2-isopropoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent steps. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of crude this compound. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Physicochemical Data Summary
A foundational understanding of the compound's properties is critical for designing effective purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Appearance | White crystal or crystalline solid | [2] |
| Melting Point | 77-80 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water. | [2] |
Troubleshooting Guide
This section addresses the most common challenges encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What causes this discoloration and how can I remove it?
A1: Discoloration in the crude or purified product typically arises from high-molecular-weight, colored impurities or residual reagents from the bromination step (e.g., traces of bromine). These can often be effectively removed.
Recommended Action: Activated Charcoal Treatment during Recrystallization Colored impurities can be adsorbed onto the surface of activated charcoal.[3][4]
-
During the recrystallization protocol (detailed below), after the crude product has been fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Adding it to a boiling solution can cause violent bumping.
-
Gently swirl the flask and reheat to boiling for 2-5 minutes.
-
Perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[3][4] This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Allow the clarified, hot filtrate to cool for crystallization as per the standard protocol.
Q2: I performed a recrystallization, but my yield was extremely low. What are the likely causes and how can I improve it?
A2: Low yield is one of the most frequent issues in recrystallization.[5] The primary causes are using too much solvent, choosing an inappropriate solvent, or premature crystallization during a hot filtration step.
Causality & Optimization:
-
Excess Solvent: The most common error is adding too much solvent during the dissolution step. The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Consult the solvent selection guide in the FAQ section. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can often be optimized for maximum recovery.[5]
-
-
Loss During Filtration: If you washed the collected crystals with room-temperature or warm solvent, you likely redissolved a portion of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor without dissolving the product crystals.[3]
-
Q3: Upon cooling my recrystallization solution, the product separated as an oil instead of crystals. What is "oiling out" and how can I resolve it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it depresses the melting point of the mixture.[3] The resulting oil often solidifies into an amorphous mass that traps impurities.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the mixture until the oil fully redissolves into a homogeneous solution.
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to lower the saturation point of the solution.
-
Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow the solution to cool very slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Slow cooling encourages the formation of well-ordered, pure crystals.[5]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3] Adding a tiny "seed crystal" of pure product can also initiate crystallization.
Purification Workflow Overview
The choice of purification strategy depends on the nature and quantity of impurities. This diagram outlines a general decision-making workflow.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q4: What are the most likely impurities in my crude this compound?
A4: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: 2-isopropoxybenzonitrile.
-
Over-brominated Byproduct: Dibromo-2-isopropoxybenzonitrile isomers.[7]
-
Isomeric Byproducts: Bromination at a different position on the aromatic ring.
-
Hydrolysis Products: 5-Bromo-2-isopropoxybenzamide or 5-Bromo-2-isopropoxybenzoic acid. This can occur if water is present during the reaction or work-up under acidic or basic conditions.[8][9] The nitrile group (–CN) can hydrolyze to a carboxylic acid (–COOH).[8]
-
Residual Solvents: Solvents used in the reaction (e.g., dichloromethane, acetic acid).[10]
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal solvent is one in which this compound has high solubility at the boiling point and low solubility at room temperature or in an ice bath.[3][4] You can determine this experimentally with small-scale tests.
Solvent Selection Guide (General Suitability)
| Solvent / System | Rationale & Use Case |
| Ethanol / Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop of hot ethanol to clarify.[4][5] |
| Ethyl Acetate / Hexanes | Excellent for a wide range of polarities. Dissolve in a minimum of hot ethyl acetate, then add hexanes (a non-polar anti-solvent) until the cloud point is reached.[5] |
| Isopropanol | A single-solvent system that is often effective for aromatic compounds. |
| Dichloromethane / Hexanes | Useful if the compound is very soluble in most solvents. Dichloromethane's low boiling point requires care. |
Q6: When should I use column chromatography instead of recrystallization?
A6: Column chromatography is the preferred method when:
-
Recrystallization fails to remove impurities effectively.
-
Impurities have very similar solubility profiles to the desired product.
-
The product is an oil at room temperature.
-
Multiple impurities are present, making recrystallization inefficient.[5][11]
Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in the mobile phase.[12][13]
Detailed Experimental Protocols
Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)
This procedure is designed to remove acidic impurities like 5-Bromo-2-isopropoxybenzoic acid. Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids.[14][15]
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer contains your desired product, while the aqueous layer now contains the sodium salt of any acidic impurities.
-
Drain the lower (organic, if using DCM) layer. If using EtOAc, drain the lower aqueous layer.
-
Wash the organic layer again with deionized water, followed by a saturated brine (NaCl) solution to remove residual water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.
Protocol 2: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.[6]
-
(Optional) Decolorization: If the solution is colored, perform the activated charcoal treatment as described in Q1.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a low-temperature oven (T < 60 °C) to a constant weight.
-
Analysis: Determine the melting point of the purified solid. A sharp melting point close to the literature value (77-80 °C) is an indicator of high purity.[2]
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) should give the desired product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to speed up the flow (flash chromatography).
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
Troubleshooting Recrystallization: A Flowchart
Sources
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- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. scribd.com [scribd.com]
- 9. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
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Optimization of reaction time and temperature for 5-Bromo-2-isopropoxybenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-isopropoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific Williamson ether synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most direct and widely applicable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromo-2-hydroxybenzonitrile with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base and solvent. This S(_N)2 reaction is a robust method for forming aryl ethers.[1][2][3][4]
Q2: What are the critical parameters influencing the success of this synthesis?
The key to a successful synthesis of this compound lies in the careful control of several parameters:
-
Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form the more nucleophilic phenoxide.
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and pathway.
-
Reaction Temperature: Temperature affects the rate of the desired S(_N)2 reaction as well as competing side reactions.
-
Nature of the Alkylating Agent: The choice of the isopropyl halide leaving group (I > Br > Cl) can impact the reaction rate.
Q3: What are the primary competing side reactions I should be aware of?
The main side reaction of concern is the E2 elimination of the secondary alkyl halide (2-bromopropane or 2-iodopropane) by the phenoxide, which acts as a base. This results in the formation of propene gas and consumption of the starting materials, thereby reducing the yield of the desired ether. At higher temperatures, this elimination reaction becomes more competitive with the S(_N)2 substitution.[3][4] Another potential, though less common, side reaction is C-alkylation , where the isopropyl group attaches to the aromatic ring instead of the oxygen atom.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
A low or negligible yield is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.
Symptom: TLC or LC-MS analysis shows primarily unreacted 5-bromo-2-hydroxybenzonitrile.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Deprotonation | The base used may be too weak or not fully active to deprotonate the phenol. Consider switching to a stronger base like sodium hydride (NaH) or ensuring your potassium carbonate (K₂CO₃) is finely powdered and anhydrous to maximize its surface area and reactivity. |
| Poor Nucleophilicity of the Phenoxide | Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the S(_N)2 reaction.[1] Ensure you are using a polar aprotic solvent such as DMF or acetonitrile. |
| Low Reaction Temperature | The activation energy for the S(_N)2 reaction may not be met at lower temperatures. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][2] Gradually increase the reaction temperature in increments of 10-15 °C and monitor the progress. |
| Inactive Alkylating Agent | The 2-halopropane may have degraded. Use a fresh bottle of the alkylating agent. Using 2-iodopropane instead of 2-bromopropane can also increase the reaction rate due to iodide being a better leaving group. |
Problem 2: Significant Formation of Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the occurrence of side reactions.
Symptom: Isolation of a significant amount of a non-polar byproduct, or evidence of gas evolution during the reaction.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| E2 Elimination is Favored | This is the most likely side reaction with a secondary alkyl halide. The phenoxide is acting as a base rather than a nucleophile. To favor the S(_N)2 pathway, lower the reaction temperature. While this will slow down the desired reaction, it will have a more pronounced effect on reducing the rate of elimination. A temperature range of 60-80 °C is a good starting point to balance rate and selectivity. |
| C-Alkylation | While less common, C-alkylation can occur. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. |
Optimization of Reaction Time and Temperature
The interplay between reaction time and temperature is critical for maximizing the yield and purity of this compound. A systematic approach to optimization is recommended.
Data Presentation: A Starting Point for Optimization
The following table provides a set of suggested starting conditions and expected outcomes based on general principles of the Williamson ether synthesis. These should be used as a baseline for your optimization experiments.
| Experiment | Temperature (°C) | Reaction Time (h) | Base | Solvent | Expected Outcome |
| 1 | 60 | 8 | K₂CO₃ | Acetonitrile | Slower reaction, potentially incomplete conversion, but higher selectivity (less elimination). |
| 2 | 80 | 4-6 | K₂CO₃ | Acetonitrile | A good balance between reaction rate and selectivity. Monitor for completion by TLC. |
| 3 | 100 | 2-4 | K₂CO₃ | Acetonitrile | Faster reaction, but a higher risk of propene formation via E2 elimination, potentially lowering the yield. |
| 4 | 70 | 4-6 | NaH | Anhydrous DMF | Potentially faster reaction due to a stronger base, but requires stricter anhydrous conditions. |
Experimental Protocols
Representative Protocol for this compound Synthesis
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.2 eq).
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chem LibreTexts. (2023). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Alkylation of phenol with isopropanol over SAPO-11 zeolites. ResearchGate. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2016). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Preventing decomposition of 5-Bromo-2-isopropoxybenzonitrile during purification
Welcome to the technical support guide for 5-Bromo-2-isopropoxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of purifying this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively. The stability of this compound is a critical factor, and improper handling during purification can lead to significant decomposition, compromising yield and purity.
Understanding the Challenge: Key Decomposition Pathways
This compound possesses two primary functional groups susceptible to degradation under common purification conditions: the isopropoxy ether linkage and the aromatic nitrile group. Understanding these vulnerabilities is the first step toward preventing decomposition.
-
Acid-Catalyzed Ether Cleavage : The isopropoxy group is prone to cleavage under acidic conditions, a common issue when using standard silica gel for chromatography.[1][2][3] The reaction is initiated by the protonation of the ether oxygen, which turns it into a good leaving group (isopropanol).[4][5] This process results in the formation of the primary impurity, 5-Bromo-2-hydroxybenzonitrile .[6][7] The acidic nature of standard silica gel is often sufficient to catalyze this unwanted reaction.
-
Hydrolysis of the Nitrile Group : The cyano (-CN) group can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions.[8][9][10] This reaction converts the target molecule into 5-Bromo-2-isopropoxybenzoic acid . This is a particular risk during aqueous workups if the pH is not carefully controlled or during prolonged exposure to acidic or basic mobile phases in chromatography.
-
Thermal Degradation : While aromatic systems are generally stable[11], excessive heat can promote decomposition.[12][13] When removing solvents post-purification, high temperatures on a rotary evaporator can lead to the formation of a complex mixture of byproducts and a decrease in overall yield.
Visualizing Decomposition Risks
The following diagram illustrates the primary degradation pathways for this compound.
Sources
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- 6. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
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- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support guide for the synthesis of 5-Bromo-2-isopropoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. We will delve into the mechanistic origins of these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide of 5-Bromo-2-hydroxybenzonitrile acts as a nucleophile, attacking an isopropylating agent like 2-bromopropane or isopropyl tosylate.[2][3]
Q2: What are the primary byproducts I should anticipate in this synthesis?
During the synthesis, several byproducts can arise from competing reaction pathways. The most common include:
-
Unreacted Starting Material: 5-Bromo-2-hydroxybenzonitrile.
-
Elimination-Derived Products: Propene is the primary elimination byproduct, formed when the alkoxide base reacts with the secondary alkyl halide (2-bromopropane).[4][5][6]
-
Nitrile Hydrolysis Products: Under harsh basic conditions, the nitrile group can hydrolyze to form 5-Bromo-2-isopropoxybenzamide or further to 5-Bromo-2-isopropoxybenzoic acid.[7][8][9][10]
-
Debrominated Impurity: Loss of the bromine atom from the aromatic ring can lead to the formation of 2-isopropoxybenzonitrile.[11]
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yields are typically traced back to two main issues: incomplete conversion of the starting material or the prevalence of a competing side reaction. The most significant yield-reducing side reaction in this synthesis is the E2 elimination of the isopropyl halide, which consumes your reagents to form a gaseous byproduct (propene).[4][6] Incomplete deprotonation of the starting phenol or insufficient reaction time/temperature can also lead to poor conversion.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting material (more polar) from the product (less polar). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems you may encounter during the synthesis. Each issue is presented with its likely root causes and actionable solutions.
Problem 1: Significant Amount of Starting Material (5-Bromo-2-hydroxybenzonitrile) Remains
-
Symptom: Your post-reaction analysis (TLC, HPLC, or NMR) of the crude product shows a substantial presence of 5-Bromo-2-hydroxybenzonitrile.
-
Root Cause Analysis:
-
Inefficient Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. The base used may be insufficient in quantity or activity. Sodium hydride (NaH), for example, can lose activity over time if exposed to moisture.
-
Insufficient Alkylating Agent: An inadequate amount of the isopropylating agent will naturally lead to an incomplete reaction.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short to drive the reaction to completion.
-
-
Solutions & Protocols:
-
Verify Base Stoichiometry and Activity: Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH). Ensure you are using fresh, high-quality NaH from a properly sealed container.
-
Check Alkylating Agent Stoichiometry: Use at least 1.2-1.5 equivalents of the isopropylating agent (e.g., 2-bromopropane) to ensure it is not the limiting reagent.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring the progress by TLC. Ensure the reaction is allowed to run until the starting material is fully consumed.
-
Problem 2: Low Yield and Evidence of Elimination Side Reaction
-
Symptom: The isolated yield of the desired ether is poor, yet TLC analysis shows little remaining starting material. You may notice pressure buildup if the reaction is conducted in a sealed vessel.
-
Root Cause Analysis: The core issue is the competition between the desired SN2 pathway and the E2 elimination pathway.[5][6] 2-bromopropane is a secondary alkyl halide, which is susceptible to elimination, especially in the presence of a strong base (the phenoxide). Higher temperatures significantly favor the elimination reaction, which has a higher activation energy than substitution.[4]
-
Solutions & Protocols:
-
Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at or slightly above room temperature is sufficient. Avoid aggressive heating.
-
Choice of Reagents: While 2-bromopropane is common, using isopropyl tosylate can sometimes be advantageous. The tosylate is an excellent leaving group, which can facilitate the SN2 reaction at lower temperatures.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are known to favor SN2 reactions over E2.[4]
-
Problem 3: Product is Contaminated with a More Polar Impurity
-
Symptom: Your purified product contains a significant impurity that appears as a more polar spot on a TLC plate. The ¹H NMR spectrum may show broadened peaks, and the IR spectrum might reveal a C=O stretch not present in the desired product.
-
Root Cause Analysis: This impurity is likely a result of the hydrolysis of the nitrile functional group.[10] Under strong basic conditions, particularly at elevated temperatures and with prolonged reaction times, the nitrile (-CN) can be hydrolyzed first to a primary amide (-CONH₂) and subsequently to a carboxylate salt (-COO⁻).[7][8][9] An acidic workup will then protonate the salt to form the carboxylic acid (-COOH).
-
Solutions & Protocols:
-
Milder Reaction Conditions: Avoid excessive heat and prolonged reaction times. Once TLC indicates the starting material is consumed, proceed with the workup promptly.
-
Control Base Stoichiometry: Use the minimum amount of base required for complete deprotonation of the phenol (typically 1.1-1.2 equivalents). Excess base increases the rate of nitrile hydrolysis.
-
Purification: If hydrolysis occurs, the resulting carboxylic acid can typically be removed from the desired ether product by washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. The ether will remain in the organic layer, while the acid will be extracted into the aqueous layer as its salt.
-
Problem 4: Mass Spectrum Indicates Loss of Bromine
-
Symptom: The mass spectrum of your product shows a significant peak corresponding to the molecular weight of 2-isopropoxybenzonitrile (M-79 or M-81 relative to the desired product).
-
Root Cause Analysis: This points to a reductive dehalogenation side reaction, where the C-Br bond is cleaved and replaced with a C-H bond.[11] This can be initiated by trace amounts of catalytic metals or other reducing species present as impurities in the reagents. For instance, old sodium hydride can sometimes contain traces of metallic sodium, a powerful reducing agent.
-
Solutions & Protocols:
-
Use High-Purity Reagents: Ensure all reagents, especially the base and solvent, are of high purity and sourced from reliable suppliers.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents the formation of radical species through interaction with oxygen that could potentially initiate side reactions.
-
Purification: The debrominated byproduct is often difficult to separate from the desired product due to similar polarities. Careful column chromatography with a shallow solvent gradient may be required.
-
Data Summary and Visualization
Table 1: Common Byproducts and Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 5-Bromo-2-hydroxybenzonitrile (Starting Material) | ![]() |
258.11C=O stretch in IR (~1660 cm⁻¹); two broad amide protons in ¹H NMR5-Bromo-2-isopropoxybenzoic Acid (Hydrolysis Byproduct)
259.10Very broad -COOH peak in ¹H NMR; C=O stretch in IR (~1700 cm⁻¹)2-Isopropoxybenzonitrile (Debromination Byproduct)
161.20Mass spectrum peak at m/z 161; absence of bromine isotopic pattern
Diagrams: Reaction Pathways and Troubleshooting
Caption: Primary reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Reference Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
5-Bromo-2-hydroxybenzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and a nitrogen inlet, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Gas evolution (H₂) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Alkylating Agent Addition: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction's progress by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.
References
- Pearson Education. (n.d.).
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- MDPI. (2019).
- Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- PubMed. (2014).
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- ResearchGate. (2014).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Google Patents. (2003).
- Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
- Chem-Station. (2014). Williamson Ether Synthesis.
- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
- Organic Chemistry Portal. (n.d.).
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- 9. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
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5-Bromo-2-isopropoxybenzonitrile stability and storage conditions
Technical Support Center: 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support guide for this compound (CAS 515832-52-7). This document is designed for researchers, chemists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during its storage and use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
Answer: Proper storage is crucial to maintain the integrity and reactivity of this compound. Based on safety data sheets for this and structurally similar compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is ideal for long-term storage.
-
Atmosphere: For maximum stability, especially for long-term storage or for high-purity applications, storing under an inert atmosphere such as argon or nitrogen is recommended.[1] This minimizes exposure to moisture and oxygen.
-
Container: Always keep the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[1][2][3]
-
Light: Some related aryl halides and benzonitriles are light-sensitive.[1][4] It is best practice to store the container in a dark location or use an amber vial to protect it from light.
Q2: I've received a shipment of this compound. How should I handle it upon receipt?
Answer: Upon receipt, perform a quick visual inspection. The compound should be a solid. Check that the container seal is intact. Before opening, allow the container to equilibrate to room temperature, especially if it was shipped cold. This prevents condensation of atmospheric moisture onto the product, which can lead to hydrolysis of the nitrile group over time. Always handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q3: What are the primary signs of degradation for this compound?
Answer: While this compound is generally stable under proper storage, degradation can occur. Signs to watch for include:
-
Change in Physical Appearance: Discoloration (e.g., yellowing) or clumping of the solid can indicate the presence of impurities or degradation products.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it is known to be soluble, this may suggest the formation of polymeric byproducts or insoluble salts.
-
Inconsistent Analytical Data: A melting point that is broad or lower than the literature value, or the appearance of unexpected peaks in NMR or LC-MS spectra, are clear indicators of impurity or degradation. The most likely degradation pathway under ambient conditions is the slow hydrolysis of the nitrile group to 5-bromo-2-isopropoxybenzamide or further to 5-bromo-2-isopropoxybenzoic acid.
Q4: Which materials and chemical classes are incompatible with this compound?
Answer: To prevent hazardous reactions or degradation of the material, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids: Can promote the cleavage of the isopropoxy ether bond or hydrolysis of the nitrile group.
-
Strong Bases: Can facilitate nucleophilic aromatic substitution at the bromine-bearing carbon or catalyze nitrile hydrolysis.[7]
-
Moisture/Water: While the reaction is typically slow without a catalyst, prolonged exposure to moisture can lead to the hydrolysis of the nitrile functionality.[8][9]
Troubleshooting Guide for Experimental Workflows
Q1: My reaction yield is lower than expected. Could the stability of my this compound be the issue?
Answer: Yes, compromised starting material is a common cause of low yields. The aryl bromide functional group is key to many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[10][11] If the compound has degraded, the concentration of the active starting material is lower than calculated.
-
Troubleshooting Steps:
-
Verify Purity: Run a quick purity check on your starting material using TLC, ¹H NMR, or LC-MS. Compare the results against a reference spectrum or the certificate of analysis. Look for peaks corresponding to the hydrolyzed amide or carboxylic acid.
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent.
-
Check Reaction Conditions: Ensure your reaction is performed under anhydrous conditions if it is moisture-sensitive (e.g., when forming Grignard or organolithium reagents).[11] The presence of water can quench organometallic intermediates and contribute to starting material degradation.
-
Q2: I am observing an unexpected side product with a mass corresponding to the loss of the bromine atom and addition of a nucleophile. What is happening?
Answer: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The benzonitrile ring is activated towards this type of reaction by the electron-withdrawing cyano group.[10] If your reaction mixture contains a potent nucleophile (e.g., an amine, alkoxide, or thiol) and is run at elevated temperatures, the bromine atom can be displaced.
-
How to Mitigate:
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Protecting Groups: If the nucleophile is part of another reagent, consider if a protecting group strategy is necessary.
-
Choice of Base: Use a non-nucleophilic base if possible (e.g., Cs₂CO₃, K₃PO₄, or a hindered amine base like DBU) to avoid competition with your desired reaction pathway.
-
Q3: My analysis shows the presence of 5-bromo-2-hydroxybenzonitrile in my product mixture. How did this form?
Answer: The formation of 5-bromo-2-hydroxybenzonitrile indicates the cleavage of the isopropoxy ether bond. This is typically caused by strongly acidic conditions, particularly with Lewis acids or protic acids like HBr or HI, which can be generated in situ in some reactions.
-
Preventative Measures:
-
Screen Reagents: Avoid strong protic and Lewis acids if the ether linkage is to be preserved.
-
Buffer the Reaction: If acidic conditions are unavoidable but mild, consider adding a buffer to maintain a less aggressive pH.
-
Temperature Control: Ether cleavage is often accelerated at higher temperatures.
-
Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidation and moisture-driven hydrolysis.[1] |
| Light Exposure | Store in Dark / Amber Vial | Prevents potential light-induced degradation.[1][4] |
| Container | Tightly Sealed Original Container | Avoids contamination and exposure to air/moisture.[2][3] |
| Incompatibilities | Strong Acids, Strong Bases, Strong Oxidizers | Prevents vigorous reactions and chemical degradation.[12] |
Workflow: Troubleshooting Reactivity in a Suzuki Coupling Reaction
This diagram outlines a logical workflow for troubleshooting low yield in a typical cross-coupling reaction where this compound is the limiting reagent.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Protocol: Quality Control of this compound via ¹H NMR
This protocol provides a standard method for quickly assessing the purity of the starting material. The primary degradation product, 5-bromo-2-isopropoxybenzamide, has distinct NMR signals.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl until the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedure. A standard acquisition with 16-32 scans is typically sufficient.
-
Data Analysis:
-
Expected Peaks for Pure Product:
-
A doublet around 1.4 ppm (6H), corresponding to the two methyl groups of the isopropoxy moiety.
-
A septet around 4.7 ppm (1H), corresponding to the CH of the isopropoxy group.
-
Aromatic signals between 6.9-7.6 ppm (3H).
-
-
Signs of Hydrolysis (5-bromo-2-isopropoxybenzamide):
-
Appearance of two broad singlets in the 5.5-8.0 ppm range, characteristic of amide N-H protons. The chemical shift of these protons can vary significantly with concentration and residual water.
-
Shifts in the aromatic proton signals.
-
-
Purity Assessment: Integrate the product peaks against any impurity peaks to estimate the level of contamination. If significant impurities are detected, using a fresh batch of the reagent is recommended.
-
References
- Aryl Bromides Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- 5-Bromo-2-methoxybenzonitrile Safety Data Sheet. (2023, June 8). Apollo Scientific.
- 5-Bromo-2-chlorobenzoic acid Safety Data Sheet. (2025, December 22). [Source not specified, link from search].
- Holtze, M. S., Sørensen, S. R., Sørensen, J., & Aamand, J. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(2), 155-168.
- 5-Bromo-2-fluorobenzonitrile Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- 5-Bromo-2-(difluoromethyl)benzonitrile Safety Data Sheet. (2022, May 16). CymitQuimica.
- Liu, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(13), 2959-2967.
- El-Sebai, A. A., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291-1298.
- 5-Bromo-2-fluorobenzonitrile Safety Data Sheet. (2025, December 22). Fisher Scientific.
- 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific.
- Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Merck Millipore.
- 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt Safety Data Sheet. (2025, December 24). Fisher Scientific.
- 5-Bromo-2-nitrobenzoic acid Safety Data Sheet. (2025, December 7). MedChemExpress.
- Aryl Halides. (2021, July 31). Chemistry LibreTexts.
- Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms. Request PDF.
- Substituted arene synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Aryl halide. (n.d.). In Wikipedia.
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Technical Support Center: A Researcher's Guide to the Purification of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support center for 5-Bromo-2-isopropoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate and require methods to enhance its purity for downstream applications. High purity is paramount for ensuring the reliability and reproducibility of experimental results, particularly in pharmaceutical synthesis where impurities can impact yield, biological activity, and safety profiles.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust, step-by-step protocols for purification and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
The impurity profile of your sample is heavily dependent on its synthetic route. However, based on common preparation methods, the most probable impurities include:
-
5-Bromo-2-hydroxybenzonitrile: This is a very common impurity, often the precursor to the final product. Its presence indicates an incomplete etherification reaction.[1] Due to the polar hydroxyl group, it has significantly different solubility and chromatographic behavior than the target compound, making it relatively straightforward to remove.
-
Unreacted Starting Materials: Depending on the synthesis, this could include other precursors or reagents used in the bromination or etherification steps.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.[1]
-
Over-brominated or Isomeric Byproducts: In some cases, small amounts of regioisomers or di-brominated species may form, which can be challenging to separate.
Q2: What is the most effective general method for purifying this compound?
There is no single "best" method; the choice depends on the impurity profile and the desired scale.
-
Recrystallization is the preferred first-line technique for this compound, as it is a white crystalline solid.[3][4] It is efficient at removing small amounts of impurities with different solubility profiles and is easily scalable. An ethanol/water system is often effective.[4][5]
-
Silica Gel Column Chromatography is the method of choice when impurities have polarities similar to the product or when multiple impurities are present.[4][6] It offers superior separation but is generally more time-consuming and uses more solvent than recrystallization.
Q3: How can I reliably assess the purity of my sample both before and after purification?
A multi-faceted approach to purity analysis is always recommended:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess the number of components in your crude mixture and to monitor the progress of column chromatography.
-
Melting Point Analysis: A pure compound will have a sharp melting point. This compound has a reported melting point of approximately 77-80 °C.[3] Impurities will typically cause the melting point to be depressed and broaden the range.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column can effectively separate the target compound from its more polar precursor, 5-bromo-2-hydroxybenzonitrile.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.[8] Quantitative NMR (qNMR) can be used for an absolute purity assessment.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[1]
Q4: What are the key safety precautions I must take when handling this compound?
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][13] Avoid creating dust.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Section 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| The compound "oils out" as a liquid instead of forming crystals. | The boiling point of the chosen solvent is higher than the melting point of the compound (~77-80 °C). The compound is melting before it dissolves. | Solution: Use a solvent or a solvent system with a lower boiling point. Alternatively, ensure the solution is not heated excessively past the dissolution point and allow it to cool very slowly without agitation to promote proper crystal lattice formation.[4] |
| A very low yield of crystals is recovered. | 1. Too much solvent was used during the dissolution step, preventing the solution from becoming saturated upon cooling.2. The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. | Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4][14]Solution 2: Use a solvent pair (e.g., ethanol/water). Dissolve the compound in a minimal amount of a "good" hot solvent (ethanol), then add a "poor" hot solvent (water) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool.[5]Solution 3: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation before filtration.[4] |
| The final product is still colored (e.g., yellow or brown). | The crude material contains colored, non-volatile impurities that are co-soluble with the product. | Solution: After dissolving the crude solid in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the solution. Gently boil the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[4][5] |
| No crystals form, even after cooling in an ice bath. | The solution is either not saturated or has become supersaturated. | Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution to act as a seed for crystallization.[5]Solution 3 (Increase Concentration): If the solution is simply not saturated, gently heat it to evaporate some of the solvent, then attempt to cool and crystallize again. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Expert-Recommended Solution(s) |
| Poor separation between the product and an impurity. | The eluent (mobile phase) is too polar, causing all compounds to move down the column too quickly (high Rf values). | Solution: Decrease the polarity of the eluent. Conduct preliminary TLC analysis to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.[4] For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 15%. |
| The product will not elute from the column. | The eluent is not polar enough to move the compound down the silica gel (stationary phase). | Solution: Gradually and systematically increase the polarity of the eluent. For instance, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, then 30%, and so on, while collecting fractions.[4] |
| The collected fractions are still impure after solvent removal. | 1. The column was overloaded with too much crude material.2. The fractions were cut too broadly, leading to mixing of the product and impurities. | Solution 1: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used.Solution 2: Collect smaller, more numerous fractions. Analyze every few fractions by TLC to precisely identify which ones contain the pure product before combining them.[15] |
Section 3: Detailed Experimental Protocols
Purification Workflow Decision Diagram
The following diagram outlines the logical workflow for selecting the appropriate purification strategy based on an initial analysis of your crude material.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is highly effective for removing the common, more polar impurity 5-Bromo-2-hydroxybenzonitrile.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate with stirrer, Hirsch or Büchner funnel, vacuum flask
Step-by-Step Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature.[5] Stir continuously.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently reheat to a boil for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[5]
-
Induce Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling. Water is the "anti-solvent." Continue adding water until the solution becomes persistently cloudy (turbid).[5]
-
Re-dissolution: Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that high temperature.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals in the funnel with a small amount of an ice-cold ethanol/water mixture (the same approximate ratio as your final solvent system) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
-
Analysis: Determine the yield and assess the purity by measuring the melting point. A sharp melting point between 77-80 °C indicates high purity.[3]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating complex mixtures or impurities with similar solubility to the product.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Chromatography column, sand, test tubes or fraction collector
Step-by-Step Procedure:
-
Eluent Selection: Using TLC, determine the optimal eluent composition. Test various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%). The ideal system will give the product an Rf value of ~0.3.[4] The precursor impurity, 5-bromo-2-hydroxybenzonitrile, will have a much lower Rf.
-
Column Packing (Wet Slurry Method): Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. In a beaker, create a slurry of silica gel in your starting eluent.[6] Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[6] Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[6] Add another thin layer of sand on top to protect the silica bed.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this concentrated solution to the top of the column using a pipette. Drain the solvent until the sample has been adsorbed onto the sand layer.
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent flows through the column, either by gravity or with gentle positive pressure.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified, crystalline product.
-
Analysis: Confirm the purity via melting point and/or HPLC.
Protocol 3: Purity Assessment by HPLC
This method provides quantitative data on the purity of your final product.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: Water (with 0.1% formic or phosphoric acid)[7]B: Acetonitrile (with 0.1% formic or phosphoric acid)[7] |
| Gradient | Start at 50% B, ramp to 95% B over 10-15 minutes, hold, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[2] |
Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Section 4: References
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
5-Bromo-2-hydroxybenzonitrile - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (2020). National Institutes of Health. [Link]
-
Column Chromatography - YouTube. (2022). Lisa Nichols. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. (2022). ResearchGate. [Link]
-
Performing Column Chromatography - YouTube. (2021). Professor Dave Explains. [Link]
-
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents. (2014). Google Patents.
-
recrystallization & purification of N-bromosuccinimide - YouTube. (2021). Chem Help ASAP. [Link]
-
CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (2021). Google Patents.
-
Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 5-Bromo-2-hydroxybenzonitrile | SIELC Technologies [sielc.com]
- 8. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Chromatographic Separations of 5-Bromo-2-isopropoxybenzonitrile
Welcome to the technical support center for the chromatographic analysis of 5-Bromo-2-isopropoxybenzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC analysis of this compound. The following information is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the structure of this compound is the first step in developing a robust chromatographic method. Its key features are:
-
Aromaticity: The benzene ring allows for π-π interactions with appropriate stationary phases.
-
Halogenation: The bromine atom increases the molecule's hydrophobicity and introduces potential for dipole-dipole interactions.
-
Ether Linkage: The isopropoxy group is less polar than a hydroxyl group and acts as a hydrogen bond acceptor. This makes the molecule moderately polar and soluble in common organic solvents like ethanol and dichloromethane, but insoluble in water.[1]
-
Nitrile Group: The nitrile (-C≡N) group is a polar functional group that can contribute to dipole-dipole interactions.
These properties suggest that reversed-phase HPLC will be the most suitable technique for its separation.
Q2: I am starting method development. What is a good initial column and mobile phase to use for this compound?
A2: For initial method development, a reversed-phase approach is recommended. A standard C18 column is a versatile starting point, but given the aromatic and halogenated nature of the analyte, specialized phases can offer superior selectivity.
| Parameter | Initial Recommendation | Rationale |
| Stationary Phase | C18 (L1), Phenyl-Hexyl (L11), or PFP (L43) | C18 provides good hydrophobic retention. Phenyl-Hexyl and Pentafluorophenyl (PFP) phases offer alternative selectivities through π-π and dipole-dipole interactions, which are highly effective for aromatic and halogenated compounds.[2][3][4][5] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | These are standard solvent systems for reversed-phase HPLC.[6] The choice between acetonitrile and methanol can significantly impact selectivity, especially with phenyl-containing columns. |
| Gradient/Isocratic | Start with a scouting gradient (e.g., 5% to 95% organic over 15-20 minutes) | A gradient run will help determine the approximate solvent strength required to elute the compound and reveal the presence of any impurities.[7][8] |
| Additive | 0.1% Formic Acid | Adding a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[9][10] |
A good starting point for a scouting gradient is presented in the experimental protocols section.
Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue, especially for compounds with polar functional groups. The primary causes are often secondary interactions with the stationary phase, column overload, or extra-column effects.
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with polar groups on the analyte, leading to a secondary, undesirable retention mechanism that causes peak tailing.[2][11]
-
Solution 1: Mobile Phase pH Control: Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the silanol groups, reducing their ability to interact with the analyte.[9][10]
-
Solution 2: Use a Modern, High-Purity Column: Modern HPLC columns are made with higher purity silica and have more effective end-capping, resulting in fewer active silanol sites.[4]
-
Solution 3: Add a Competing Base: For particularly stubborn tailing with basic analytes (not the case here, but a general tip), a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Extra-Column Effects: Peak broadening and tailing can occur outside the column in areas like tubing, fittings, or the detector flow cell.
-
Solution: Ensure all fittings are properly made with no dead volume. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.[12]
-
Q4: I am having trouble separating this compound from a closely related impurity. How can I improve the resolution?
A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your method.
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for aromatic compounds.
-
Adjust the Solvent Ratio: For isocratic separations, make small, incremental changes to the organic solvent percentage (e.g., ±2%). For gradient separations, try making the gradient shallower.[13]
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Column: This phase provides both hydrophobic and π-π interaction capabilities, offering a different selectivity compared to a standard C18 column, particularly for aromatic compounds.[2][4][14][15]
-
Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating halogenated and aromatic compounds, including positional isomers. They offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[1][5][16]
-
-
Increase Column Efficiency:
-
Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm or a core-shell particle column will increase efficiency and likely improve resolution.
-
Decrease the Flow Rate: Lowering the flow rate can improve efficiency, but will also increase the analysis time.
-
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the analysis of this compound.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | Asymmetrical peak with a drawn-out trailing edge. | 1. Secondary interactions with silanol groups. 2. Column overload. 3. Column contamination or degradation. | 1. Add 0.1% formic acid to the mobile phase. Switch to a high-purity, end-capped column. 2. Dilute the sample or reduce injection volume. 3. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.[13] |
| Poor Resolution | Peaks are not baseline separated. | 1. Suboptimal mobile phase composition. 2. Inadequate stationary phase selectivity. 3. Low column efficiency. | 1. Change the organic modifier (acetonitrile to methanol or vice-versa). Adjust the gradient slope or isocratic solvent ratio. 2. Switch to a Phenyl-Hexyl or PFP column.[1][2][3][4][5][14][15][16] 3. Decrease the flow rate or use a column with smaller particles. |
| Variable Retention Times | Retention time of the analyte peak shifts between injections. | 1. Inadequate column equilibration. 2. Mobile phase composition is changing. 3. Column temperature fluctuations. 4. Pump malfunction or leaks. | 1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.[12] 4. Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Broad Peaks | Peaks are wider than expected, leading to decreased sensitivity. | 1. Extra-column volume. 2. Sample solvent is stronger than the mobile phase. 3. Column contamination. | 1. Minimize tubing length and use appropriate internal diameter tubing. Check all fittings. 2. Dissolve the sample in the initial mobile phase composition. 3. Clean the column with a strong solvent wash. |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or DAD detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of approximately 50 µg/mL.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A workflow for diagnosing and resolving peak tailing issues.
Logic for Column Selection
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. silicycle.com [silicycle.com]
- 6. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. mac-mod.com [mac-mod.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of benzonitrile derivatives
Welcome to the technical support center for the synthesis of benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction to Benzonitrile Synthesis
Benzonitriles are a critical class of organic compounds, serving as versatile precursors and key structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields and side product formation to difficulties in purification. This guide addresses the most common hurdles encountered during the synthesis of these valuable molecules.
Section 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of anilines to benzonitriles via a diazonium salt intermediate.[1][2] While powerful, the reaction's success hinges on careful control of reaction conditions.
Troubleshooting the Sandmeyer Reaction
Q1: I am observing a low yield and a significant amount of phenol as a byproduct in my Sandmeyer reaction. What is the likely cause?
A1: This is a classic issue in Sandmeyer reactions and typically points to two main problems: premature decomposition of the diazonium salt and incomplete cyanation.[3]
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, to form phenols.[3][4] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process.[4] The diazonium salt should be used immediately after its formation and kept cold.[4]
-
Issues with the Cyanation Step: The reaction of the diazonium salt with copper(I) cyanide is also temperature-sensitive. Adding the cold diazonium salt solution slowly to the copper(I) cyanide solution while maintaining the recommended temperature range (e.g., 60-70 °C) is critical for efficient cyanation.[4]
To address this, ensure your ice bath is well-maintained during diazotization and that the addition of the diazonium salt to the cyanide solution is controlled to prevent temperature spikes.
Q2: My Sandmeyer reaction is sluggish, and I'm isolating unreacted starting aniline. What should I investigate?
A2: Incomplete diazotization is the most probable cause. This can stem from several factors:
-
Insufficient Acid: An adequate amount of acid is necessary to fully dissolve the aniline and to generate nitrous acid from sodium nitrite.
-
Inadequate Nitrite: Ensure you are using a stoichiometric or slight excess of sodium nitrite.
-
Poor Mixing: Vigorous stirring is essential during the addition of sodium nitrite to ensure homogenous reaction conditions.
Monitoring the reaction for the complete consumption of the starting aniline using Thin Layer Chromatography (TLC) is highly recommended.[4]
Experimental Protocol: Sandmeyer Reaction
Part A: Diazotization of Aniline
-
In a beaker, combine the starting aniline with distilled water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not rise above 5°C.
-
Continue stirring for 15-20 minutes after the addition is complete.
Part B: Preparation of Copper(I) Cyanide Solution
-
In a separate flask, dissolve copper(I) cyanide in a solution of sodium or potassium cyanide in water.
Part C: Cyanation
-
Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.
-
Maintain the reaction temperature between 60-70°C.
-
After the addition is complete, heat the mixture under reflux for approximately 15 minutes.[4]
-
Isolate the crude benzonitrile via steam distillation.[4]
-
Purify the product by washing the organic extract with 10% sodium hydroxide solution, followed by dilute sulfuric acid, and then water.[4] Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride) and remove the solvent.[4] Further purification can be achieved by distillation.[4]
Section 2: Palladium-Catalyzed Cyanation of Aryl Halides
Palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative to traditional methods for benzonitrile synthesis.[5][6] However, these reactions are not without their own set of challenges.
Troubleshooting Palladium-Catalyzed Cyanation
Q1: My palladium-catalyzed cyanation of an aryl chloride is not proceeding. What are the common reasons for failure?
A1: Aryl chlorides are generally less reactive than their bromide or iodide counterparts.[6] Several factors could be at play:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, hindering its activity.[5] The use of additives like zinc formate dihydrate can help reactivate the catalyst.[7]
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the reaction. For less reactive aryl chlorides, bulkier, electron-rich ligands are often required to promote oxidative addition.
-
Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous and inert conditions, as water and oxygen can negatively impact the catalytic cycle.
Consider using a more active palladium precatalyst or a ligand specifically designed for activating aryl chlorides.
Q2: I'm observing significant homocoupling of my aryl halide. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling. It can be minimized by:
-
Optimizing the Reaction Temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cyanation.
-
Adjusting the Base: The choice and amount of base can influence the extent of side reactions.
-
Using a More Efficient Catalyst System: A highly active catalyst can promote the desired reaction at a lower temperature, thereby reducing the likelihood of side reactions.
Experimental Protocol: Pd/C-Catalyzed Cyanation
-
To a reaction vessel, add the aryl halide, zinc cyanide (Zn(CN)₂), Pd/C, a suitable phosphine ligand (e.g., dppf), and zinc formate dihydrate.[7]
-
Add the solvent (e.g., DMAC) and degas the mixture.[7]
-
Heat the reaction mixture to the optimized temperature (e.g., 110°C) and monitor its progress by TLC or GC.[7]
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter off the catalyst.
-
Perform an aqueous workup and purify the crude product by column chromatography or recrystallization.
| Parameter | Optimized Condition |
| Palladium Catalyst | Pd/C (2 mol %)[7] |
| Ligand | dppf (4 mol %)[7] |
| Cyanide Source | Zn(CN)₂ (60 mol %)[7] |
| Additive | Zinc formate dihydrate (10 mol %)[7] |
| Solvent | DMAC[7] |
| Temperature | 110°C[7] |
| Table 1: Optimized Conditions for Pd/C-Catalyzed Cyanation of Aryl Halides.[7] |
Section 3: Dehydration of Benzamides
The dehydration of primary amides is a direct and atom-economical route to nitriles.[8][9] The success of this transformation depends heavily on the choice of dehydrating agent.
Troubleshooting Benzamide Dehydration
Q1: My dehydration of benzamide using phosphorus pentoxide (P₂O₅) is giving a low yield and a tarry residue. What's going wrong?
A1: While P₂O₅ is a powerful dehydrating agent, its use can be problematic.
-
Exothermic Reaction: The reaction is highly exothermic, and localized overheating can lead to decomposition of both the starting material and the product.[4] Gentle and uniform heating is crucial.
-
Formation of Metaphosphoric Acid: As P₂O₅ becomes hydrated, it forms metaphosphoric acid, which can form complexes with the benzamide, leading to unpredictable decomposition at higher temperatures.[10]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[4]
Consider using a milder dehydrating agent or a solvent to better control the reaction temperature.
Q2: Are there more reliable alternatives to P₂O₅ for benzamide dehydration?
A2: Yes, several other reagents can be used, often under milder conditions. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and even certain silazanes have been successfully employed for this transformation.[9][11] Microwave-assisted dehydration with P₂O₅ has also been shown to give high yields in very short reaction times.[12]
Experimental Protocol: Dehydration of Benzamide with P₂O₅
-
In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5 is recommended).[4]
-
Set up the apparatus for simple distillation.
-
Heat the mixture gently at first, then increase the temperature to initiate the reaction. The reaction is exothermic.
-
Benzonitrile will distill over. Collect the distillate.
-
Wash the crude benzonitrile with a dilute sodium carbonate solution and then with water to remove acidic impurities.[4]
-
Dry the benzonitrile over a suitable drying agent (e.g., anhydrous calcium chloride) and redistill to obtain the pure product.[4]
| Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| P₂O₅ | None (Neat) | 220-240°C | 1-2.5 min (Microwave) | 90 | [8][12] |
| PCl₃ | Chloroform | 0°C to Reflux | Not Specified | Good to Excellent | [8] |
| Table 2: Comparison of Dehydrating Agents for Benzamide to Benzonitrile Conversion.[8][12] |
Section 4: Rosenmund-von Braun Reaction
This classical reaction involves the cyanation of aryl halides using copper(I) cyanide at high temperatures.[13][14]
Troubleshooting the Rosenmund-von Braun Reaction
Q1: My Rosenmund-von Braun reaction is not working, and I'm recovering my starting aryl bromide. What could be the issue?
A1: The Rosenmund-von Braun reaction is known to require harsh conditions and can be sensitive to several factors.
-
High Temperatures: This reaction typically requires high temperatures, often refluxing in a high-boiling polar solvent like DMF or pyridine.[13] Insufficient temperature can lead to no reaction.
-
Quality of CuCN: The quality of the copper(I) cyanide is crucial. It should be a fine, beige powder. Greenish samples may indicate oxidation and reduced reactivity.
-
Solvent Purity: The use of a dry, high-purity solvent is essential for reproducible results.
Increasing the reaction temperature and ensuring the use of high-quality reagents are the first steps in troubleshooting a failed Rosenmund-von Braun reaction.
Section 5: Purification of Benzonitrile Derivatives
Q1: My crude benzonitrile derivative is an oil and difficult to purify. What are my options?
A1: Purifying oily products can be challenging.
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation is an excellent method for purification.
-
Column Chromatography: Silica gel chromatography is a versatile technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can often provide good separation.
-
Washing and Extraction: If the impurities have different acid-base properties than your product, a series of aqueous washes with dilute acid and base can be effective.[4] For instance, washing with dilute HCl can remove basic impurities like residual amines.[15][16]
Q2: My purified benzonitrile derivative is colored. How can I decolorize it?
A2: A slight coloration, often yellow or brown, can be due to trace impurities or oxidation, especially in amine-substituted benzonitriles.[17]
-
Recrystallization with Activated Charcoal: Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution to remove the charcoal and then allow the solution to cool slowly to form crystals.
-
Distillation: For liquid products, distillation can effectively remove colored, non-volatile impurities.
Section 6: Safety Precautions
Q1: What are the primary safety concerns when working with cyanide reagents?
A1: Cyanide compounds are highly toxic and must be handled with extreme care.[18][19]
-
Toxicity: Cyanide can be fatal if inhaled, ingested, or absorbed through the skin.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[18][20]
-
Reaction with Acids: A critical hazard is the reaction of cyanide salts with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[18] Cyanide waste should be kept separate from acidic waste streams.[21]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all lab personnel are aware of the location of safety equipment and the appropriate response to a cyanide exposure.[20]
Visualizing Workflows
Caption: Key synthetic routes to benzonitrile derivatives.
References
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-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Retrieved from [Link]
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Reeves, J. T., Fandrick, D. R., Tan, Z., Song, J. J., Yee, N. K., & Senanayake, C. H. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 10–13. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
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Reeves, J. T., Tan, Z., Herbage, M. A., Han, Z. S., Marsini, M. A., Li, Z., ... & Senanayake, C. H. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 14-17. Retrieved from [Link]
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Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-catalyzed cyanation of aryl halides. The Journal of Organic Chemistry, 76(2), 665-668. Retrieved from [Link]
-
EHS.MIT.EDU. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
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Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
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Anjitha, T. C., & Saju, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35149-35165. Retrieved from [Link]
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Allen. (n.d.). Benzonitrile can be prepared from benzaldehyde on treatment with. Retrieved from [Link]
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ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
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Algor Cards. (n.d.). Nitrile Synthesis: Methods and Applications. Retrieved from [Link]
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StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
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Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines. Retrieved from [Link]
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Li, Y., Zhang, L., Wang, Y., & Li, H. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19574-19580. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]
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Scribd. (n.d.). Benzaldehyde To Benzonitrile. Retrieved from [Link]
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Reddit. (2023). Cyanation of aryl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
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-
YouTube. (2021). Synthesis of Benzonitrile. Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
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ACS Publications. (n.d.). Production of Aromatic Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile Synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Li, Y., Zhang, L., Wang, Y., & Li, H. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19574-19580. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Nitrile Synthesis. The Dehydration of Amides by Silazanes, Chlorosilanes, Alkoxysilanes, and Aminosilanes. Retrieved from [Link]
-
IJCRT.org. (2022). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Retrieved from [Link]
-
GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS1. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-isopropoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzonitriles serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 5-Bromo-2-alkoxybenzonitriles are particularly valuable due to the orthogonal reactivity of their functional groups: the nitrile, the aryl bromide, and the alkoxy ether. This guide provides an in-depth comparison of two closely related analogues: 5-Bromo-2-isopropoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile .
While differing by only two methylene units, the transition from a methoxy to an isopropoxy group at the C-2 position introduces significant changes in steric and electronic properties. These subtle structural modifications have profound implications for the reactivity of the molecule, influencing reaction rates, product yields, and even the feasibility of certain transformations. This guide will dissect these differences, offering field-proven insights and experimental data to aid researchers in selecting the appropriate substrate and optimizing reaction conditions for their specific synthetic goals.
Part 1: Analysis of Core Structural and Physicochemical Properties
The fundamental differences in reactivity between these two molecules are rooted in the distinct steric and electronic profiles of the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups.
Electronic Effects: A Subtle Distinction
Both methoxy and isopropoxy groups exert a dual electronic influence on the aromatic ring. They are electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom, and strongly electron-donating through resonance (+M or mesomeric effect) where the oxygen's lone pairs delocalize into the π-system of the ring.[1][2][3] For alkoxy groups, the resonance effect is dominant, leading to an overall activation of the ring towards electrophilic attack and an increase in electron density, particularly at the positions ortho and para to the oxygen.[2][4]
The isopropoxy group is a marginally stronger electron-donating group than methoxy. This is due to the greater inductive effect of the two methyl groups in the isopropyl moiety, which push electron density towards the oxygen, making its lone pairs more available for delocalization into the ring. However, this electronic difference is often overshadowed by the more dramatic steric effects.
Steric Hindrance: The Decisive Factor
The most significant differentiator is steric bulk. The isopropoxy group is substantially larger than the methoxy group. This steric hindrance, or the spatial obstruction caused by the bulky group, directly impacts the accessibility of adjacent reaction sites.[5][6][7] Specifically, the isopropoxy group shields:
-
The ipso-carbon (C-5), where the bromine atom is attached, hindering its interaction with catalysts or nucleophiles.
-
The ortho-nitrile group (C-1), impeding its access by reagents in hydrolysis or other transformations.
This concept is visualized below.
Caption: Steric shielding comparison of methoxy vs. isopropoxy groups.
Summary of Properties
| Property | 5-Bromo-2-methoxybenzonitrile | This compound | Causality |
| Molecular Formula | C₈H₆BrNO | C₁₀H₁₀BrNO[8] | - |
| Molecular Weight | 212.04 g/mol | 240.10 g/mol [8] | Addition of C₂H₄ |
| Electronic Effect | Strong +M, moderate -I | Slightly stronger +M, moderate -I | Inductive effect of alkyl groups |
| Steric Hindrance | Low | High | Presence of two methyl groups |
| Melting Point | 91-92 °C | Not widely reported | Molecular packing and symmetry |
Part 2: Comparative Reactivity in Key Synthetic Transformations
The interplay of steric and electronic effects leads to significant differences in reactivity. We will explore this through three common and critical reaction classes.
A. Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, heavily reliant on the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond.[9][10][11] This initial step is highly sensitive to the steric environment around the C-Br bond.
Mechanistic Insight & Reactivity Prediction:
The oxidative addition step involves the insertion of a bulky palladium-ligand complex into the C-Br bond. The larger isopropoxy group ortho to the bromine atom creates a sterically congested environment, which impedes the approach of the palladium catalyst.[12] This results in a higher activation energy for the oxidative addition, leading to a slower reaction rate for the isopropoxy derivative compared to the methoxy analogue. Consequently, reactions with this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or more active (and often more expensive) catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) to overcome this steric barrier.[12]
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A Comparative Guide to the Biological Activity of 5-Bromo-2-isopropoxybenzonitrile and Other Halogenated Benzonitriles
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the known biological activities of various halogenated benzonitriles, with a particular focus on understanding the potential activity of 5-Bromo-2-isopropoxybenzonitrile. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes information on structurally related compounds to infer its likely biological profile. By examining the structure-activity relationships (SAR) of analogous compounds, we can provide valuable insights for researchers and professionals in the fields of drug discovery and agrochemical development.
The benzonitrile scaffold is a versatile pharmacophore found in a wide array of biologically active molecules. The introduction of halogen atoms and other substituents can significantly modulate the physicochemical properties and biological activities of these compounds, leading to a diverse range of applications, from herbicides to potential therapeutics.
Herbicidal Activity: Inhibition of Photosynthesis
A significant number of halogenated benzonitriles are potent herbicides, with their primary mechanism of action being the inhibition of photosynthesis. Compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are well-characterized examples of this class.
Mechanism of Action
These herbicides disrupt the photosynthetic electron transport chain in plants. Specifically, they act as inhibitors of Photosystem II (PSII) by binding to the D1 protein of the PSII complex. This binding blocks the electron flow from plastoquinone QA to plastoquinone QB, thereby interrupting the production of ATP and NADPH necessary for carbon fixation. This disruption of energy production ultimately leads to plant death.
Structure-Activity Relationship Insights
The herbicidal activity of halogenated benzonitriles is influenced by the nature and position of the halogen substituents. Generally, the presence of two halogen atoms at the 3 and 5 positions, along with a hydroxyl group at the 4 position, is crucial for high herbicidal potency. While direct data for this compound's herbicidal activity is unavailable, its structural difference from potent herbicides like bromoxynil (lacking the 3-halogen and 4-hydroxyl group, and possessing a 2-isopropoxy group) suggests it is unlikely to be a potent photosynthesis inhibitor.
Table 1: Comparative Herbicidal Activity of Halogenated Benzonitriles
| Compound | Structure | Target | IC50/EC50 | Reference |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzonitrile | Photosystem II | Varies by plant species | [1] |
| Ioxynil | 3,5-diiodo-4-hydroxybenzonitrile | Photosystem II | Varies by plant species | [1] |
| This compound | This compound | Unknown | Data not available |
Experimental Protocol: Photosynthesis Inhibition Assay (Leaf Disc Method)
This protocol provides a method for assessing the inhibitory effect of compounds on photosynthesis.
Materials:
-
Fresh spinach leaves
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sodium bicarbonate solution (0.2%)
-
Syringe (10-20 mL)
-
Beakers or petri dishes
-
Light source
Procedure:
-
Prepare solutions of the test compounds at various concentrations in the sodium bicarbonate solution. Include a solvent control.
-
Use a cork borer to cut uniform discs from the spinach leaves, avoiding major veins.
-
Place a set number of leaf discs (e.g., 10) into the syringe and draw up the test solution.
-
Infiltrate the leaf discs by creating a vacuum in the syringe to remove air from the intercellular spaces, causing the discs to sink.
-
Transfer the sunken discs to a beaker or petri dish containing the same test solution.
-
Illuminate the samples with a light source of constant intensity.
-
Record the time it takes for each disc to float to the surface as a result of oxygen production from photosynthesis.
-
Calculate the median effective time (ET50), the time required for 50% of the discs to float. An increase in ET50 indicates inhibition of photosynthesis.
Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxic Activity
Benzonitrile derivatives have also been explored for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
Structure-Activity Relationship Insights
The cytotoxic activity of halogenated aromatic compounds can be influenced by the type and position of the halogen. For example, a study on 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione showed potent cytotoxicity against a lung cancer cell line.[2] The presence of the bromo- and methoxy-substituted phenyl ring was crucial for its activity. While the core structure is different, this highlights the potential for a bromo-substituted benzonitrile like this compound to exhibit cytotoxic effects. The isopropoxy group could further modulate its interaction with biological targets and its cellular uptake.
Table 3: Comparative Cytotoxic Activity of Halogenated Aromatic Compounds
| Compound | Cell Line | IC50 / CC50 (µM) | Reference |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | ~3.2 (converted from 1.26 µg/mL) | [2] |
| Piperidinyl-DES | MCF-7 (Breast) | 19.7 | [3] |
| Pyrrolidinyl-DES | MCF-7 (Breast) | 17.6 | [3] |
| This compound | Various cancer cell lines | Data not available |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
Caption: The principle of the MTT assay for measuring cell viability.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of halogenated benzonitriles, focusing on their herbicidal, antimicrobial, and cytotoxic properties. While direct experimental data for this compound is scarce, the analysis of structure-activity relationships within this class of compounds suggests several avenues for future investigation.
Based on its structure, this compound is not a prime candidate for potent herbicidal activity via photosynthesis inhibition. However, the presence of the bromo substituent and the overall lipophilicity imparted by the isopropoxy group suggest that it may possess antimicrobial or cytotoxic activities.
To elucidate the biological profile of this compound, it is imperative to conduct experimental screening using the standardized protocols detailed in this guide. Such studies will not only provide valuable data on this specific compound but also contribute to a broader understanding of the structure-activity relationships of 2-alkoxy-5-halobenzonitriles, aiding in the rational design of new therapeutic agents and agrochemicals.
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Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. [Link]
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Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). University of Pisa. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC. [Link]
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ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. (n.d.). PubMed. [Link]
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Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Research Square. [Link]
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Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. (2017). ResearchGate. [Link]
-
In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (n.d.). PubMed. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. [Link]
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Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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A Spectroscopic Journey: Comparative Analysis of 5-Bromo-2-isopropoxybenzonitrile and Its Synthetic Precursors
In the landscape of pharmaceutical and materials science research, the unambiguous identification and purity assessment of novel compounds are paramount. Spectroscopic techniques serve as the cornerstone of molecular characterization, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth spectroscopic comparison of 5-Bromo-2-isopropoxybenzonitrile, a key building block in organic synthesis, and its logical precursors: 4-bromophenol, 2-hydroxybenzonitrile, and 5-bromo-2-hydroxybenzonitrile. Through a detailed analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the structural transformations along the synthetic pathway, providing researchers with the critical data and interpretive logic necessary for their work.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The synthesis of this compound from its precursors logically follows a path involving bromination and subsequent etherification. A plausible synthetic route begins with either 4-bromophenol or 2-hydroxybenzonitrile, leading to the intermediate 5-bromo-2-hydroxybenzonitrile. The final step involves a Williamson ether synthesis, a robust and widely used method for forming ethers. In this SN2 reaction, the hydroxyl group of 5-bromo-2-hydroxybenzonitrile is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane) to yield the final product.
Caption: Synthetic pathway to this compound.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transition from the precursors to the final product is marked by distinct changes in the IR spectrum, primarily in the O-H stretching and C-O stretching regions.
A broad absorption band characteristic of the phenolic O-H stretch, typically observed between 3200 and 3600 cm⁻¹, is a key feature in the spectra of 4-bromophenol, 2-hydroxybenzonitrile, and 5-bromo-2-hydroxybenzonitrile. The disappearance of this band in the spectrum of this compound is a clear indicator of the successful etherification of the hydroxyl group. Concurrently, the appearance of new C-H stretching vibrations from the isopropyl group (around 2850-3000 cm⁻¹) and a prominent C-O-C stretching band (around 1200-1300 cm⁻¹) further confirms the formation of the isopropoxy moiety. The sharp peak corresponding to the nitrile (C≡N) stretch, expected around 2220-2260 cm⁻¹, should be present in 2-hydroxybenzonitrile, 5-bromo-2-hydroxybenzonitrile, and the final product, but absent in 4-bromophenol.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Bromophenol | ~3200-3600 (broad, O-H stretch), ~1220 (C-O stretch), ~820 (para-disubstituted C-H bend) |
| 2-Hydroxybenzonitrile | ~3200-3600 (broad, O-H stretch), ~2230 (C≡N stretch), ~1250 (C-O stretch), ~750 (ortho-disubstituted C-H bend) |
| 5-Bromo-2-hydroxybenzonitrile | ~3200-3600 (broad, O-H stretch), ~2230 (C≡N stretch), ~1260 (C-O stretch), ~820, ~880 (trisubstituted C-H bends)[1] |
| This compound | ~2850-3000 (C-H stretch, isopropyl), ~2230 (C≡N stretch), ~1250 (asymmetric C-O-C stretch), ~1050 (symmetric C-O-C stretch) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
The choice of ATR-FTIR is justified by its minimal sample preparation requirements and its suitability for both qualitative and quantitative analysis of solid and liquid samples.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The transformation from precursors to the final product is clearly evidenced by changes in the aromatic region and the appearance of signals corresponding to the isopropyl group.
In the precursors containing a hydroxyl group, the phenolic proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons will exhibit splitting patterns and chemical shifts characteristic of their substitution pattern. For instance, 4-bromophenol will show a characteristic AA'BB' system for its para-substituted ring.[2] The introduction of the electron-withdrawing nitrile group in 2-hydroxybenzonitrile and 5-bromo-2-hydroxybenzonitrile will deshield the aromatic protons, shifting their signals downfield.
The most significant change in the ¹H NMR spectrum upon formation of this compound is the disappearance of the phenolic proton signal and the emergence of two new signals corresponding to the isopropyl group: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 4-Bromophenol | Aromatic protons appear as two doublets (an AA'BB' system) around 6.8 and 7.3 ppm. The phenolic proton is a broad singlet.[2] |
| 2-Hydroxybenzonitrile | Aromatic protons appear in the range of 6.9-7.6 ppm. The phenolic proton is a broad singlet. |
| 5-Bromo-2-hydroxybenzonitrile | Aromatic protons will show a more complex splitting pattern due to the three different substituents, likely in the range of 7.0-7.8 ppm. The phenolic proton will be a broad singlet. |
| This compound | A septet for the isopropyl CH proton around 4.7 ppm, a doublet for the isopropyl CH₃ protons around 1.4 ppm. The aromatic protons will appear as a set of multiplets in the range of 7.0-7.7 ppm. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the tracking of structural changes during the synthesis.
The carbon attached to the hydroxyl group in the phenolic precursors will resonate in the region of 150-160 ppm. The carbon of the nitrile group will appear further downfield, typically between 115 and 125 ppm. The introduction of the bromine atom will cause a downfield shift for the carbon directly attached to it (ipso-carbon) and will also influence the shifts of the other aromatic carbons.
Upon formation of this compound, the most notable changes will be the appearance of two new signals for the isopropyl group: one for the methine carbon around 70 ppm and another for the methyl carbons around 22 ppm. The chemical shift of the aromatic carbon attached to the oxygen will also be affected by the change from a hydroxyl to an isopropoxy group.
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 4-Bromophenol | The carbon bearing the hydroxyl group (C-OH) is around 155 ppm. The carbon bearing the bromine (C-Br) is around 113 ppm. The other aromatic carbons appear between 117 and 133 ppm. |
| 2-Hydroxybenzonitrile | The C-OH is around 160 ppm. The nitrile carbon (C≡N) is around 118 ppm. The remaining aromatic carbons are between 115 and 135 ppm. |
| 5-Bromo-2-hydroxybenzonitrile | The C-OH is expected around 158 ppm, C-Br around 115 ppm, and C≡N around 117 ppm. The remaining aromatic carbons will be in the 110-140 ppm range. |
| This compound | The isopropyl methine carbon (CH) is around 72 ppm, and the methyl carbons (CH₃) are around 22 ppm. The aromatic carbon attached to the isopropoxy group is around 159 ppm. The C-Br is around 115 ppm, and the C≡N is around 116 ppm. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the TMS signal.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom.
The mass spectra of the precursors will show molecular ion peaks corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the functional groups present. For example, the phenolic precursors may show fragments corresponding to the loss of CO.
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity, confirming the presence of one bromine atom. Common fragmentation pathways would include the loss of a propyl radical (C₃H₇) and subsequent loss of CO.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Features (m/z) |
| 4-Bromophenol | 173.01 | Molecular ion peaks at m/z 172 and 174 (M/M+2). |
| 2-Hydroxybenzonitrile | 119.12 | Molecular ion peak at m/z 119. A significant fragment from the loss of CO at m/z 91. |
| 5-Bromo-2-hydroxybenzonitrile | 198.02 | Molecular ion peaks at m/z 197 and 199 (M/M+2).[1] |
| This compound | 240.10 | Molecular ion peaks at m/z 239 and 241 (M/M+2). Fragments corresponding to the loss of a propyl radical and CO. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive narrative of the chemical transformations occurring during its synthesis. Each technique—IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—offers a unique and complementary perspective, allowing for a comprehensive and confident characterization of the final product and the verification of the synthetic pathway. By understanding the expected spectral changes, researchers can effectively monitor their reactions, assess the purity of their products, and unambiguously confirm the identity of their target molecules. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis, empowering them with the foundational knowledge for robust molecular analysis.
References
-
NIST Chemistry WebBook. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile. Retrieved from [Link]
Sources
A Comparative Guide to the Purity Analysis of 5-Bromo-2-isopropoxybenzonitrile by HPLC and GC-MS
In the landscape of pharmaceutical development and quality control, the stringent assessment of chemical purity is a cornerstone for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] 5-Bromo-2-isopropoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its purity directly impacts the quality and yield of the final API, making robust analytical methods for its quality control indispensable.
This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and compare performance based on supporting experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technology for their needs.
The Critical Role of Purity Analysis
Impurity profiling is a critical aspect of drug development and manufacturing.[3] The presence of impurities, even in minute quantities, can affect the stability, bioavailability, and safety of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification and quantification of impurities.[1][4] Therefore, employing validated and "fit-for-purpose" analytical methods is not just a scientific necessity but a regulatory mandate.[1][5]
Understanding the Analyte: this compound
This compound (C₁₀H₁₀BrNO) is a solid crystalline compound with a molecular weight of 240.1 g/mol .[6][7] It is soluble in organic solvents like ethanol and dichloromethane but insoluble in water.[8] Its structure, featuring an aromatic ring, a nitrile group, a bromo substituent, and an isopropoxy group, dictates its analytical behavior. The compound is non-volatile and thermally stable under typical GC conditions, making both HPLC and GC-MS viable analytical options.[9]
Potential Impurities and Their Origins
The impurity profile of this compound is largely dependent on its synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Such as 5-bromo-2-hydroxybenzonitrile.[10]
-
Byproducts of Synthesis: Including isomers or compounds from incomplete reactions.[11]
-
Residual Solvents: From the reaction and purification steps.[10]
-
Degradation Products: Formed during synthesis or storage.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[12][13] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[13]
The Rationale for HPLC in Purity Analysis
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. This is because the compound possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[14] UV detection is well-suited for this analyte due to the presence of the chromophoric aromatic ring.
Experimental Protocol: HPLC-UV
A detailed, step-by-step methodology for the purity determination of this compound is provided below. This protocol is designed to be robust and reproducible.
Instrumentation: A standard HPLC system equipped with a UV detector is used.[10]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[15]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
System Suitability Testing: Before sample analysis, the system's performance is verified by injecting a standard solution containing the main analyte and a known impurity.[1] Key parameters to evaluate include:
-
Resolution (Rs): Ensures adequate separation between the main peak and the closest eluting impurity.
-
Tailing Factor (T): Measures peak symmetry.
-
Theoretical Plates (N): Indicates column efficiency.
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13] It is an ideal technique for the analysis of volatile and thermally stable compounds.[16] In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing a stationary phase.[17]
The Rationale for GC-MS in Purity Analysis
Given that this compound is thermally stable, GC-MS presents a viable and often more sensitive alternative to HPLC for its purity assessment.[13] The mass spectrometer provides definitive identification of the main component and any separated impurities based on their mass-to-charge ratio and fragmentation patterns, which is a significant advantage over UV detection.[13]
Experimental Protocol: GC-MS
The following protocol outlines a robust GC-MS method for the purity analysis of this compound.
Instrumentation: A standard GC-MS system is employed.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[18]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of approximately 1 mg/mL.
Caption: GC-MS experimental workflow for purity analysis.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for impurity profiling depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the impurities.[1]
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Applicability | Excellent for non-volatile and thermally labile compounds.[12] | Best for volatile and thermally stable compounds.[16] | This compound is suitable for both, but HPLC is more versatile for a broader range of potential non-volatile impurities. |
| Selectivity | Based on chromatographic retention time. Co-elution can be an issue.[3] | Based on both retention time and mass-to-charge ratio, providing higher confidence in identification.[13] | GC-MS offers superior selectivity, crucial for distinguishing between structurally similar isomers. |
| Sensitivity | Good, typically in the ppm range. | Excellent, often reaching ppb levels, especially in Selected Ion Monitoring (SIM) mode.[16][18] | For trace impurity analysis, GC-MS generally provides lower detection limits.[16] |
| Speed of Analysis | Run times are typically 10-60 minutes.[17] | Analysis can be faster, often under 20 minutes due to efficient separation in the gas phase.[9] | GC-MS can offer higher throughput for routine quality control. |
| Cost & Complexity | Generally more expensive due to high-pressure pumps and solvent consumption.[17] | Can be more cost-effective in terms of solvent usage, but the initial instrument cost may be higher.[17] | Operational complexity is comparable, though GC-MS data analysis can be more involved. |
| Impurity Identification | Relies on comparison with reference standards. | Provides structural information from mass spectra, aiding in the identification of unknown impurities. | This is a key advantage of GC-MS, especially in early-stage development when impurity standards may not be available. |
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The choice between them is not about which method is universally superior, but which is best suited for the specific analytical goal.[12]
-
For routine quality control and quantification of known, non-volatile impurities, a validated HPLC-UV method is often sufficient, robust, and widely available. Its broad applicability makes it a safe choice for stability-indicating methods.[12]
-
For in-depth impurity profiling, identification of unknown impurities, and analysis of volatile residual solvents, GC-MS is the preferred technique.[12] Its high sensitivity and definitive identification capabilities provide a more comprehensive understanding of the sample's purity.
In a comprehensive quality control strategy, these techniques are often complementary. HPLC can be used for the main purity assay, while GC-MS is employed for identifying specific volatile impurities or for investigational purposes. Ultimately, a well-validated analytical method, whether HPLC or GC-MS, is essential for ensuring the quality and safety of pharmaceutical intermediates and the final drug products.[19]
References
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
SIELC Technologies. Separation of Benzonitrile, m-bromo- on Newcrom R1 HPLC column. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
Blog - News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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AWS. World Journal of Pharmaceutical Research. [Link]
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ChemBK. This compound. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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Validated analytical methods for 5-Bromo-2-isopropoxybenzonitrile
An Application Scientist's Guide to the Development and Validation of Analytical Methods for 5-Bromo-2-isopropoxybenzonitrile
Introduction: Characterizing this compound
This compound is a substituted benzonitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a nitrile group, a bromo substituent, and an isopropoxy ether on a benzene ring, dictates the analytical strategies required for its characterization. Accurate and reliable analytical methods are paramount for ensuring its identity, purity, and quality throughout the drug development lifecycle, from initial synthesis to final product formulation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point for quantifying the active ingredient and separating it from potential process-related impurities or degradation products.
Rationale for Method Selection
The aromatic nature of this compound provides a strong chromophore, making it highly suitable for UV detection. Reversed-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, is ideal for retaining and separating organic molecules of its polarity. The choice of a C18 column is a robust starting point, offering excellent hydrophobic selectivity.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a standard method that serves as a foundation for analysis.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve in a 50 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Pillar 2: Gas Chromatography (GC) for Orthogonal Purity and Residual Solvents
Gas Chromatography (GC) serves as an excellent orthogonal technique to HPLC. It is particularly well-suited for analyzing volatile and semi-volatile compounds and is the industry standard for identifying and quantifying residual solvents from the manufacturing process. Given the likely synthesis route of this compound, solvents such as isopropanol or acetonitrile could be present.
Rationale for Method Selection
GC separates compounds based on their boiling points and interaction with the stationary phase. For the main compound, GC provides a different selectivity mechanism compared to HPLC, which is valuable for confirming purity (orthogonal testing). A Flame Ionization Detector (FID) is a universal detector for organic compounds, offering high sensitivity and a wide linear range. For definitive identification, a Mass Spectrometer (MS) detector is unparalleled.
Experimental Protocol: A Validated GC-FID Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, FID detector, and headspace autosampler (for residual solvents).
-
-
Chromatographic Conditions (Purity Analysis):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Split Ratio: 50:1.
-
-
Sample Preparation (Purity Analysis):
-
Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Workflow for GC Method Development
Caption: A streamlined workflow for developing a GC method.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical objective. For the primary goal of potency assay and non-volatile impurity profiling, HPLC is superior. For orthogonal purity confirmation and residual solvent analysis, GC is the method of choice.
| Parameter | RP-HPLC with UV Detection | GC with FID Detection |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Best For | Purity assay, non-volatile impurities, thermal-ly labile compounds. | Orthogonal purity, volatile impurities, residual solvents, thermally stable compounds. |
| Typical LOD/LOQ | ~0.01% / ~0.03% (relative to main peak) | ~0.01% / ~0.03% (relative to main peak) |
| Precision (RSD) | < 1.0% for assay; < 5.0% for impurities | < 1.5% for assay; < 10% for impurities |
| Selectivity | Based on polarity and hydrophobic interactions. | Based on boiling point and polarity. |
| Instrumentation Cost | Moderate to High | Moderate |
Pillar 3: Spectroscopic Methods for Structural Confirmation
While chromatographic methods quantify and separate, spectroscopic techniques confirm the identity and structure of the molecule.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unequivocally confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons, the isopropoxy methine (septet), and methyl groups (doublet). The carbon NMR will confirm the number of unique carbon environments, including the nitrile carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern from the bromine atom (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a definitive feature in the mass spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For this compound, expect to see characteristic vibrational bands for:
-
C≡N (nitrile stretch): ~2220-2240 cm⁻¹
-
C-O (ether stretch): ~1250 cm⁻¹
-
Aromatic C-H and C=C stretches
-
Method Validation: The Trustworthiness Framework
All quantitative methods must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.
Logical Flow of Validation Parameters
Caption: Hierarchical relationship of method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically required.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Usually determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%) with acceptance criteria of 98.0-102.0% recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature).
Conclusion
A multi-faceted approach is required for the comprehensive analysis of this compound. A validated RP-HPLC method should be the primary tool for assay and purity determination. This should be complemented by an orthogonal GC method for confirming purity and quantifying residual solvents. Finally, spectroscopic methods (NMR, MS, FTIR) are indispensable for the absolute confirmation of the molecule's identity. By systematically developing these methods and rigorously validating them against ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for their downstream applications.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General Chapter <621> Chromatography. United States Pharmacopeia (USP). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
A Comparative Study of Catalysts for Cross-Coupling Reactions with 5-Bromo-2-isopropoxybenzonitrile: A Guide for Researchers
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the construction of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science. 5-Bromo-2-isopropoxybenzonitrile stands as a versatile and valuable building block, featuring a synthetically accessible aryl bromide handle, an electron-donating isopropoxy group, and a nitrile functionality. The judicious selection of a catalyst system for the cross-coupling of this substrate is critical to achieving high yields, minimizing side products, and ensuring process efficiency.
This guide provides a comparative analysis of common catalyst systems for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, as they apply to this compound and structurally related aryl bromides. The insights and data presented herein are curated to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Strategic Importance of Catalyst Selection
The reactivity of an aryl bromide in a cross-coupling reaction is profoundly influenced by its electronic and steric environment. In this compound, the electron-donating isopropoxy group at the ortho position can impact the oxidative addition step in palladium-catalyzed cycles. The choice of catalyst, and particularly the ligand, must be tailored to overcome any potential challenges and leverage the substrate's intrinsic properties. Palladium-based catalysts are the workhorses of cross-coupling chemistry, with their efficacy being highly tunable through the ligand sphere.[1] More recently, nickel-based catalysts have emerged as a cost-effective and often highly reactive alternative.[2]
Comparative Analysis of Catalyst Performance
While a direct head-to-head comparison of various catalysts for this compound under identical conditions is not extensively documented in publicly available literature, a robust comparative framework can be constructed from data on structurally and electronically similar substrates. The following sections provide a synopsis of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with relevant aryl bromides.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl structures. The choice of palladium catalyst and ligand is pivotal for achieving high turnover numbers and yields.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | A versatile and robust catalyst for a range of aryl bromides.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerating various functional groups.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates.[4] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent | A cost-effective alternative to palladium, particularly in greener solvents.[5] |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, a catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Pd(dppf)Cl₂ is a reliable and commercially available choice that often provides excellent results with minimal optimization.[3][6]
Catalytic Cycles: The Heart of the Transformation
Understanding the mechanistic underpinnings of these reactions is crucial for troubleshooting and optimization.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is especially critical when dealing with potentially challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu | Toluene | 100-110 | 16-24 | High | Excellent for a wide range of primary and secondary amines.[7] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18-24 | High | A robust system for coupling with anilines.[7] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 72 | High | Particularly effective for monoarylation of primary amines.[8] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | Good to Excellent | A classic ligand, still effective for many applications.[9] |
Expert Insights: For the Buchwald-Hartwig amination of this compound, the use of a third-generation Buchwald precatalyst, such as XPhos Pd G3, can offer advantages in terms of stability and ease of use.[10] RuPhos and BrettPhos are also excellent choices, with RuPhos often showing superior performance for secondary amines and BrettPhos for primary amines.[1][8] The choice of base is also critical, with sodium tert-butoxide being a common and effective choice, though potassium phosphate can be a milder alternative.[8][11]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. This reaction typically employs a dual-catalyst system of palladium and copper.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | Room Temp | 3 | 89 | A classic and widely used system.[12] |
| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | DMF | 80 | 2-6 | High | Effective for a variety of aryl bromides.[12] |
| PdCl₂(MeCN)₂ / cataCXium®A / CuI | cataCXium®A | - | - | - | - | High | An example of a more specialized ligand system.[13] |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp | - | High | An effective copper-free variant.[14] |
Expert Insights: For the Sonogashira coupling of this compound, the standard Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point.[15] The reaction is often run at room temperature, but gentle heating may be required for less reactive alkynes.[16] Copper-free conditions, often employing bulky phosphine ligands like P(t-Bu)₃, can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[14]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the cross-coupling of this compound. Optimization of specific parameters may be required to achieve the best results.
General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add a 4:1 mixture of DME and degassed water.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, and RuPhos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the sodium tert-butoxide.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[12]
Conclusion
The cross-coupling of this compound is a versatile transformation that can be achieved through various catalytic systems. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos, or the reliable Pd(dppf)Cl₂, are excellent choices. In Buchwald-Hartwig aminations, third-generation Buchwald precatalysts or systems based on RuPhos and BrettPhos offer high efficiency for a broad range of amines. For Sonogashira couplings, the classic Pd/Cu co-catalyst system remains highly effective, with copper-free alternatives providing a means to mitigate side reactions. The provided protocols and comparative data serve as a robust foundation for researchers to develop optimized and efficient syntheses of functionalized 2-isopropoxybenzonitrile derivatives for a multitude of applications in science and technology.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Biocompare. (n.d.). XPhos Pd G3 from Aladdin Scientific. Biocompare. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids.... ResearchGate. [Link]
-
Unknown. (n.d.). The Sonogashira Coupling. Unknown. [Link]
-
YouTube. (2020). Sonogashira Coupling. YouTube. [Link]
-
MDPI. (n.d.). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-isopropoxybenzonitrile
Introduction: The Significance of 5-Bromo-2-isopropoxybenzonitrile in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for further functionalization, a nitrile group that can be transformed into other functionalities, and an isopropoxy group that can enhance metabolic stability and target engagement, makes it a valuable intermediate for medicinal chemists and drug development professionals. The efficient and high-yield synthesis of this compound is therefore of critical importance. This guide provides a comparative analysis of two prominent synthetic protocols for the preparation of this compound: the classic Williamson ether synthesis and a modern copper-catalyzed Ullmann-type condensation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical considerations.
Methodology 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic synthesis for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of a phenol, acts as a nucleophile to displace a halide from an alkyl halide.[2]
Causality Behind Experimental Choices
In the context of synthesizing this compound, the reaction involves the deprotonation of 5-bromo-2-hydroxybenzonitrile to form the corresponding phenoxide. This is typically achieved using a moderately strong base such as potassium carbonate. The choice of a relatively weak base is strategic; it is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote unwanted side reactions. The resulting phenoxide then attacks an isopropyl halide, such as 2-bromopropane. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to facilitate the SN2 reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile.[3]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield and Purity
Based on analogous transformations of substituted phenols, this protocol is expected to provide the desired product in a yield of 85-95% . The purity, after chromatographic purification, is typically greater than 98%.
Methodology 2: A Modern Alternative - Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a copper-catalyzed reaction that has become a powerful tool for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers.[4] Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions than the historically harsh requirements.[5] This method offers an alternative to the classic Williamson synthesis, particularly for substrates that may be sensitive to strong bases or high temperatures over extended periods.
Causality Behind Experimental Choices
The copper-catalyzed O-arylation of phenols involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. For the synthesis of alkyl aryl ethers, a similar mechanism is proposed where a copper(I) alkoxide couples with an aryl halide. In our case, we adapt this for the coupling of 5-bromo-2-hydroxybenzonitrile with an isopropanol source, though the more common Ullmann-type reaction for this transformation would involve the coupling of the phenol with an isopropyl halide in the presence of a copper catalyst. The use of a copper(I) salt, such as copper(I) iodide (CuI), is common, and a ligand like L-proline can facilitate the reaction by stabilizing the copper intermediates and promoting the desired bond formation. A base, such as potassium carbonate, is still required to generate the phenoxide in situ.
Experimental Protocol: Copper-Catalyzed Ullmann-Type Condensation
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
2-Bromopropane
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).
-
Add 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMSO.
-
Add 2-bromopropane (1.5 eq) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Yield and Purity
Copper-catalyzed etherification reactions of this nature typically provide yields in the range of 75-85% . While potentially lower than the optimized Williamson synthesis, this method can be advantageous for certain substrates and offers a different set of reaction conditions to explore. Purity after chromatography is generally high (>98%).
Comparative Data Summary
| Parameter | Williamson Ether Synthesis | Copper-Catalyzed Ullmann-Type Condensation |
| Catalyst | None (stoichiometric base) | Copper(I) iodide (catalytic) |
| Ligand | None | L-Proline (catalytic) |
| Base | Potassium carbonate (stoichiometric) | Potassium carbonate (stoichiometric) |
| Solvent | DMF | DMSO |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 4-6 hours | 12-24 hours |
| Estimated Yield | 85-95% | 75-85% |
| Key Advantages | High yield, well-established, no metal catalyst | Milder for some sensitive substrates, alternative reactivity |
| Key Disadvantages | Can require harsh conditions for less reactive substrates | Higher temperature, longer reaction time, potential for metal contamination |
Visualizing the Workflows
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Experimental workflow for the Copper-Catalyzed Ullmann-Type Condensation.
Discussion and Conclusion
Both the Williamson ether synthesis and the copper-catalyzed Ullmann-type condensation represent viable and effective methods for the preparation of this compound. The choice between these two protocols will largely depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources.
The Williamson ether synthesis stands out for its typically higher yields and shorter reaction times under the conditions described. Its long history and extensive documentation make it a reliable and well-understood transformation.[1] However, the SN2 nature of the reaction can be a limitation if sterically hindered alkyl halides are required, though this is not a concern with an isopropyl group.
The copper-catalyzed Ullmann-type condensation offers a valuable alternative, particularly when dealing with substrates that might be sensitive to the conditions of the Williamson synthesis. The use of a catalytic amount of a relatively inexpensive metal like copper is also an advantage from a cost and sustainability perspective compared to other transition metal-catalyzed reactions.[4][5] The main drawbacks are the generally higher temperatures and longer reaction times required, as well as the need to remove the metal catalyst from the final product.
References
-
CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents.
-
Ullmann condensation - Wikipedia.
-
Williamson Ether Synthesis | Chem-Station Int. Ed.
-
The Williamson Ether Synthesis - Master Organic Chemistry.
-
Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press.
-
Williamson ether synthesis - Wikipedia.
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A Comparative Guide to the Characterization of Impurities in 5-Bromo-2-isopropoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting the safety and efficacy of the final therapeutic product. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the characterization of potential impurities in 5-Bromo-2-isopropoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Moving beyond a simple listing of procedures, this document elucidates the causality behind experimental choices, grounding them in the principles of synthetic organic chemistry and modern analytical science. We will explore the likely genesis of process-related impurities, detail robust protocols for their detection and quantification via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and demonstrate the definitive structural elucidation of these minor components using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a strategic approach to identifying potential degradation products through forced degradation studies will be outlined, ensuring a holistic understanding of the impurity profile in alignment with regulatory expectations.
The Synthetic Landscape: Predicting Process-Related Impurities
An effective impurity characterization strategy begins with a thorough understanding of the API's synthetic route. This compound is typically synthesized via a Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[1][2][3] In this case, 5-bromo-2-hydroxybenzonitrile is deprotonated with a base to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired product.
This synthetic pathway allows us to anticipate a specific constellation of process-related impurities:
-
Impurity A: Unreacted Starting Material (5-Bromo-2-hydroxybenzonitrile): Incomplete reaction will result in the carryover of the starting phenol.
-
Impurity B: C-Alkylated Isomers: Phenoxides are ambident nucleophiles, meaning they can react at two sites: the oxygen (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at positions ortho or para to the hydroxyl group.[2][3][4] This side reaction can lead to the formation of isomeric impurities.
-
Impurity C: Propene: The alkoxide base can promote an E2 elimination side reaction with the secondary alkyl halide (2-bromopropane), leading to the formation of propene gas. While volatile, this can be an indicator of suboptimal reaction conditions.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., Acetonitrile, DMF) and unreacted isopropyl halide are also potential volatile or semi-volatile impurities.
Logical Framework for Impurity Prediction
Caption: Predicted impurities based on the Williamson ether synthesis pathway.
Comparative Analysis of Chromatographic Techniques for Purity Assessment
Chromatographic methods are the workhorses of impurity profiling, offering the high-resolution separation required to quantify trace components. The choice between HPLC and GC-MS is dictated by the physicochemical properties of the impurities of interest, primarily their volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing the main component and any non-volatile or thermally labile impurities, such as the unreacted starting material (Impurity A) and C-alkylated isomers (Impurity B). The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Table 1: Comparative Performance of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Quantification of API and non-volatile impurities (e.g., starting materials, isomers). | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Definitive structural elucidation of API and all impurities. |
| Typical Impurities Detected | 5-Bromo-2-hydroxybenzonitrile, C-alkylated isomers, degradation products. | Acetonitrile, DMF, 2-bromopropane, propene. | All impurities, provides structural information. |
| Strengths | High precision and accuracy for quantification, robust and reproducible. | High sensitivity and specificity for volatile compounds, excellent for identification. | Unambiguous structure determination, can be quantitative (qNMR). |
| Limitations | Not suitable for volatile compounds, requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, complex data interpretation. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate this compound from its potential non-volatile process impurities and degradation products. A stability-indicating method is one that can resolve the main peak from all potential degradation products.[5][6][7][8][9]
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the benzonitrile chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.
Causality: The gradient elution is crucial for resolving compounds with a range of polarities, from the more polar starting material (Impurity A) to the less polar C-alkylated isomers (Impurity B) and the main product. The acidic modifier in the mobile phase ensures sharp peak shapes for phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and unreacted alkylating agents.[10][11][12] The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is designed to comply with regulatory guidelines such as ICH Q3C and USP <467> for residual solvent analysis.[13][14]
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer and a Headspace autosampler.
-
Column: A non-polar capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
Causality: The headspace technique allows for the analysis of volatile compounds without injecting the non-volatile API onto the GC column, which could cause contamination and degradation. The DB-624 column is specifically designed for the analysis of residual solvents.
Workflow for Chromatographic Analysis
Caption: A streamlined workflow for comprehensive impurity analysis using HPLC and GC-MS.
Definitive Structural Elucidation with NMR Spectroscopy
While chromatographic techniques are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of unknown impurities.[15] By analyzing the chemical shifts, coupling constants, and correlations in 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra, the precise connectivity of atoms within a molecule can be determined.
Identifying Impurity A (5-Bromo-2-hydroxybenzonitrile)
The ¹H NMR spectrum of the main product, this compound, will show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton). In contrast, Impurity A will lack these signals and instead display a broad singlet corresponding to the phenolic -OH proton. The aromatic signals will also show slight differences in their chemical shifts due to the change from an isopropoxy to a hydroxyl group.
Characterizing Impurity B (C-Alkylated Isomers)
The key to identifying C-alkylated isomers lies in the analysis of the aromatic region of the ¹H and ¹³C NMR spectra, along with 2D correlation experiments. For example, if C-alkylation occurs at the position ortho to the hydroxyl group, the number of aromatic proton signals and their coupling patterns will change significantly compared to the parent compound. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the methine proton of the isopropyl group and the aromatic carbon to which it is attached, confirming the C-alkylation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (or an isolated impurity fraction) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum (with proton decoupling).
-
If unknown impurities are detected, perform 2D experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
-
Probing Stability: Forced Degradation Studies
To ensure the analytical methods are "stability-indicating" and to understand the potential degradation pathways, forced degradation studies are essential.[16][17] These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing to generate potential degradation products.[13][18]
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24h | Hydrolysis of the nitrile group to an amide or carboxylic acid. Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24h | Hydrolysis of the nitrile group. Potential for debromination. |
| Oxidation | 3% H₂O₂, room temperature for 24h | Oxidation of the aromatic ring, potentially leading to hydroxylated byproducts. |
| Thermal Degradation | Solid sample at 105°C for 48h | General decomposition, potential for dealkylation or debromination. |
| Photostability | ICH Q1B recommended light exposure | Homolytic cleavage of the C-Br bond, formation of radical-mediated byproducts. |
Following exposure to these stress conditions, the samples are analyzed using the developed stability-indicating HPLC method to separate and quantify any degradants formed. The structures of significant degradation products would then be elucidated using LC-MS/MS and NMR.
Conclusion
The comprehensive characterization of impurities in this compound requires a multi-faceted analytical approach, grounded in a solid understanding of its synthetic origin. By logically predicting process-related impurities, a targeted strategy can be developed. RP-HPLC serves as the primary tool for quantifying the API and non-volatile impurities, while headspace GC-MS is indispensable for monitoring residual solvents. When unknown impurities are encountered, 1D and 2D NMR spectroscopy provide the definitive structural information required for their identification. This integrated strategy, complemented by forced degradation studies to probe the molecule's intrinsic stability, ensures a thorough understanding of the impurity profile, thereby guaranteeing the quality and safety of this important pharmaceutical intermediate and aligning with the rigorous standards of modern drug development.
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A Comparative Guide to the Structural Confirmation of 5-Bromo-2-isopropoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-2-isopropoxybenzonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules. The precise arrangement of the bromo, isopropoxy, and nitrile functional groups on the benzene ring dictates the molecule's physicochemical properties, reactivity, and ultimately its biological activity.
This guide provides a comprehensive comparison of modern analytical techniques for the definitive structural elucidation of this compound derivatives. As a senior application scientist, the following sections are designed to not only present methodologies but also to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and the gold-standard, Single-Crystal X-ray Crystallography.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is often dictated by the specific question being asked. While some methods provide information about the molecular framework, others reveal the nature of functional groups or the exact molecular weight. For a comprehensive structural confirmation of this compound derivatives, a synergistic application of these techniques is paramount.
| Feature | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Information Provided | Detailed connectivity of atoms (¹H, ¹³C), spatial proximity of nuclei (NOESY).[1][2][3] | Presence of specific functional groups (e.g., -C≡N, C-O-C, C-Br).[4][5] | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns.[1][6] | Definitive 3D atomic arrangement, bond lengths, bond angles, and absolute configuration in the solid state.[7][8] |
| Sample Phase | Liquid (in solution) | Solid, Liquid, or Gas | Gas (ionized) | Solid (single crystal) |
| Strengths | Unparalleled for determining the carbon-hydrogen framework and connectivity. | Rapid, non-destructive, and excellent for identifying functional groups.[4] | High sensitivity, provides molecular formula, and aids in identifying halogenated compounds through isotopic patterns.[9][10] | Provides unambiguous and absolute structural proof.[7][11] |
| Limitations | Does not directly provide molecular weight; complex spectra may require advanced 2D techniques for full interpretation.[12] | Provides limited information on the overall molecular structure and connectivity. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. | Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may differ from the solution-state. |
In-Depth Experimental Protocols and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle with remarkable precision.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Standard acquisition parameters are typically sufficient, but optimization may be required for dilute samples. For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon correlations, respectively.[2][13]
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity.
Causality in Spectral Interpretation:
-
¹H NMR: For this compound, we expect to see distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The splitting patterns of the aromatic protons will be crucial in confirming the 1,2,4-substitution pattern. The isopropoxy group will present as a septet for the CH proton and a doublet for the two CH₃ groups, a characteristic signature. Protons on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 δ region.[14][15]
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear in the characteristic downfield region (around 115-125 ppm). The carbon attached to the bromine will also exhibit a specific chemical shift. The isopropoxy carbons will be in the aliphatic region, with the CH carbon appearing further downfield than the CH₃ carbons.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[5]
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[4]
-
Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal and acquire the spectrum.[4]
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Vibrational Frequencies for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| Nitrile (-C≡N) | ~2220-2240 (sharp, strong) | The carbon-nitrogen triple bond stretch is a very characteristic and intense absorption. Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[4][16] |
| Aromatic C-H | ~3030-3100 (stretch), ~690-900 (out-of-plane bend) | The out-of-plane bending patterns can provide clues about the substitution pattern on the aromatic ring. |
| Alkyl C-H | ~2850-2980 (stretch) | Characteristic of the isopropoxy group. |
| C-O-C (Ether) | ~1050-1150 and ~1250 (asymmetric and symmetric stretch) | Phenyl alkyl ethers typically show two strong C-O stretching bands.[14][15] |
| C-Br | ~500-600 | This absorption is in the lower frequency region and can sometimes be difficult to assign definitively. |
Mass Spectrometry: Determining Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical piece of evidence in structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to generate the molecular ion with minimal fragmentation.[6]
-
Mass Analysis: Measure the m/z of the molecular ion with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental formula.
The Bromine Isotopic Signature:
A key feature in the mass spectrum of this compound will be the presence of a characteristic M+2 peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[9][10] This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity, providing a clear indication of the presence of a single bromine atom in the molecule.[9][10]
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, high-resolution, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[7][8] This technique provides the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of chiral molecules.
Experimental Workflow: From Powder to Structure
Interpreting the Crystallographic Data:
The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates. This data allows for the generation of a 3D model of the molecule, confirming the connectivity and substitution pattern of the this compound derivative beyond any doubt. For chiral derivatives, the Flack parameter can be used to determine the absolute configuration.[17]
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of this compound derivatives requires a logical and multi-pronged analytical strategy. While each technique provides valuable information, no single method in isolation is as powerful as their combined application. A self-validating system of structural proof is achieved when the data from NMR, FTIR, and MS are all consistent with the definitive 3D structure provided by X-ray crystallography. This integrated approach ensures the scientific integrity of the research and provides a solid foundation for further drug development endeavors.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Bromo-2-isopropoxybenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and identity of intermediates are paramount. 5-Bromo-2-isopropoxybenzonitrile, a key building block, is no exception. Its analytical characterization is not merely a quality control checkpoint but a foundational element that ensures the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The philosophy underpinning this guide is that no single analytical technique provides a complete picture. Instead, a cross-validation approach, where orthogonal methods are employed to verify results, provides the highest degree of confidence in the analytical data. This guide is structured to not only present the "how" but also the "why" behind the methodological choices, reflecting a commitment to scientific rigor and trustworthiness in analytical data generation.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is contingent on the specific question being asked. Is the primary goal to determine purity, identify impurities, or confirm the molecular structure? The following table provides a high-level comparison of HPLC, GC-MS, and NMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Purity determination and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities; structural elucidation. | Structural confirmation, identification of isomers, and quantitative purity assessment (qNMR). |
| Strengths | - High precision and accuracy for quantification.- Suitable for a wide range of compounds.- Non-destructive. | - High sensitivity and specificity.- Excellent for impurity profiling.- Provides molecular weight and fragmentation data. | - Provides unambiguous structural information.- Can identify and quantify isomers.- qNMR offers direct quantification without a specific reference standard. |
| Limitations | - May not resolve all impurities.- UV detection requires a chromophore.- Does not provide definitive structural information alone. | - Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures.- Ionization method can influence fragmentation patterns. | - Lower sensitivity compared to MS.- Can be complex to interpret for complex mixtures.- Requires a larger sample amount for qNMR. |
| Typical Purity Assessment | Area percent of the main peak. | Area percent of the main peak in the total ion chromatogram (TIC). | Molar purity determined by comparing the integral of a specific proton signal to that of a certified internal standard. |
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the accurate quantification of this compound and the separation of potential non-volatile impurities. The choice of a C18 stationary phase is based on the non-polar nature of the molecule, and a gradient elution ensures the separation of compounds with a range of polarities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
UV-Vis detector
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution 1:10 with the initial mobile phase composition (60% acetonitrile in water) to obtain a working solution of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the main peak should be consistent across injections. Any additional peaks represent impurities, and their retention times can be used for identification if reference standards are available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the this compound sample. The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for structural elucidation of unknown impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Quadrupole)
Chromatographic and Spectrometric Conditions:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Data Interpretation: The total ion chromatogram (TIC) will show the separation of the main component and any impurities. The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₁₀H₁₀BrNO, MW: 240.10 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion and any bromine-containing fragments. The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
NMR spectroscopy is the gold standard for structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
¹H and ¹³C NMR - Sample Preparation and Acquisition:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Isopropoxy group (CH): A septet around 4.7 ppm.
-
Isopropoxy group (CH₃): A doublet around 1.4 ppm (integrating to 6 protons).
-
Aromatic protons: Three signals in the aromatic region (typically 6.8-7.8 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals corresponding to the isopropoxy group carbons.
-
Six distinct signals for the aromatic carbons, with chemical shifts influenced by the bromo, isopropoxy, and cyano substituents.
-
A signal for the nitrile carbon.
Quantitative ¹H NMR (qNMR) Protocol:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Accurately weigh a known amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the molar purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the workflows for the analytical techniques described.
Caption: Workflow for GC-MS impurity profiling of this compound.
Cross-Validation: The Path to Trustworthy Data
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they are in agreement. [1][2]This is a critical step in method validation and transfer, providing a high level of confidence in the reported data. For this compound, the purity value obtained from HPLC (area %) should be compared with the molar purity from qNMR. While a direct numerical equivalence is not always expected due to the different principles of measurement, the results should be concordant.
For instance, if HPLC analysis indicates a purity of 99.5%, qNMR should also yield a high purity value, and any significant discrepancies would warrant further investigation into potential co-eluting impurities in HPLC or the presence of non-proton-containing impurities that are not detected by ¹H NMR. Similarly, impurities detected by GC-MS should, if non-volatile, also be observable in the HPLC chromatogram, albeit potentially at different retention times.
Conclusion
The analytical characterization of this compound is a multi-faceted task that requires a thoughtful and systematic approach. This guide has provided a framework for the application and cross-validation of HPLC, GC-MS, and NMR spectroscopy. By leveraging the strengths of each technique and understanding their limitations, researchers and drug development professionals can generate a comprehensive and reliable analytical data package. This not only ensures the quality of the intermediate but also builds a solid foundation for the subsequent stages of pharmaceutical development. The adoption of a cross-validation mindset is not merely a regulatory requirement; it is a commitment to scientific excellence and the production of safe and effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved January 7, 2026, from [Link]
Sources
The Synthetic Landscape and In Vitro Potential of 5-Bromo-2-isopropoxybenzonitrile Derivatives: A Comparative Guide
Introduction: In the dynamic field of medicinal chemistry, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on this aromatic ring can profoundly influence the molecule's biological activity. This guide focuses on the untapped potential of compounds derived from 5-Bromo-2-isopropoxybenzonitrile, a versatile chemical intermediate. Due to a notable scarcity of published research on the direct synthesis and biological evaluation of its derivatives, this document will provide a comparative analysis based on structurally analogous compounds. By examining the in vitro activities of related brominated and alkoxy-substituted benzonitriles, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a robust starting point for future investigations into this promising, yet underexplored, chemical space.
The core structure, featuring a bromine atom at the 5-position, a nitrile group at the 1-position, and an isopropoxy group at the 2-position, offers a unique combination of electronic and steric properties. The bromine atom can participate in halogen bonding and provides a site for further functionalization. The nitrile group is a common pharmacophore found in numerous approved drugs, and the isopropoxy group can enhance lipophilicity, potentially improving cell membrane permeability. This guide will explore the hypothetical synthesis of derivatives and compare their potential in vitro activities against established data for similar molecular architectures.
I. Synthetic Strategies: A Roadmap to Novel Derivatives
While direct synthetic routes from this compound are not extensively documented in peer-reviewed literature, established organic chemistry principles allow for the confident prediction of viable synthetic pathways. The primary precursor, 5-bromo-2-hydroxybenzonitrile, is commercially available and its synthesis is well-documented.[1][2][3] The isopropoxy group can be readily introduced via Williamson ether synthesis.
A key synthetic handle on the this compound scaffold is the bromine atom, which can be leveraged for various cross-coupling reactions to introduce a diverse range of substituents. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.
Below is a proposed synthetic workflow for generating a library of diverse compounds from this compound for in vitro screening.
Caption: Proposed synthetic routes for derivatization of this compound.
II. Comparative In Vitro Activity Analysis
In the absence of direct experimental data, we turn to the well-established structure-activity relationships (SAR) of analogous compounds to predict the potential biological activities of this compound derivatives.[4][5] The following sections will compare potential anticancer and antimicrobial activities based on published data for structurally related molecules.
A. Anticancer Activity: Insights from Related Benzonitriles
The benzonitrile moiety is present in several anticancer agents.[6] The introduction of a bromine atom can enhance cytotoxic and antiproliferative properties.[7] For instance, brominated benzothiazole derivatives have shown potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.[8]
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based carbonitrile benzothiazole derivative | Laryngeal (Hep-2), Breast (MCF-7), Cervical (HeLa), Pancreatic (MiaPaCa-2), Colon (SW 620), Lung (H 460) | Potent activity reported | [8] |
| Substituted phenyl imidazole based benzothiazoles | Not specified | 10 | [8] |
| Substituted bromopyridine acetamide benzothiazole derivative | Breast (SKRB-3), Colon (SW620), Lung (A549), Liver (HepG2) | 0.0012 - 0.048 | [8] |
| Naphthalimide substituted benzothiazole derivative | Colon (HT-29), Lung (A549), Breast (MCF-7) | 3.47 - 5.08 | [8] |
| Benzene-sulfonamide-based benzofuran derivatives | Not specified | Potent HIF-1 inhibition | [9] |
Based on these findings, it is plausible that derivatives of this compound, particularly those incorporating heterocyclic moieties via Suzuki or Buchwald-Hartwig coupling, could exhibit significant anticancer activity. The isopropoxy group may further enhance this activity by increasing cellular uptake.
B. Antimicrobial Activity: Learning from Brominated Aromatics
Brominated compounds have a long history of use as antimicrobial agents. The presence of a bromine atom in a molecule can confer antibacterial and antifungal properties. For instance, N-acylhydrazone derivatives containing a 5-bromo substituted phenyl ring have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, some brominated flavonoid derivatives have shown superior inhibitory effects against pathogenic bacteria compared to their non-brominated counterparts.[11]
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Bromo substituted phenyl N-acylhydrazone derivatives | Bacillus subtilis, Pseudomonas aeruginosa | 62.50 | [10] |
| 5-Bromo substituted phenyl N-acylhydrazone derivatives (with streptomycin) | Various bacterial strains | 7.81 - 62.50 | [10] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [12] |
| New alkoxycarbonylalkyloxychalcones and their alpha, beta-dibromo derivatives | Various bacteria | Activity demonstrated | [13] |
These data suggest that derivatives of this compound could possess valuable antimicrobial properties. The combination of the bromo and isopropoxy groups might lead to compounds with enhanced membrane-disrupting capabilities or the ability to inhibit key microbial enzymes.
III. Experimental Protocols for In Vitro Evaluation
To validate the predicted biological activities, a systematic in vitro screening of newly synthesized derivatives is essential. The following are standard protocols for assessing anticancer and antimicrobial activity.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Conclusion and Future Directions
While direct experimental evidence for the in vitro activity of compounds synthesized from this compound is currently lacking, a comparative analysis of structurally related molecules provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of a diverse library of derivatives, coupled with the promising biological activities of analogous brominated and alkoxy-substituted benzonitriles, underscores the significant potential of this underexplored chemical space.
Future research should focus on the synthesis and systematic in vitro screening of a focused library of this compound derivatives. Structure-activity relationship studies will be crucial in identifying key structural features that govern biological activity and in optimizing lead compounds. Further mechanistic studies will then be necessary to elucidate the mode of action of the most promising candidates. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
-
Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
- Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. Available at: [Link]
-
Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate. Available at: [Link]
-
Chemistry and Anti-Cancer Potential of Benzotriazole (BT) Subordinates. Inventum Biologicum: An International Journal of Biological Research. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Benzonitrile, 4-bromo-. PubChem. Available at: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. Available at: [Link]
-
New alkoxycarbonylalkyloxychalcones and their alpha, beta-dibromo derivatives of potential antimicrobial activity. PubMed. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available at: [Link]
-
Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]
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- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]
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- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New alkoxycarbonylalkyloxychalcones and their alpha, beta-dibromo derivatives of potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different benzonitrile isomers in synthesis
As a Senior Application Scientist, this guide provides a head-to-head comparison of benzonitrile and its pyridine-based isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. The strategic placement of the nitrogen atom within the aromatic ring dramatically alters the electronic landscape, leading to profound differences in their synthesis and reactivity. This document is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning and molecular design.
Introduction: A Tale of Four Isomers
Benzonitrile, the archetypal aromatic nitrile, serves as a fundamental building block in organic synthesis.[1] Its isomers, the cyanopyridines, introduce a ring nitrogen atom, which acts as a powerful modulator of the molecule's electronic properties.[2] The position of this nitrogen atom relative to the electron-withdrawing cyano group dictates the isomer's reactivity, influencing everything from its ease of synthesis to its behavior in key synthetic transformations. Understanding these nuances is critical for leveraging these molecules effectively in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4]
This guide will dissect the underlying electronic principles governing these differences and provide a comparative analysis of their synthesis and reactivity, supported by experimental data and detailed protocols.
Electronic Properties: The Foundation of Reactivity
The chemical behavior of these isomers is governed by the interplay between the electron-withdrawing nitrile group and the pyridine ring nitrogen.
-
Nitrile Group (-CN): This group deactivates the aromatic ring towards electrophilic attack through two mechanisms: a strong inductive withdrawal (-I) due to the electronegative nitrogen atom, and a resonance effect (-M) where π-electrons from the ring can be delocalized onto the nitrile.[5][6]
-
Pyridine Nitrogen: The ring nitrogen is more electronegative than carbon, further withdrawing electron density from the ring system and making the cyanopyridines generally less reactive than benzonitrile in electrophilic aromatic substitution. However, its most significant role is in nucleophilic aromatic substitution, where it can stabilize anionic intermediates.[5][7]
The positional isomerism in cyanopyridines is key. In 2- and 4-cyanopyridine, the nitrogen atom and the cyano group work in concert to withdraw electron density and stabilize negative charge through resonance, making these positions highly susceptible to nucleophilic attack.[5][7] In 3-cyanopyridine, this direct resonance stabilization is not possible, resulting in markedly different reactivity.
Caption: Relationship between electronic effects and aromatic substitution reactivity.
Comparative Synthesis
The optimal synthetic route to these nitriles depends heavily on the starting material and the specific isomer desired.
Sources
A Senior Application Scientist's Guide to Reproducible Synthesis of 5-Bromo-2-isopropoxybenzonitrile
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Bromo-2-isopropoxybenzonitrile is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of the available methods for its synthesis, with a strong focus on reproducibility, supported by experimental data.
Introduction to this compound
This compound serves as a crucial intermediate, enabling the introduction of a substituted benzonitrile moiety into larger, more complex molecules. Its synthesis, therefore, is a critical step in many multi-step synthetic campaigns. The most common and reliable method for its preparation is the Williamson ether synthesis, a classic and versatile reaction for forming ethers.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion acts as the nucleophile, attacking an alkyl halide to form an ether.[1][2] In the context of this compound synthesis, the reaction proceeds by the deprotonation of the hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a phenoxide, which then attacks an isopropyl halide.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Comparative Analysis of Synthesis Methods
While the Williamson ether synthesis is the cornerstone for preparing this compound, the choice of reagents and reaction conditions can significantly impact the yield, purity, and reproducibility of the synthesis.
| Parameter | Method 1: Potassium Carbonate in DMF | Method 2: Sodium Hydride in THF | Key Considerations |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is a milder, non-flammable base, making it safer and easier to handle. NaH is a much stronger base, which can lead to faster reaction times but requires more stringent anhydrous conditions and careful handling due to its flammability. |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | DMF has a high boiling point, allowing for higher reaction temperatures to drive the reaction to completion. THF is a lower-boiling solvent, which may require longer reaction times. |
| Isopropylating Agent | 2-Bromopropane | 2-Bromopropane | 2-Bromopropane is a common and cost-effective choice. 2-Iodopropane is more reactive but also more expensive. |
| Temperature | 80-100 °C | Room temperature to reflux | The higher temperature in the K₂CO₃/DMF system helps to overcome the activation energy barrier. The stronger base in the NaH/THF system allows for lower reaction temperatures. |
| Yield | Typically high (approaching 90% or more) | Can be high, but may be more variable | The K₂CO₃/DMF method is often reported with high and reproducible yields in patent literature. |
| Side Reactions | Minimal with careful temperature control | Potential for side reactions if temperature is not controlled | The primary side reaction is E2 elimination of the isopropyl halide, which is more likely with stronger bases and higher temperatures. |
Recommended Experimental Protocol
The following protocol is based on a reliable and reproducible method adapted from patent literature, offering a high yield of the desired product.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Materials and Reagents:
-
5-Bromo-2-hydroxybenzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Bromopropane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzonitrile (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-bromopropane (1.2 equivalents) and heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield this compound as a white solid.
Expected Yield: This method has been reported to provide a high yield, often in the range of 85-95%.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the isopropoxy group and the aromatic protons.
-
¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Troubleshooting and Reproducibility
The most common challenge in this synthesis is the competing E2 elimination reaction, which can be minimized by:
-
Careful Temperature Control: Avoid excessive heating, as higher temperatures favor elimination.
-
Choice of Base: Using a milder base like potassium carbonate reduces the likelihood of elimination compared to stronger bases like sodium hydride.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can quench the phenoxide and hinder the reaction.
Conclusion
The Williamson ether synthesis using potassium carbonate as the base in DMF is a highly reproducible and efficient method for the preparation of this compound. This method offers a balance of safety, high yield, and ease of execution, making it well-suited for both academic research and industrial applications. By carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate in high purity.
References
-
Anwar, U.; Hansen, T. V. Synthesis of 5-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online. 2008, 64(10), o2017. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Oberhauser, W. A convenient one-pot synthesis of 5-bromo-2-hydroxybenzonitrile. Monatshefte für Chemie Chemical Monthly. 1997, 128(1), 103-106.
- Tamilselvan, P.; et al. Cobalt(II) catalyzed conversion of 5-bromo-2-hydroxyaldoxime to the nitrile. Tetrahedron Letters. 2009, 50(48), 6651-6653.
- Tsuhako, M.; et al. Synthesis and biological evaluation of novel benzofuran derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2012, 22(1), 441-445.
-
Wikipedia. Williamson ether synthesis. [Link]
- Wetzel, J. M.; et al. Discovery of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine, a potent and selective alpha2B-adrenoceptor agonist for the treatment of osteoporosis. Journal of Medicinal Chemistry. 2011, 54(21), 7549-7564.
- WO2004087644A1.
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Safety Operating Guide
Proper Disposal of 5-Bromo-2-isopropoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of laboratory operations and the safety of personnel are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromo-2-isopropoxybenzonitrile, a halogenated aromatic compound. The following information is synthesized from authoritative safety data sheets (SDS) and established best practices for handling halogenated organic waste.
Core Safety Directives: Immediate Hazard Recognition and Protection
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as hazardous and necessitates careful handling to prevent adverse health effects. All personnel involved in its handling and disposal must be familiar with the information summarized below and equipped with the appropriate personal protective equipment (PPE).
| Hazard Category | GHS Classification (Analogous Compounds) | Precautionary Statements & Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1][2] | P261, P270, P280: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wear protective gloves (nitrile), protective clothing (lab coat), and use only in a well-ventilated area, preferably a certified chemical fume hood.[1][3][4] |
| Skin Irritation | Causes skin irritation (H315).[2][4] | P264, P280: Wash hands and any exposed skin thoroughly after handling. Wear chemical-resistant gloves (e.g., nitrile).[1][4] |
| Eye Irritation | Causes serious eye irritation (H319).[1][2][4] | P280: Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation (H335).[1][2][4] | P261, P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area. All handling of the solid should be performed within a chemical fume hood.[1][3][4] |
Waste Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound is not merely a matter of placing it in a container; it is a systematic process designed to ensure safety, regulatory compliance, and environmental protection. The primary goal is to prevent the contamination of non-hazardous waste streams and to facilitate its final destruction through appropriate treatment methods.
Step 1: Waste Identification and Classification
The foundational step is the correct classification of all waste streams containing this compound. Due to the presence of a bromine atom on the benzene ring, this compound must be classified as "Halogenated Organic Waste." [5]
-
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to prevent the formation of toxic byproducts such as dioxins.[6] Mixing this waste with non-halogenated organic waste complicates and increases the cost of disposal, as the entire mixture must then be treated as halogenated.[5]
Step 2: Waste Segregation
Meticulous segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
DO: Collect all waste containing this compound—including contaminated consumables like gloves, weighing paper, and absorbent pads—in a designated container for Halogenated Organic Solids.
-
DO NOT: Mix this waste with the following:
-
Non-halogenated organic waste: This is the most critical segregation to maintain.[5]
-
Strong Acids or Bases: Nitriles can undergo hydrolysis under strong acidic or basic conditions to form carboxylic acids or their salts.[7][8] While this is a controlled synthetic reaction, uncontrolled mixing in a waste container can lead to gas evolution and pressure buildup.
-
Strong Reducing Agents (e.g., LiAlH₄): These can reduce nitriles to amines, a reactive transformation that should not occur in a waste drum.[1]
-
Aqueous Waste: Keep organic waste separate from aqueous waste streams.
-
Step 3: Container Selection and Management
The integrity of the waste container is vital for safe storage and transport.
-
Container Type: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or a lined metal drum for solid waste.[1] Ensure the container is in good condition, free from leaks or external residue.
-
Labeling: The container must be clearly and accurately labeled as "HALOGENATED ORGANIC SOLID WASTE." The label should also list "this compound" as a component and include the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated, well-ventilated, and cool secondary containment area. This location should be away from incompatible materials.
Step 4: Final Disposal
-
Collection: Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Treatment: The final disposal method for halogenated organic waste is typically high-temperature incineration (above 1,100°C).[6] This process ensures the complete breakdown of the halogenated molecules into carbon dioxide, water, and hydrogen halides (e.g., hydrogen bromide), which are then scrubbed from the exhaust gases.[4][6]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Spill Management Protocol
In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the substance has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If a significant amount of dust is airborne, evacuate the area and contact your institution's EHS. Do not attempt to clean a large spill without appropriate respiratory protection.
-
-
Containment and Cleanup (for minor, manageable spills):
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Prevent Dust Generation: Gently cover the spill with a compatible absorbent material such as vermiculite or sand.[9][10] Avoid dry sweeping, which can create airborne dust.
-
Collect Spilled Material: Carefully scoop the absorbed material into a designated waste container. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent, gloves, cloths) must be placed in the Halogenated Organic Solid Waste container.[5] Seal the container and label it as "Spill Debris involving this compound."
-
References
- Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-methoxybenzonitrile.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Toolkit for Identification and Quantification of Dioxin and Furan Releases. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
- University of Wisconsin-Madison. (n.d.).
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- U.S. Environmental Protection Agency. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- BenchChem. (2025). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
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- 6. toolkit.pops.int [toolkit.pops.int]
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- 10. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

